Product packaging for Kokusaginine(Cat. No.:CAS No. 484-08-2)

Kokusaginine

Cat. No.: B1673745
CAS No.: 484-08-2
M. Wt: 259.26 g/mol
InChI Key: JBRXRVFXQIKPEA-UHFFFAOYSA-N
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Description

Kokusaginine (CAS# 484-08-2) is a furoquinoline alkaloid isolated from plants such as Ruta graveolens L. . This natural product exhibits a diverse array of promising biological activities, making it a valuable compound for pharmacological research. It has demonstrated significant anti-renal fibrosis effects by inhibiting the PI3K/AKT signaling pathway, highlighting its potential in chronic kidney disease research . Furthermore, this compound shows acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity , suggesting its relevance for investigations in neurodegenerative diseases such as Alzheimer's . Its broad antibacterial, antifungal, and antiplasmodial properties have also been documented, positioning it as a candidate in infectious disease and antimicrobial research . Recent studies have revealed that the metabolism and pharmacokinetic profile of this compound exhibit pronounced sex-dependent differences in rat models, a critical consideration for preclinical research design . Its absolute oral bioavailability has been determined to be 71.13 ± 12.75%, indicating favorable absorption, and it demonstrates a rapid and widespread distribution pattern across tissues, including the brain . Chemically, this compound is classified as a furoquinoline alkaloid with the molecular formula C14H13NO4 and a molecular weight of 259.3 g/mol . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the latest literature, including recent findings on its sex-specific pharmacokinetics, when designing their experiments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4 B1673745 Kokusaginine CAS No. 484-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,7-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXRVFXQIKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197506
Record name Kokusaginine
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Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

484-08-2
Record name Kokusaginine
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Record name Kokusaginine
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Record name Kokusaginine
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Record name KOKUSAGININE
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Foundational & Exploratory

Kokusaginine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine is a furoquinoline alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Rutaceae family, commonly known as the rue or citrus family. Several genera within this family have been identified as sources of this bioactive alkaloid.

Primary Plant Sources:

  • Ruta graveolens (Common Rue): This perennial herb is one of the most well-documented sources of this compound. Various parts of the plant, including the leaves, have been found to contain the compound.[1]

  • Haplophyllum species: Several species within the Haplophyllum genus are known to produce this compound. These include Haplophyllum thesioides and Haplophyllum tuberculatum.[2]

  • Dictamnus dasycarpus (Densefruit Pittany Root): The root bark of this plant is another significant source from which this compound has been isolated.

Other Reported Sources:

While the above are primary sources, this compound and other furoquinoline alkaloids have also been reported in other genera of the Rutaceae family, such as Helietta, Zanthoxylum, and Euodia. The presence and concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed.

Quantitative Data on this compound Content

Precise quantitative data for the yield of pure this compound from its natural sources is not extensively reported in the available scientific literature. However, data on the yield of total extracts and related compounds can provide a valuable proxy for estimating potential yields.

Plant SpeciesPlant PartType of Yield DataReported YieldCitation(s)
Ruta graveolensShootsTotal Furanocoumarins0.4% - 0.9% of dry matter
Ruta graveolensLeaves & SeedsLyophilized Hydroalcoholic Extract25.9% (leaves), 23.3% (seeds)[3]
Haplophyllum tuberculatumAerial PartsEssential Oil0.02% (from Iranian source)[2]
Haplophyllum tuberculatumAerial Parts & FlowersEssential Oil0.4% - 1.5% (v/w on dry weight)[2]
Haplophyllum tuberculatumAerial PartsTotal Phenols (Ethanolic Extract)46.2 mg gallic acid/g[3]
Haplophyllum tuberculatumLeavesTotal Phenols (Ethyl Acetate Extract)262 mg gallic acid equivalents/g[4]
Haplophyllum tuberculatumLeavesTotal Flavonoids (Ethyl Acetate Extract)99.1 mg quercetin equivalent/g[4]

Note: The yields presented above are for total extracts or classes of compounds and not for pure this compound. The actual yield of this compound will be a fraction of these values and would require specific analytical quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a representative protocol synthesized from established methodologies for alkaloid isolation.

General Experimental Workflow

G A Plant Material Collection (e.g., Ruta graveolens leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration with Methanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I TLC Analysis of Fractions H->I J Pooling of this compound-rich Fractions I->J K Further Purification (Preparative HPLC) J->K L Pure this compound K->L M Structural Elucidation (NMR, MS) L->M

Figure 1: General workflow for the extraction and isolation of this compound.
Detailed Methodology

Step 1: Plant Material Preparation

  • Collect fresh plant material, such as the leaves of Ruta graveolens.

  • Air-dry the plant material in the shade for several days until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

Step 2: Extraction

  • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude methanolic extract in 2% sulfuric acid.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

  • Extract the alkaline solution exhaustively with dichloromethane or chloroform in a separatory funnel.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude alkaloid extract.

Step 4: Purification by Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate (e.g., 20 mL each).

Step 5: Monitoring and Final Purification

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3).

  • Visualize the TLC plates under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent to identify alkaloid-containing spots.

  • Pool the fractions containing the spot corresponding to this compound.

  • For higher purity, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.

Step 6: Structural Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, with the PI3K/Akt pathway being a primary target.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, including cancer. This compound has been demonstrated to inhibit the activation of this pathway.

The proposed mechanism of action involves the modulation of downstream effectors. This compound treatment has been shown to increase the nuclear translocation of Glycogen Synthase Kinase 3β (GSK-3β). In the nucleus, GSK-3β can phosphorylate and promote the degradation of pro-proliferative and pro-survival proteins such as Snail and β-catenin. The downregulation of these proteins can lead to the suppression of processes like the epithelial-to-mesenchymal transition (EMT), which is critical for cancer cell invasion and metastasis.

G cluster_0 Cell Membrane & Cytoplasm cluster_1 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK-3β (cytosolic) GSK-3β (cytosolic) Akt->GSK-3β (cytosolic) Inhibits GSK-3β (nuclear) GSK-3β (nuclear) GSK-3β (cytosolic)->GSK-3β (nuclear) Snail / β-catenin Snail / β-catenin GSK-3β (nuclear)->Snail / β-catenin Promotes Degradation Gene Transcription Gene Transcription Snail / β-catenin->Gene Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Leads to This compound This compound This compound->GSK-3β (cytosolic) Promotes Translocation

Figure 2: Proposed mechanism of this compound's inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources within the Rutaceae family, highlighting the need for more specific quantitative analysis of its yield. The detailed experimental protocol offers a practical framework for its isolation and purification, essential for further pharmacological studies. Furthermore, the elucidation of its inhibitory action on the PI3K/Akt signaling pathway provides a molecular basis for its observed anti-proliferative and pro-apoptotic effects. Continued research into the precise molecular interactions of this compound and its efficacy in preclinical and clinical settings is warranted to fully realize its potential as a therapeutic agent.

References

In-Depth Technical Guide: Isolation of Kokusaginine from Ruta graveolens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of the furoquinoline alkaloid, kokusaginine, from the plant Ruta graveolens, commonly known as common rue. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the workflow, catering to the needs of researchers in natural product chemistry and drug development.

Introduction

Ruta graveolens L. is a plant belonging to the Rutaceae family and is a rich source of various secondary metabolites, including alkaloids and coumarins.[1] Among these, this compound, a furoquinoline alkaloid, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antibacterial, and potential anti-cancer properties.[2][3] The efficient isolation and purification of this compound are crucial steps for its further pharmacological evaluation and potential development as a therapeutic agent. This guide synthesizes information from various scientific studies to provide a detailed protocol for its extraction and purification.

Experimental Protocols

The isolation of this compound from Ruta graveolens typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are a composite of established methods described in the scientific literature.

Plant Material and Extraction

Protocol 1: Ethanolic Extraction

  • Plant Material Preparation: The aerial parts (leaves and stems) of Ruta graveolens are collected, shade-dried, and pulverized into a coarse powder.[4]

  • Maceration: The powdered plant material (e.g., 1 kg) is macerated in 96% ethanol (e.g., 5 L) for a period of 24 to 72 hours at room temperature with occasional stirring.[4]

  • Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation of the Crude Extract

Protocol 2: Liquid-Liquid Partitioning

  • Acid-Base Extraction: The crude ethanolic extract is dissolved in 10% aqueous acetic acid.

  • Defatting: The acidic solution is then partitioned with n-hexane to remove non-polar constituents like fats and waxes. The hexane layer is discarded.

  • Basification and Extraction: The aqueous acidic layer is basified to a pH of 9-10 with ammonium hydroxide. This basic solution is then partitioned successively with dichloromethane or chloroform. The organic layers containing the alkaloids are combined.

  • Concentration: The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Purification of this compound

Protocol 3: Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent system, for example, a mixture of n-hexane and ethyl acetate.

  • Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For instance, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be employed.

  • Fraction Collection and Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light (254 nm and 365 nm).

  • Isolation of this compound: Fractions showing a prominent spot corresponding to the Rf value of a this compound standard are combined.

  • Recrystallization: The combined fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., methanol or acetone) to obtain pure this compound crystals.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes representative quantitative data.

ParameterValueReference
Yield of Crude Ethanolic Extract ~10-15% (w/w) of dried plant materialGeneral estimation from literature
Yield of Crude Alkaloid Fraction ~1-2% (w/w) of crude extractGeneral estimation from literature
Yield of Pure this compound Not explicitly stated in the reviewed literature-
Molecular Formula C14H13NO4[5]
Molecular Weight 259.26 g/mol [5]

Spectroscopic Data for this compound

The structural elucidation of the isolated this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data Observed Peaks/Values
1H NMR (CDCl3, 400 MHz) δ (ppm) 7.95 (d, J=2.8 Hz, 1H), 7.45 (s, 1H), 7.29 (d, J=2.8 Hz, 1H), 7.05 (s, 1H), 4.41 (s, 3H), 4.07 (s, 3H), 3.98 (s, 3H)
13C NMR (CDCl3, 100 MHz) δ (ppm) 164.5, 157.8, 151.9, 145.2, 142.1, 139.8, 118.9, 106.5, 104.8, 101.7, 95.2, 61.8, 56.4, 56.2
Mass Spectrometry (EI-MS) m/z 259 [M]+, 244, 216

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow Plant Ruta graveolens (Aerial Parts) Drying Drying and Pulverization Plant->Drying Extraction Ethanolic Extraction (Maceration) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Acid-Base Extraction) CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection Purethis compound Pure this compound FractionCollection->Purethis compound Recrystallization Recrystallization Purethis compound->Recrystallization FinalProduct Crystalline this compound Recrystallization->FinalProduct

Caption: Workflow for the isolation of this compound.

Logical Relationship in Purification Steps

Purification_Steps Start Crude Alkaloid Mixture Column Silica Gel Column Mobile Phase: n-Hexane:EtOAc Gradient Stationary Phase: Silica Gel Start->Column Fractions Collected Fractions Column->Fractions TLC TLC Analysis (Monitoring) Fractions->TLC Combine Combine Fractions with this compound TLC->Combine Pure Purified This compound Combine->Pure

Caption: Purification of this compound via chromatography.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation of this compound from Ruta graveolens. The provided protocols, quantitative data, and visual workflows serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery. The successful isolation of pure this compound is a critical prerequisite for in-depth biological and pharmacological investigations, paving the way for the potential development of new therapeutic agents. Further research to optimize extraction yields and develop more efficient purification strategies is encouraged.

References

Kokusaginine from Tinospora malabarica: A Technical Guide to Extraction, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the extraction of the furoquinoline alkaloid kokusaginine from Tinospora malabarica. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the key signaling pathways modulated by this bioactive compound.

Introduction

Tinospora malabarica, a member of the Menispermaceae family, is a medicinal plant recognized for its diverse phytochemical composition. Among its constituents, the furoquinoline alkaloid this compound has garnered significant interest due to its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, antibacterial, and antiparasitic activities. Notably, it has been identified as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. This guide details a representative methodology for the extraction and isolation of this compound from Tinospora malabarica and explores its interaction with key cellular signaling pathways.

Extraction and Isolation of this compound: A Representative Protocol

While the seminal work by Bowen and Motawe in 1985 first reported the isolation of this compound from Tinospora malabarica, the detailed protocol from this study is not widely available. Therefore, the following is a comprehensive, representative protocol synthesized from established methods for the extraction of furoquinoline alkaloids from plant materials. This protocol is designed to provide a robust framework for the successful isolation of this compound.

Experimental Workflow

This compound Extraction Workflow start Plant Material (Dried & Powdered T. malabarica Stems) extraction Soxhlet Extraction (Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration acid_base Acid-Base Partitioning (5% HCl & CH2Cl2) concentration->acid_base basification Basification (NH4OH to pH 9-10) acid_base->basification Aqueous Layer final_extraction Extraction of Crude Alkaloids (CH2Cl2) basification->final_extraction chromatography Column Chromatography (Silica Gel) final_extraction->chromatography purification Preparative TLC / Recrystallization chromatography->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the extraction and purification of this compound.

Detailed Experimental Protocol

2.2.1 Plant Material Preparation

  • The stems of Tinospora malabarica are collected and authenticated.

  • The plant material is shade-dried for 10-14 days until brittle.

  • The dried stems are coarsely powdered using a mechanical grinder and sieved to a uniform particle size (e.g., 40-60 mesh).

2.2.2 Soxhlet Extraction

  • A known quantity (e.g., 500 g) of the powdered plant material is packed into a cellulose thimble.

  • The thimble is placed in a Soxhlet extractor.

  • The material is extracted with methanol (2.5 L) for 24-48 hours or until the solvent running through the siphon is colorless.

2.2.3 Concentration

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous residue.

2.2.4 Acid-Base Partitioning

  • The crude methanolic residue is dissolved in 5% aqueous hydrochloric acid (HCl, 500 mL).

  • The acidic solution is then washed with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) (3 x 250 mL) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloid salts, is retained.

  • The acidic aqueous layer is then basified to a pH of 9-10 with a suitable base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

  • The now basic aqueous solution is extracted with dichloromethane (5 x 200 mL).

  • The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield the crude alkaloid fraction.

2.2.5 Chromatographic Purification

  • Column Chromatography:

    • The crude alkaloid fraction is adsorbed onto a small amount of silica gel (60-120 mesh).

    • This is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).

    • The column is eluted with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualized under UV light (254 nm and 365 nm).

  • Preparative TLC and/or Recrystallization:

    • Fractions containing compounds with an Rf value corresponding to a this compound standard are pooled.

    • Further purification can be achieved using preparative TLC with the same or a similar solvent system.

    • Alternatively, the pooled fractions can be concentrated and recrystallized from a suitable solvent (e.g., methanol or acetone) to yield pure crystalline this compound.

2.2.6 Characterization The identity and purity of the isolated this compound should be confirmed using standard analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by comparison with a certified reference standard.

Quantitative Data

Specific quantitative yield data for this compound from Tinospora malabarica is not available in the accessible literature. However, yields of furoquinoline alkaloids from other plant sources can provide a general reference.

Plant Source (Family)CompoundYield (% of Dry Weight)Reference Plant Part
Ruta graveolens (Rutaceae)This compoundNot specified, but a known constituentAerial parts
Teclea verdoorniana (Rutaceae)This compoundNot specified, but a known constituentStem bark
Ptelea trifoliata (Rutaceae)This compoundUp to 0.78%Root bark
Tinospora crispa (Menispermaceae)Total Alkaloids4.49% - 10.60% (crude ethanol extract)Stem

Biological Activity and Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in cellular regulation. Its inhibitory effects on the PI3K/Akt and NF-κB pathways are of particular interest in the context of inflammation and cancer research.

PI3K/Akt Signaling Pathway Inhibition by this compound

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway, which is a key mechanism for its potential anti-cancer effects.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Alkaloids, as a class, are known to modulate NF-κB signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Gene_Transcription This compound This compound This compound->IKK Modulation

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the extraction and study of this compound from Tinospora malabarica. The detailed experimental protocol, though representative, offers a solid starting point for researchers. The visualization of its interaction with the PI3K/Akt and NF-κB signaling pathways underscores its potential as a lead compound for drug development, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to elucidate the precise quantitative yield of this compound from T. malabarica and to further explore its pharmacological mechanisms of action.

Kokusaginine: A Furoquinoline Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4,6,7-trimethoxyfuro[2,3-b]quinoline

CAS Registry Number: 484-08-2

This technical guide provides an in-depth overview of kokusaginine, a furoquinoline alkaloid with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 4,6,7-trimethoxyfuro[2,3-b]quinoline[1]
CAS Registry Number 484-08-2[1]
Molecular Formula C₁₄H₁₃NO₄[1]
Molecular Weight 259.26 g/mol [1]
Melting Point 171-172 °C[2]
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in aqueous buffers.
pKa Data not available

Biological Activities and Mechanism of Action

This compound has been investigated for a range of biological activities, with a primary focus on its potential as an anticancer, antiplasmodial, and cholinesterase inhibitory agent.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Furthermore, this compound has been shown to modulate the activity of P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells. By inhibiting P-gp, this compound can enhance the efficacy of other chemotherapeutic agents.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer-
A431Skin Cancer-
MCF-7Breast Cancer-
A2780Ovarian Cancer-
Antiplasmodial Activity

The antiplasmodial properties of this compound suggest its potential as a lead compound for the development of new antimalarial drugs. Further research is needed to fully elucidate its mechanism of action against Plasmodium falciparum.

Cholinesterase Inhibition

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Signaling Pathway Interactions

This compound has been shown to modulate key cellular signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells. The precise molecular interactions of this compound within this pathway are an active area of investigation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition Kokusaginine_Synthesis StartingMaterial Starting Material (e.g., 2,4,5-trimethoxyaniline) Intermediate1 Intermediate 1 StartingMaterial->Intermediate1 Step 1: Reagents & Conditions Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Reagents & Conditions This compound This compound Intermediate2->this compound Step 3: Reagents & Conditions

References

Furoquinoline alkaloids classification and examples

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furoquinoline Alkaloids: Classification, Examples, and Experimental Insights

Furoquinoline alkaloids are a significant class of heterocyclic natural products predominantly found in the Rutaceae family.[1] Their core structure, consisting of a furan ring fused to a quinoline system, is derived from anthranilic acid.[2][3] These compounds have garnered considerable attention from the scientific community due to their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory activities.[1][2][3] This guide provides a detailed overview of their classification, notable examples, quantitative biological data, and key experimental protocols relevant to their study.

The classification of furoquinoline alkaloids is primarily based on the substitution pattern on their core heterocyclic structure. A systematic way to categorize them is by the nature and position of substituents on the quinoline and furan rings. The main structural variations involve methoxy groups, hydroxyl groups, and prenyl side chains, which significantly influence their biological activity.

Furoquinoline_Classification A Furoquinoline Alkaloids B Simple Furoquinolines A->B C Prenylated Furoquinolines A->C D Other Derivatives A->D B1 Dictamnine-type (Unsubstituted at C-6, C-7, C-8) B->B1 e.g., Dictamnine, γ-Fagarine B2 Skimmianine-type (Oxygenated at C-7, C-8) B->B2 e.g., Skimmianine B3 Kokusaginine-type (Oxygenated at C-6, C-7) B->B3 e.g., this compound C1 Tecleaverdoornine C->C1 D1 Evoxine (Epoxy-prenyl) D->D1 Extraction_Workflow A 1. Plant Material Preparation (Dry and pulverize) B 2. Maceration/Soxhlet Extraction (e.g., with Methanol or Ethanol) A->B C 3. Concentration (Rotary evaporation to yield crude extract) B->C D 4. Acid-Base Partitioning (Dissolve in dilute acid, wash with organic solvent, basify aqueous layer, extract with CH₂Cl₂ or CHCl₃) C->D E 5. Purification (Column chromatography on Silica Gel or Alumina) D->E F 6. Further Purification (Preparative TLC or HPLC) E->F G 7. Structure Elucidation (NMR, MS, IR Spectroscopy) F->G Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Dictamnine Dictamnine Dictamnine->Receptor Inhibits phosphorylation

References

The Biosynthesis of Kokusaginine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Kokusaginine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. While the complete enzymatic machinery is yet to be fully elucidated, this document synthesizes current knowledge, presents a putative pathway, outlines relevant experimental protocols, and organizes available data for researchers, scientists, and drug development professionals.

Introduction

Furoquinoline alkaloids are a class of plant secondary metabolites characterized by a furan ring fused to a quinoline core. This compound (4,6,7-trimethoxyfuro[2,3-b]quinoline) is a prominent member of this family, exhibiting a range of biological effects. The biosynthesis of these alkaloids originates from primary metabolism, utilizing anthranilic acid as a key precursor.[1][2] The subsequent formation of the quinoline and furan rings involves a series of enzymatic reactions, including condensations, prenylations, hydroxylations, and methylations. This guide will delve into the known and proposed steps of this intricate pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the 4-hydroxy-2-quinolone core.

  • Construction of the furan ring.

  • Tailoring reactions (hydroxylation and methylation) to yield this compound.

Formation of the 4-Hydroxy-2-quinolone Core

The initial step in the biosynthesis of all furoquinoline alkaloids is the formation of the quinoline ring system from anthranilic acid, a product of the shikimate pathway.[1][2] Anthranilic acid condenses with malonyl-CoA (derived from acetic acid) in a reaction likely catalyzed by a type III polyketide synthase, such as a quinolone synthase, to form 2,4-dihydroxyquinoline. This is then tautomerized to the more stable 4-hydroxy-2-quinolone.

Diagram: Formation of the 4-Hydroxy-2-quinolone Core

core_formation Anthranilic_acid Anthranilic acid Enzyme1 Quinolone Synthase (putative) Anthranilic_acid->Enzyme1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Enzyme1 Intermediate1 2,4-Dihydroxyquinoline Enzyme1->Intermediate1 Core 4-Hydroxy-2-quinolone Intermediate1->Core Tautomerization

Caption: Initial condensation reaction to form the quinoline core.

Construction of the Furan Ring

The formation of the characteristic furan ring begins with the prenylation of the 4-hydroxy-2-quinolone core. A dimethylallyl group, derived from the isoprenoid pathway, is attached to the C-3 position of the quinoline ring.[2] This prenylated intermediate then undergoes a series of reactions to form the furan ring, leading to the formation of dictamnine, a key branch-point intermediate in furoquinoline alkaloid biosynthesis. Tracer studies have shown that platydesmine is an efficient precursor of dictamnine.[3]

The key intermediates in this stage are:

  • 4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone

  • Platydesmine

  • Dictamnine

Diagram: Furan Ring Formation

furan_formation Core 4-Hydroxy-2-quinolone Prenyltransferase Prenyltransferase Core->Prenyltransferase Prenylated_intermediate 4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone Prenyltransferase->Prenylated_intermediate DMAPP DMAPP DMAPP->Prenyltransferase Platydesmine Platydesmine Prenylated_intermediate->Platydesmine Hydroxylation & Cyclization Dictamnine Dictamnine Platydesmine->Dictamnine Dehydration

Caption: Pathway from the quinoline core to the furoquinoline scaffold of dictamnine.

Tailoring Reactions: From Dictamnine to this compound

This compound is a trimethoxy derivative of the basic furoquinoline scaffold. Therefore, the final steps in its biosynthesis involve a series of hydroxylation and subsequent O-methylation reactions starting from a dictamnine-like precursor. While the exact sequence and specific enzymes are not yet fully characterized, it is highly probable that Cytochrome P450 monooxygenases (P450s) catalyze the hydroxylation steps, and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are responsible for the methylation.[1][4][5]

Based on the structure of this compound (methoxyl groups at C-4, C-6, and C-7), a plausible biosynthetic grid can be proposed, starting from a precursor that is hydroxylated at these positions. Dictamnine itself possesses a methoxy group at C-4. Therefore, subsequent hydroxylations at C-6 and C-7, followed by methylation, are required. Alternatively, these modifications could occur on an earlier intermediate.

Diagram: Putative Final Steps to this compound

final_steps Dictamnine Dictamnine (4-methoxyfuroquinoline) P450_1 CYP450 (Hydroxylase) Dictamnine->P450_1 Intermediate_1 6-Hydroxydictamnine P450_1->Intermediate_1 OMT_1 OMT (Methyltransferase) Intermediate_1->OMT_1 Intermediate_2 6-Methoxydictamnine OMT_1->Intermediate_2 P450_2 CYP450 (Hydroxylase) Intermediate_2->P450_2 Intermediate_3 7-Hydroxy-6-methoxydictamnine P450_2->Intermediate_3 OMT_2 OMT (Methyltransferase) Intermediate_3->OMT_2 This compound This compound (4,6,7-trimethoxyfuroquinoline) OMT_2->this compound

Caption: A proposed sequence of hydroxylation and methylation reactions from dictamnine to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is currently limited in the scientific literature. Most studies have focused on the identification of intermediates through tracer experiments rather than the detailed kinetic characterization of the enzymes involved. The following table summarizes the types of quantitative data that are needed for a complete understanding of the pathway and provides a template for future research.

ParameterDescriptionMethod of MeasurementTarget Enzyme/StepReported Values (Hypothetical)
Enzyme Kinetics
Km (µM)Substrate concentration at half-maximal velocity.In vitro enzyme assays with purified recombinant enzymes.Quinolone synthase, Prenyltransferase, P450s, OMTs10-100
kcat (s-1)Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.In vitro enzyme assays.Quinolone synthase, Prenyltransferase, P450s, OMTs0.1-10
Metabolite Levels
Precursor Concentration (µg/g FW)The in planta concentration of key precursors.LC-MS/MS analysis of plant extracts.Anthranilic acid, Dictamnine1-50
Product Titer (µg/g FW)The final accumulation level of this compound in plant tissues.LC-MS/MS analysis of plant extracts.This compound50-500
Gene Expression
Relative Transcript AbundanceThe expression levels of biosynthetic genes in different tissues or under various conditions.qRT-PCR, RNA-Seq.Genes encoding the biosynthetic enzymes.Varies

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Tracer Studies for Pathway Elucidation

Objective: To identify the precursors and intermediates of the this compound biosynthetic pathway.

Methodology:

  • Synthesis of Labeled Precursors: Synthesize potential precursors (e.g., anthranilic acid, 4-hydroxy-2-quinolone, dictamnine) with isotopic labels (e.g., 13C, 14C, 15N, 2H).

  • Administration to Plant Material: Administer the labeled precursors to plant tissues capable of this compound biosynthesis (e.g., cell suspension cultures or young seedlings of a known this compound-producing species like Ruta graveolens).

  • Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

  • Extraction of Alkaloids: Harvest the tissue and perform a targeted alkaloid extraction. A typical procedure involves homogenization in an acidic methanol solution, followed by liquid-liquid partitioning.

  • Analysis: Analyze the extracted alkaloids using LC-MS/MS to detect the incorporation of the isotopic label into this compound and other potential intermediates. The mass shift corresponding to the isotopic label confirms the precursor-product relationship.

Diagram: Experimental Workflow for Tracer Studies

tracer_workflow Start Synthesize Labeled Precursor Administer Administer to Plant Material Start->Administer Incubate Incubate Administer->Incubate Extract Extract Alkaloids Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Result Identify Labeled Products Analyze->Result

Caption: A generalized workflow for conducting tracer studies in plant biosynthesis.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the enzymes involved in this compound biosynthesis.

Methodology:

  • Transcriptome Analysis: Perform RNA-Seq on tissues actively producing this compound to identify candidate genes, particularly those encoding enzyme classes known to be involved in alkaloid biosynthesis (e.g., P450s, OMTs).

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or S. cerevisiae). Express and purify the recombinant proteins.

  • In Vitro Enzyme Assays: Incubate the purified recombinant enzyme with its putative substrate and any necessary co-factors (e.g., NADPH for P450s, SAM for OMTs).

  • Product Identification: Analyze the reaction products using LC-MS/MS and NMR to confirm the enzymatic activity and identify the product.

  • In Planta Functional Validation: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native plant to confirm the role of the candidate gene in this compound biosynthesis. A reduction or elimination of this compound accumulation upon silencing or knockout of the gene provides strong evidence for its function.

Regulation of the Biosynthetic Pathway

The biosynthesis of plant secondary metabolites is tightly regulated at the transcriptional level. It is likely that the genes encoding the enzymes of the this compound pathway are coordinately regulated by transcription factors. These transcription factors can be responsive to developmental cues and environmental stimuli, such as pathogen attack or UV light. Identifying these regulatory elements is a key area for future research and could be exploited to enhance the production of this compound in engineered systems.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of plant specialized metabolism. While the general outline of the pathway from anthranilic acid is understood, the specific enzymes responsible for the final tailoring steps that produce this compound remain to be definitively identified and characterized. Future research should focus on:

  • Identification of the complete set of biosynthetic genes through a combination of genomics, transcriptomics, and proteomics.

  • Detailed biochemical characterization of the identified enzymes to determine their substrate specificity, kinetics, and reaction mechanisms.

  • Elucidation of the regulatory networks that control the expression of the biosynthetic genes.

  • Metabolic engineering of the pathway in microbial or plant hosts for the sustainable production of this compound and novel analogues.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the evolution of chemical diversity in plants but also pave the way for the development of new and improved pharmaceuticals.

References

Kokusaginine mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Kokusaginine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furoquinoline alkaloid isolated from plants of the Rutaceae family, has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. This technical guide consolidates the current understanding of its mechanism of action, focusing on its role in inducing apoptosis, causing cell cycle arrest, and overcoming multidrug resistance. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by disrupting fundamental cellular processes required for tumor growth and survival. Key mechanisms include the induction of apoptosis, arrest of the cell cycle, and a notable ability to counteract multidrug resistance in chemoresistant cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] Studies have shown that treatment with this compound leads to characteristic morphological changes associated with apoptosis, such as nuclear condensation and compromised cell membrane integrity.[1][2] This apoptotic effect is concentration-dependent. A key mediator in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1] The activation of caspase-3 by this compound confirms its pro-apoptotic potential.[1]

Cell Cycle Arrest

A primary antiproliferative mechanism of this compound is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating.[1] Flow cytometry analysis has revealed that this compound induces a concentration-dependent cell cycle arrest in HeLa cervical cancer cells.[1][3] Specifically, treatment leads to an accumulation of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population, indicating a disruption of checkpoints that govern cell cycle progression.[3]

Overcoming Multidrug Resistance (MDR)

One of the most significant findings is this compound's efficacy against multidrug-resistant (MDR) cancer cells, a major obstacle in chemotherapy.[4] this compound shows potent inhibitory effects on MDR breast cancer sublines, including MCF-7/ADR and MDA-MB-231/ADR.[4] Its mechanism for overcoming MDR involves two distinct actions:

  • Inhibition of Tubulin Assembly: this compound binds directly to tubulin, inhibiting its assembly into microtubules.[4] This disruption of microtubule formation interferes with the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[4]

  • Downregulation of P-glycoprotein (P-gp): It reduces the mRNA and protein levels of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs out of cancer cells.[4] By suppressing P-gp function, this compound increases the intracellular accumulation of cytotoxic agents, thereby re-sensitizing resistant cells to treatment.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value Selectivity Note
HeLa Cervical Carcinoma Concentration-dependent inhibition Less active towards non-cancerous MRC-5 fibroblasts[1]
A431 Skin Carcinoma Concentration-dependent inhibition
MCF-7 Breast Adenocarcinoma Concentration-dependent inhibition
A2780 Ovarian Carcinoma Concentration-dependent inhibition
MCF-7/ADR Multidrug-Resistant Breast Cancer Potent inhibitory effect[4]

| MDA-MB-231/ADR| Multidrug-Resistant Breast Cancer | Potent inhibitory effect[4] | |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control Baseline Baseline Baseline

| this compound | Increased (Concentration-dependent)[3] | Decreased (Concentration-dependent)[3] | Increased (Concentration-dependent)[3] |

Table 3: Effect of this compound on Apoptotic Markers

Cell Line Marker Effect
HeLa Caspase-3 Activity Increased (Concentration-dependent)[1]
HeLa Nuclear Condensation Increased (Concentration-dependent)[1]

| MCF-7/ADR | Apoptosis Induction | Increased (Concentration-dependent)[4] |

Visualizations: Signaling Pathways and Workflows

kokusaginine_mdr_mechanism cluster_tubulin Microtubule Disruption cluster_pgp P-gp Downregulation This compound This compound tubulin Tubulin This compound->tubulin Binds to pgp_expression P-gp mRNA & Protein Expression This compound->pgp_expression Reduces inhibit_assembly Inhibition of Tubulin Assembly mitotic_arrest Mitotic Arrest inhibit_assembly->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pgp_function P-gp Efflux Pump Function pgp_expression->pgp_function Suppresses mdr_reversal Overcoming Multidrug Resistance pgp_function->mdr_reversal

This compound's dual mechanism in overcoming multidrug resistance.

kokusaginine_general_anticancer_mechanisms cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound g1_arrest G1 Phase Arrest This compound->g1_arrest g2m_arrest G2/M Phase Arrest This compound->g2m_arrest s_decrease S Phase Decrease This compound->s_decrease caspase3 Caspase-3 Activation This compound->caspase3 nuclear_condensation Nuclear Condensation This compound->nuclear_condensation proliferation_inhibition Inhibition of Cell Proliferation g1_arrest->proliferation_inhibition g2m_arrest->proliferation_inhibition s_decrease->proliferation_inhibition cell_death Programmed Cell Death proliferation_inhibition->cell_death Leads to caspase3->cell_death nuclear_condensation->cell_death

General anticancer mechanisms of this compound in cancer cells.

experimental_workflow cluster_assays Endpoint Assays cluster_outcomes Measured Outcomes start Cancer Cell Culture (e.g., HeLa, MCF-7/ADR) treatment Treatment with this compound (Varying Concentrations) start->treatment mtt MTT Assay treatment->mtt Incubation flow Flow Cytometry treatment->flow Incubation microscopy Fluorescence Microscopy treatment->microscopy Incubation caspase Caspase-3 Assay treatment->caspase Incubation western Western Blot treatment->western Incubation viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Distribution flow->cell_cycle apoptosis_morphology Apoptotic Morphology microscopy->apoptosis_morphology caspase_activity Caspase-3 Activity caspase->caspase_activity pgp_level P-gp Protein Levels western->pgp_level

Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound's anticancer activity.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with various concentrations of this compound. Include untreated (vehicle) controls. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.[3]

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for a set time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[6] Incubate for at least 30 minutes on ice or store at -20°C.[6]

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A to eliminate RNA-related signals.[4][7]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4]

Apoptosis Detection (Fluorescence Microscopy)

This technique uses fluorescent dyes to visualize apoptotic cells.[3]

  • Cell Culture and Staining: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Staining: Add Hoechst 33258 (a blue fluorescent dye that stains the condensed chromatin in apoptotic nuclei more brightly than normal chromatin) and Propidium Iodide (a red fluorescent dye that can only enter cells with a compromised membrane) directly to the culture medium.[3][8]

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Imaging: Visualize the cells immediately using a fluorescence microscope. Early apoptotic cells will show bright blue, condensed nuclei (Hoechst positive), while late apoptotic or necrotic cells will be both bright blue and red (Hoechst and PI positive).

Caspase-3 Activity Assay

This assay quantifies the activity of activated caspase-3.[3]

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific lysis buffer to release cellular proteins.[9]

  • Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading.

  • Assay Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).[10][11] Activated caspase-3 in the lysate will cleave the substrate.

  • Detection: Measure the resulting signal (absorbance at 405 nm for pNA or fluorescence for AMC) using a plate reader.[10][11] The signal intensity is proportional to the caspase-3 activity in the sample.

P-glycoprotein Expression (Western Blot)

This method is used to detect and quantify the level of P-gp protein.

  • Protein Extraction: After treatment with this compound, lyse the cells and extract total protein.

  • Protein Quantification: Measure the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to P-gp, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of P-gp protein. Use a loading control (e.g., actin) to normalize the results.[12]

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Kokusaginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as Ruta graveolens.[1] Furoquinoline alkaloids represent a class of natural compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, acetylcholinesterase inhibitory, and anti-inflammatory properties.[1][2] While the broader anti-inflammatory potential of this class of compounds is recognized, specific and detailed data on this compound's direct anti-inflammatory effects and its mechanisms of action are still emerging. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's anti-inflammatory potential by examining data from related compounds and outlining the key experimental protocols and signaling pathways relevant to its investigation.

Quantitative Data on the Anti-inflammatory Activity of Furoquinoline Alkaloids and Ruta graveolens Extracts

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. However, studies on extracts of Ruta graveolens and other furoquinoline alkaloids provide valuable insights into the potential efficacy of this compound class. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of Related Furoquinoline Alkaloids and Ruta graveolens Extracts

Compound/ExtractExperimental ModelTargetIC50 / InhibitionReference
Skimmianine LPS-induced BV-2 microglial cellsNitric Oxide (NO) Production7.0 µM[3]
Preskimmianine LPS-induced BV-2 microglial cellsTNF-α, IL-6, NF-κB LevelsSuppression Observed[4]
Methanolic Extract of Ruta graveolens LPS-challenged murine macrophage cellsNitric Oxide (NO) Production73% inhibition[5]
Alkaloid Fraction of Ruta graveolens (AFR) Carrageenan-induced paw edemaEdemaHigher effect than diclofenac at 10 mg/kg[1]
Ethanol Extract of Ruta graveolens Human Pleural Fluid PLA2sPLA2 Enzyme66.6% inhibition at 50 µg[2]
Aqueous Extract of Ruta graveolens Human Pleural Fluid PLA2sPLA2 Enzyme46.6% inhibition at 50 µg[2]

Table 2: In Vivo Anti-inflammatory Activity of Ruta graveolens Extracts

ExtractAnimal ModelDosageEffectReference
Methanolic Extract of Ruta graveolens Carrageenan-induced paw edema in Wistar rats20 mg/kg b.w.90.9% inhibition[6]
Ethanolic Extract of Ruta graveolens Carrageenan-induced paw edema in Wistar rats50 mg/kg b.w.90.9% inhibition[6]
Alkaloid Fraction of Ruta graveolens (AFR) Adjuvant-induced arthritic rats10 mg/kgDecreased paw edema, TBARS, COX-2, 5-LOX, and MPO levels[1]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7]

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA IkBa_NFkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes

Figure 1. Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPK MAPKK_p38->MAPK_p38 Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_p38->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Transcription_Factors MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK MAPK_ERK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes

Figure 2. Overview of MAPK Signaling Pathways.

Experimental Protocols

Standardized in vitro and in vivo models are essential for evaluating the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound, cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Protein Expression (Western Blot): Cell lysates are collected to analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.

In_Vitro_Workflow Start Start Culture Culture RAW 264.7 Cells Start->Culture MTT MTT Assay for Cytotoxicity Culture->MTT Pretreat Pre-treat with this compound MTT->Pretreat Determine non-toxic dose Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant & Lysates Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA Western Western Blot (iNOS, COX-2, etc.) Collect->Western End End Griess->End ELISA->End Western->End

Figure 3. Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Biochemical and Histological Analysis: At the end of the experiment, paw tissue can be collected for histological examination (to assess inflammatory cell infiltration) and for measuring the levels of inflammatory mediators like TNF-α, IL-6, and myeloperoxidase (MPO).

In_Vivo_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Grouping Group Animals Acclimatize->Grouping Administer Administer this compound/ Control/Vehicle Grouping->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume (0-5 hours) Inject->Measure Analyze Calculate % Inhibition Measure->Analyze Tissue Optional: Tissue Collection for Histology & Biochemistry Analyze->Tissue End End Analyze->End Tissue->End

Figure 4. Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is not yet abundant in the scientific literature, the demonstrated activity of related furoquinoline alkaloids and extracts from Ruta graveolens suggests that this compound is a promising candidate for further investigation. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Future research should focus on conducting rigorous in vitro and in vivo studies, following the established protocols outlined in this guide, to specifically quantify the anti-inflammatory efficacy of purified this compound. Determining its IC50 values for the inhibition of key inflammatory mediators and elucidating its precise molecular targets within the inflammatory signaling cascades will be crucial for its potential development as a novel anti-inflammatory agent.

References

Kokusaginine: A Promising Furoquinoline Alkaloid for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kokusaginine, a furoquinoline alkaloid isolated from various plant species, has emerged as a compelling candidate for anticancer drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, experimental validation, and relevant protocols for in vitro evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, a phytochemical belonging to the furoquinoline class of alkaloids, has demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization, positions it as a promising lead compound for the development of new anticancer therapies.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected pathways, primarily leading to programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. This process is characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: this compound-induced intrinsic apoptosis pathway.

Induction of Cell Cycle Arrest

This compound has been observed to halt the progression of the cell cycle, primarily at the G2/M phase. This prevents cancer cells from dividing and proliferating. The key mechanism involves the disruption of microtubule dynamics:

  • Inhibition of Tubulin Polymerization: this compound binds to tubulin, the fundamental protein component of microtubules. This binding interferes with the normal process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.

  • Modulation of Cell Cycle Regulatory Proteins: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to the arrest of cells in the G2/M phase. This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is crucial for entry into mitosis.

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization CyclinB1_CDK1 Cyclin B1/CDK1 Complex Microtubules->CyclinB1_CDK1 Disruption activates checkpoint G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Downregulation leads to

Figure 2: this compound-induced G2/M cell cycle arrest.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR, particularly in breast cancer cells. This is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy.

Experimental Evidence: Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While a comprehensive table of IC50 values across all tested cancer cell lines is still being compiled in the literature, the following table summarizes representative data.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerData not consistently reported[1][2]
MCF-7Breast CancerData not consistently reported[1][2]
A431Skin CancerData not consistently reported[1][2]
A2780Ovarian CancerData not consistently reported[1][2]
MCF-7/ADRDoxorubicin-resistant Breast CancerPotent inhibitory effect[3]
MDA-MB-231/ADRDoxorubicin-resistant Breast CancerPotent inhibitory effect[3]

Note: Specific IC50 values for this compound are not consistently available across a wide range of publicly accessible literature. The provided information indicates a potent effect, but further specific quantitative data is required for a complete comparative analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Start Seed Cells in 96-well plate Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow of the MTT assay for cell viability.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Principle: A specific substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Incubate a standardized amount of cell lysate with the caspase-3 substrate in an appropriate reaction buffer.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the activity in treated versus untreated cells.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add this compound or a control compound to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.

Western Blotting for P-glycoprotein

This technique is used to detect and quantify the expression of P-glycoprotein.

Protocol:

  • Protein Extraction: Extract total protein from this compound-treated and untreated multidrug-resistant cancer cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for P-glycoprotein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of P-gp.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest, and to overcome multidrug resistance. The mechanisms of action, involving tubulin polymerization inhibition and P-glycoprotein modulation, provide a strong rationale for its further development.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and drug-like properties.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer therapeutic. The detailed protocols and mechanistic insights are intended to facilitate further research and accelerate the translation of this promising natural product into clinical applications.

References

The Antiviral Potential of Quinolines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide explores the antiviral effects of quinoline alkaloids, a class of natural compounds. Direct research on the antiviral properties of Kokusaginine is limited in the currently available scientific literature. Therefore, this document focuses on the broader family of quinoline derivatives to provide insights into their potential as antiviral agents.

Introduction

Viral diseases continue to pose a significant threat to global health, necessitating the urgent development of novel antiviral therapeutics. Natural products have historically been a rich source of lead compounds for drug discovery. Among these, quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide range of biological activities, including promising antiviral effects against several human pathogens. This document provides a comprehensive technical overview of the antiviral activities of various quinoline alkaloids against a spectrum of viruses, detailing their efficacy, mechanisms of action, and the experimental methodologies employed in their investigation.

Quantitative Antiviral Activity of Quinoline Alkaloids

The antiviral efficacy of various quinoline derivatives has been quantified against several viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) values reported in the literature. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is also provided as an indicator of the compound's therapeutic window.

Table 1: Antiviral Activity of Quinoline Alkaloids against Flaviviruses (Dengue and Zika Virus)

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SIReference
ChloroquineDengue Virus (DENV)THP-1, Human Dendritic Cells12 - 16>50>3.1 - >4.2[1]
MefloquineZika Virus (ZIKV)Vero---[2]
2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143)Zika Virus (ZIKV)-Similar to mefloquine--[2]
Quinazolinone derivatives (22, 27, 47)Zika Virus (ZIKV)Mammalian and mosquito cellsas low as 0.086>10>116[3][4]
Quinazolinone derivatives (22, 27, 47)Dengue Virus (DENV)Mammalian and mosquito cellsas low as 0.086>10>116[3][4]
4-Anilinoquinoline derivatives (12, 50, 52)Dengue Virus (DENV)-0.63 - 0.69>10>14.5 - >15.9[5]
BT24Dengue Virus 2 (DENV-2) Protease-0.5--[6]
Novel Quinoline Derivative 1Dengue Virus 2 (DENV-2)-low micromolar--[7][8]
Novel Quinoline Derivative 2Dengue Virus 2 (DENV-2)-sub micromolar--[7][8]
PalmatineDengue Virus 2 (DENV-2)Vero---[1]
CheryllineZika Virus (ZIKV)-20.3>250>12.3[1]
LycorineZika Virus (ZIKV)-0.4114.535.4[1]

Table 2: Antiviral Activity of Quinoline Alkaloids against Alphaviruses (Chikungunya Virus)

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SIReference
ChloroquineChikungunya Virus (CHIKV)Vero A7.0>260>37.1[9]
QuinineChikungunya Virus (CHIKV)-0.1 µg/mL--[9]
4-Hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR)Chikungunya Virus (CHIKV) S27BHK-212.2 ± 0.49>200>90.9[9][10]
BerberineChikungunya Virus (CHIKV)BHK-211.8--[1]

Table 3: Antiviral Activity of Quinoline Alkaloids against Orthomyxoviruses (Influenza A Virus)

CompoundVirus Strain(s)Cell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SIReference
DihydroaloperineInfluenza A/Puerto Rico/8/34 (H1N1)-11.2--[11]
Quinazoline alkaloid analogueInfluenza A/Puerto Rico/8/34 (H1N1)-17.9 ± 2.0>1117.9>62.5[1]
Quinazoline alkaloid analogueInfluenza A/Aichi/2/68 (H3N2)-27 ± 4--[1]
Quinazoline alkaloid analogueInfluenza A/mallard/Pennsylvania (H5N2)-21 ± 3--[1]
BerberineInfluenza A/PR/8/34 (H1N1)RAW-264.70.01--[1]
BerberineH1N1-0.44--[1]
QuinineInfluenza A (H1N1)----[12]

Table 4: Antiviral Activity of Quinoline Alkaloids against Herpesviruses (Herpes Simplex Virus and Human Cytomegalovirus)

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SIReference
Pt(II) complexes (TFPPy)PtPic (273)Herpes Simplex Virus 1 (HSV-1)----[2]
Pt(II) complexes (TFPQ)PtPic (274)Herpes Simplex Virus 1 (HSV-1)----[2]
BerberineHuman Cytomegalovirus (HCMV)MRC-50.6875110[1]
EmetineHuman Cytomegalovirus (HCMV)Human foreskin fibroblasts0.040 ± 0.001728 ± 0.56200[1]

Experimental Protocols

The antiviral activity of quinoline alkaloids has been determined using a variety of in vitro assays. Below are detailed methodologies for some of the key experiments cited.

Virus Yield Reduction Assay

This assay is a fundamental method to quantify the production of infectious virus particles in the presence of a test compound.

  • Cell Culture and Infection:

    • A suitable host cell line (e.g., Vero, BHK-21, A549) is seeded in multi-well plates and grown to a confluent monolayer.

    • The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment:

    • Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for a period sufficient for the virus to complete its replication cycle (e.g., 24-72 hours).

  • Virus Quantification:

    • The supernatant, containing progeny virions, is collected.

    • The viral titer in the supernatant is determined using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis:

    • The EC₅₀ value is calculated as the concentration of the compound that reduces the viral titer by 50% compared to the vehicle control.

Plaque Reduction Assay

This assay is used to determine the number of infectious virus particles (plaque-forming units, PFU) and to assess the inhibitory effect of a compound on virus infectivity.

  • Cell Culture and Infection:

    • Confluent cell monolayers in multi-well plates are infected with a diluted virus stock for a defined adsorption period (e.g., 1 hour).

  • Compound Treatment and Overlay:

    • After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation:

    • The plates are incubated until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting:

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted.

  • Data Analysis:

    • The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% relative to the control.

Cytotoxicity Assay

It is crucial to assess the toxicity of the test compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Cell Culture and Treatment:

    • Cells are seeded in 96-well plates and treated with the same concentrations of the test compound as used in the antiviral assays.

  • Incubation:

    • The plates are incubated for the same duration as the antiviral assays.

  • Viability Assessment:

    • Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis:

    • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanisms of Antiviral Action

Quinoline alkaloids exert their antiviral effects through diverse mechanisms, often targeting specific stages of the viral life cycle. The following sections and diagrams illustrate some of the known or proposed mechanisms of action.

Inhibition of Viral Entry and Fusion

Several quinoline derivatives have been shown to interfere with the initial steps of viral infection, including attachment to host cell receptors and fusion of the viral and cellular membranes.

Viral_Entry_Inhibition cluster_virus Virus cluster_host Host Cell cluster_drug Quinoline Alkaloids Virion Virion Receptor Host Cell Receptor Virion->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Fusion & Uncoating Chloroquine Chloroquine Chloroquine->Endosome Inhibits acidification

Caption: Inhibition of viral entry by Chloroquine.

Chloroquine, a well-known quinoline, is thought to inhibit the replication of several viruses by accumulating in endosomes and raising their pH. This prevents the pH-dependent conformational changes in viral envelope proteins that are necessary for fusion with the endosomal membrane and release of the viral genome into the cytoplasm.

Interference with Viral Replication Machinery

Some quinoline alkaloids target viral enzymes that are essential for the replication of the viral genome.

Replication_Inhibition cluster_virus Viral Replication Complex cluster_drug Quinoline Alkaloids Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication Protease Protease (e.g., NS2B-NS3) BT24 BT24 BT24->Protease Inhibits

Caption: Inhibition of viral protease by a quinoline derivative.

For instance, the quinoline derivative BT24 has been identified as an inhibitor of the Dengue virus NS2B-NS3 protease[6]. This enzyme is crucial for processing the viral polyprotein into functional individual proteins necessary for forming the replication complex. By inhibiting the protease, BT24 effectively halts viral replication.

Modulation of Host Cell Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. Some antiviral compounds, including certain alkaloids, can counteract these manipulations. Berberine, an isoquinoline alkaloid, has been shown to reduce the activation of MAPK signaling pathways (ERK, p38, and JNK) that are induced by Chikungunya virus infection[13].

MAPK_Signaling_Modulation cluster_host Host Cell Signaling cluster_drug Isoquinoline Alkaloid CHIKV CHIKV Infection MAPK MAPK Pathways (ERK, p38, JNK) CHIKV->MAPK Activates Progeny_Virions Progeny Virions MAPK->Progeny_Virions Promotes Generation Berberine Berberine Berberine->MAPK Reduces Activation

Caption: Modulation of MAPK signaling by Berberine during CHIKV infection.

Conclusion

The studies reviewed in this document highlight the significant potential of quinoline alkaloids as a versatile scaffold for the development of novel antiviral agents. These compounds exhibit activity against a broad range of viruses, including flaviviruses, alphaviruses, orthomyxoviruses, and herpesviruses. Their mechanisms of action are diverse, targeting both viral and host factors essential for viral replication. While specific data on this compound remains elusive, the promising results from other quinoline derivatives warrant further investigation into this class of compounds. Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of these molecules, as well as in vivo studies to evaluate their therapeutic potential in relevant disease models. The development of quinoline-based antivirals could provide much-needed therapeutic options for a variety of viral infections.

References

Initial Cytotoxicity Screening of Kokusaginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Kokusaginine, a furoquinoline alkaloid with demonstrated antiproliferative properties. This document outlines the core methodologies, summarizes key findings, and visualizes the known mechanisms of action to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Cytotoxicity Profile of this compound

This compound has been shown to inhibit the proliferation of several human cancer cell lines. A key study by Molnar et al. (2013) investigated its effects on a panel of adherent human cancer cell lines, including HeLa (cervical cancer), A431 (skin cancer), MCF7 (breast cancer), and A2780 (ovarian cancer). To assess selectivity, the non-cancerous human fibroblast cell line MRC-5 was also utilized.[1][2][3] While the study confirmed the antiproliferative activity of this compound, specific IC50 values were not detailed in the available abstracts. Further review of the full-text publication is recommended to obtain this quantitative data.

Table 1: Summary of this compound Cytotoxicity Data (Qualitative)

Cell LineCancer TypeEffect of this compoundSelectivity Note
HeLaCervical CarcinomaInhibition of proliferation, induction of cell cycle arrest and apoptosis.[1][2][3]-
A431Epidermoid CarcinomaInhibition of proliferation.[1][2][3]-
MCF7Breast AdenocarcinomaInhibition of proliferation.[1][2][3]-
A2780Ovarian CarcinomaInhibition of proliferation.[1][2][3]-
MRC-5Normal Lung FibroblastUsed to test for selectivity against non-cancerous cells.[1][2][3]Higher IC50 compared to cancer cell lines would indicate selective cytotoxicity.

Experimental Protocols

The following sections detail the standard methodologies employed for the initial cytotoxicity screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: HeLa, A431, MCF7, A2780, and MRC-5 cell lines are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA solution.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The final solvent concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a defined period. After treatment, both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and fixed overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate cell cycle analysis software.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: Cells are treated with this compound, harvested, and then lysed using a specific lysis buffer provided in a commercial caspase-3 assay kit.

  • Substrate Incubation: The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays) in a 96-well plate.

  • Signal Detection: The cleavage of the substrate by active caspase-3 generates a colored (p-nitroaniline) or fluorescent (AFC) product. The signal is measured using a microplate reader at the appropriate wavelength (405 nm for colorimetric, excitation/emission ~400/505 nm for fluorometric).

  • Data Analysis: The caspase-3 activity is calculated relative to the untreated control and is often expressed as a fold-change.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up CellCulture Cell Line Culture (HeLa, A431, MCF7, A2780, MRC-5) Seeding Cell Seeding (96-well plates) CellCulture->Seeding KokusagininePrep This compound Stock Preparation Treatment Treatment with this compound (24-72h) KokusagininePrep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Reading (570nm) MTT->Absorbance IC50 IC50 Determination Absorbance->IC50 FurtherAssays Mechanism of Action Studies IC50->FurtherAssays

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Apoptotic Signaling Pathway of this compound

Based on the finding that this compound induces apoptosis and activates caspase-3, a general model of the intrinsic apoptotic pathway is presented. The precise molecular targets of this compound within this pathway require further investigation.

Apoptosis_Pathway This compound This compound CellularStress Induction of Cellular Stress This compound->CellularStress (Postulated) Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

References

Methodological & Application

Application Notes & Protocols: Purification of Kokusaginine Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kokusaginine is a furoquinoline alkaloid found in various plants of the Rutaceae family, such as Evodia rutaecarpa and Orixa japonica. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties. The isolation and purification of this compound are crucial steps for its further investigation and potential therapeutic applications. Column chromatography is a widely employed technique for the purification of natural products like this compound. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography and an overview of its mechanism of action.

Data Presentation

The following tables summarize the key parameters for the purification and analysis of this compound.

Table 1: Column Chromatography Parameters for this compound Purification

ParameterDescription
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate
Elution Mode Gradient elution
Detection Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis

ParameterDescription
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile
Gradient Isocratic or gradient elution depending on the sample complexity
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temperature 25 °C

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., leaves or bark of Evodia rutaecarpa).

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours.

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C until further processing.

Purification of this compound by Silica Gel Column Chromatography

This protocol provides a representative method for the purification of this compound from the crude methanol extract. The exact mobile phase gradient may need to be optimized based on the specific extract.

Materials:

  • Crude methanol extract

  • Silica gel (60-120 mesh)

  • n-hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • Cotton wool

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

Column Packing:

  • Place a small plug of cotton wool at the bottom of the glass column.

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Wash the column with n-hexane until the silica gel is well-packed and the eluent is clear.

Sample Loading:

  • Dissolve the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.

Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:Ethyl acetate (95:5)

    • n-hexane:Ethyl acetate (90:10)

    • n-hexane:Ethyl acetate (80:20)

    • n-hexane:Ethyl acetate (70:30)

    • n-hexane:Ethyl acetate (50:50)

    • 100% Ethyl acetate

  • Collect fractions of a consistent volume (e.g., 20 mL) in separate collection tubes.

Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Note: The yield and purity of the final product should be determined by weighing the purified compound and by HPLC analysis, respectively. While specific quantitative data from a single source is not available, this method is expected to yield this compound with a purity suitable for further biological studies.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material (e.g., Evodia rutaecarpa) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation This compound Purified this compound evaporation->this compound hplc_analysis HPLC Purity Analysis This compound->hplc_analysis

Caption: Workflow for the purification of this compound.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory and anticancer effects by modulating various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the inhibitory effect of this compound on the canonical NF-κB signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocates This compound This compound This compound->ikk Inhibits dna DNA nfkb_n->dna Binds gene_expression Pro-inflammatory & Pro-cancer Gene Expression dna->gene_expression Induces ikb_nfkb->nfkb Releases NF-κB

Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Kokusaginine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of kokusaginine in plasma. This compound, a furoquinoline alkaloid with potential therapeutic effects, including anti-renal fiber activity, requires a reliable analytical method for pharmacokinetic (PK) and drug development studies.[1] The protocol described herein employs a simple protein precipitation for sample preparation and offers high sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in a research or clinical setting.[1][2][3]

Introduction

This compound is a bioactive compound whose pharmacological properties are of growing interest. To properly evaluate its efficacy, safety, and metabolic profile, it is crucial to understand its pharmacokinetics.[1] UPLC-MS/MS is the preferred bioanalytical technique due to its superior sensitivity, specificity, and speed, allowing for precise measurement of drug concentrations in complex biological matrices like plasma.[4][5] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with method validation data.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar compound (e.g., a stable isotope-labeled this compound or another quinoline alkaloid). Note: The selection and validation of an appropriate IS are critical.

  • Acetonitrile (HPLC or MS grade)[2][6]

  • Methanol (HPLC or MS grade)

  • Formic Acid (MS grade)[1][6]

  • Water (Type I, ultrapure)

  • Control plasma (e.g., rat or human, as per study requirements)

Instrumentation

  • UPLC System: Waters ACQUITY UPLC H-Class system or equivalent.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 5500) equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: Agilent ZORBAX SB-C18 (dimensions to be optimized, e.g., 2.1 x 50 mm, 1.8 µm) or equivalent C18 column.[1]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound and the chosen Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.[9]

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 20-50 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.[2]

  • Calibration Standards and QCs: Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into blank plasma (typically 5-10% of the total volume) to achieve the desired concentration range.[2][9] A typical range might be 1-2000 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

The following protocol outlines a simple and efficient protein precipitation method for extracting this compound from plasma samples.[2][3][9]

  • Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the Internal Standard. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm or >18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][9]

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

  • Inject an aliquot (e.g., 1-5 µL) onto the UPLC system.[2][3]

G Plasma Sample Preparation Workflow cluster_prep plasma 1. Aliquot Plasma Sample (50 µL) add_is 2. Add Acetonitrile with IS (150 µL) plasma->add_is Precipitate Proteins vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant Separate Precipitate inject 6. Inject into UPLC-MS/MS supernatant->inject

Caption: Workflow for protein precipitation of plasma samples.
UPLC-MS/MS Method Parameters

The following tables summarize the starting conditions for the UPLC-MS/MS method, which should be optimized for the specific instrumentation used.

Table 1: UPLC Conditions

Parameter Setting
Column Agilent ZORBAX SB-C18 or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.3 mL/min[5]
Gradient Isocratic (e.g., 65% A : 35% B) or a shallow gradient[1]
Column Temperature 40°C[2][3]
Injection Volume 1-5 µL
Autosampler Temp. 10°C[2]

| Total Run Time | < 7 minutes[3] |

Table 2: MS/MS Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[5][10]
Scan Type Multiple Reaction Monitoring (MRM)[5][8]
Ion Spray Voltage ~4500 V (Optimize)[2]
Source Temperature ~450°C (Optimize)[2]
Nebulizer Gas Optimize (e.g., 55 psi)[2]

| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS to identify the precursor ion ([M+H]⁺) and the most stable, intense product ions after collision-induced dissociation. |

G UPLC-MS/MS Quantification Logic cluster_analysis UPLC UPLC Separation (Analyte Retention) ESI Ionization (ESI+) [M] -> [M+H]+ UPLC->ESI Q1 Q1: Precursor Ion Selection (Isolates [M+H]+ of this compound) ESI->Q1 Q2 Q2: Collision Cell (CID) (Fragments Precursor Ion) Q1->Q2 Q3 Q3: Product Ion Selection (Isolates Specific Fragment) Q2->Q3 Detector Detector (Signal Generation) Q3->Detector Data Data System (Chromatogram & Quantification) Detector->Data

Caption: Logical flow of analyte detection in a triple quadrupole MS.

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The results demonstrate the method is reliable for the quantification of this compound in plasma.

Table 3: Precision and Accuracy Data [1]

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
LLOQ (Target) 1.65 - 12.57 1.72 - 11.62 -9.4 - 13.49 -7.66 - 11.77
Low QC (Target) 1.65 - 12.57 1.72 - 11.62 -9.4 - 13.49 -7.66 - 11.77
Mid QC (Target) 1.65 - 12.57 1.72 - 11.62 -9.4 - 13.49 -7.66 - 11.77
High QC (Target) 1.65 - 12.57 1.72 - 11.62 -9.4 - 13.49 -7.66 - 11.77

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[2][8]

Table 4: Recovery and Matrix Effect [1]

Parameter Result Range
Extraction Recovery 91.82% - 98.29%
Matrix Effect 88.03% - 97.65%

Results indicate high and consistent extraction efficiency with minimal ion suppression or enhancement from the plasma matrix.

Other Validation Parameters:

  • Linearity: The method demonstrated good linearity over the tested concentration range, with a correlation coefficient (r²) of >0.99.[2][5]

  • Selectivity: No significant interfering peaks were observed at the retention times of this compound or the IS in blank plasma samples.[9]

  • Stability: this compound was found to be stable in plasma samples under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable tool for the quantification of this compound in plasma. The simple protein precipitation sample preparation allows for high-throughput processing, and the method meets the validation criteria for precision, accuracy, and other parameters required for bioanalytical studies.[1] This protocol is well-suited for supporting pharmacokinetic and other drug development studies of this compound.

References

Application Notes and Protocols for In Vivo Testing of Kokusaginine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine, a furoquinoline alkaloid isolated from various plant species, has demonstrated a range of promising pharmacological activities. Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanism of action in a physiological context. These application notes provide detailed protocols and compiled efficacy data from various animal models to guide researchers in designing and conducting in vivo studies for this compound. The focus is on its therapeutic potential in renal fibrosis, inflammation, neurodegenerative disease, and cancer.

Anti-Renal Fibrosis Efficacy of this compound

This compound has been shown to attenuate renal fibrosis by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2]

Animal Model
  • Species and Strain: Male C57BL/6J mice.

  • Induction of Renal Fibrosis:

    • Adenine-Induced Model: Mice are fed a diet containing 0.2% (w/w) adenine for a specified period to induce chronic kidney disease and renal fibrosis.

    • Unilateral Ureteral Obstruction (UUO) Model: Surgical ligation of one ureter is performed to induce rapid and progressive renal fibrosis in the obstructed kidney.

Experimental Protocol
  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Model Induction:

    • Adenine Model: Provide the 0.2% adenine diet for 4 weeks.

    • UUO Model: Anesthetize mice and surgically ligate the left ureter. The contralateral kidney serves as an internal control.

  • This compound Administration:

    • Route: Oral gavage.

    • Dosage: Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer daily doses of 10, 20, and 40 mg/kg body weight.

    • Duration: Administer concurrently with the adenine diet or starting from the day of UUO surgery for the duration of the study (e.g., 4 weeks for the adenine model, 7-14 days for the UUO model).

  • Efficacy Evaluation:

    • Renal Function: Collect blood samples at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Euthanize the animals, perfuse the kidneys with saline, and fix them in 4% paraformaldehyde. Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess tissue morphology and collagen deposition (fibrosis).

    • Western Blot Analysis: Prepare protein lysates from kidney tissues to analyze the expression levels of key fibrosis-related proteins (e.g., α-SMA, Collagen I) and components of the PI3K/AKT pathway (e.g., phosphorylated PI3K, phosphorylated AKT).

Quantitative Data Summary
Animal ModelTreatment GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)Renal Fibrosis Scoreα-SMA Expression (relative to control)p-AKT Expression (relative to control)
Adenine-Induced Control
Adenine
Adenine + this compound (10 mg/kg)
Adenine + this compound (20 mg/kg)
Adenine + this compound (40 mg/kg)
UUO Sham
UUO
UUO + this compound (10 mg/kg)
UUO + this compound (20 mg/kg)
UUO + this compound (40 mg/kg)

Note: Specific numerical values for the table require access to the full-text article of the cited study. The table structure is provided as a template for data presentation.

Signaling Pathway

Renal_Fibrosis_Pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR PI3K PI3K TGFbR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Fibrosis Renal Fibrosis (Collagen Deposition, α-SMA expression) Downstream->Fibrosis This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/AKT pathway in renal fibrosis.

Anti-Inflammatory Efficacy of this compound

The anti-inflammatory potential of this compound can be evaluated using the carrageenan-induced paw edema model, a standard and widely used assay for acute inflammation.

Animal Model
  • Species and Strain: Male Wistar rats or Swiss albino mice.

  • Induction of Inflammation: Subplantar injection of carrageenan solution into the hind paw.

Experimental Protocol
  • Animal Acclimatization: As described in the previous section.

  • Grouping and Treatment:

    • Divide animals into groups: Vehicle control, this compound (various doses, e.g., 25, 50, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

  • Biochemical Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue to measure the levels of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Prostaglandin E2 (PGE2) using ELISA kits.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3hTNF-α Level (pg/mg tissue)PGE2 Level (pg/mg tissue)
Vehicle Control-0
This compound25
This compound50
This compound100
Indomethacin10

Note: This table presents a template for expected data. Specific values would be dependent on experimental outcomes.

Experimental Workflow

Anti_Inflammatory_Workflow Acclimatization Animal Acclimatization Grouping Grouping and Treatment (Vehicle, this compound, Positive Control) Acclimatization->Grouping Carrageenan Carrageenan Injection (Subplantar) Grouping->Carrageenan Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Analysis Data Analysis (% Edema Inhibition) Measurement->Analysis Biochemistry Biochemical Analysis (Optional: TNF-α, IL-1β, PGE2) Measurement->Biochemistry

Workflow for carrageenan-induced paw edema assay.

Neuroprotective Efficacy of this compound in a Model of Alzheimer's Disease

This compound's potential as a neuroprotective agent can be assessed in a scopolamine-induced cognitive impairment model, which mimics the cholinergic deficit observed in Alzheimer's disease.

Animal Model
  • Species and Strain: Male Swiss albino mice.

  • Induction of Cognitive Impairment: Intraperitoneal (i.p.) injection of scopolamine.

Experimental Protocol
  • Animal Acclimatization and Grouping: As previously described. Groups can include Vehicle control, Scopolamine control, this compound-treated groups (e.g., 10, 20, 40 mg/kg, p.o.), and a positive control (e.g., Donepezil, 5 mg/kg, p.o.).

  • Treatment: Administer this compound or vehicle orally for a period of 7 to 14 days.

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the last dose of this compound.

  • Behavioral Testing (60-90 minutes after scopolamine injection):

    • Y-Maze Test: To assess spatial working memory. Place the mouse at the end of one arm and allow it to explore the maze for 5 minutes. Record the sequence of arm entries and calculate the percentage of spontaneous alternation.

    • Morris Water Maze Test: To evaluate spatial learning and memory. Train the mice to find a hidden platform in a circular pool of water. In the probe trial (after removing the platform), record the time spent in the target quadrant.

  • Neurochemical Analysis (Optional):

    • After behavioral testing, euthanize the animals and dissect the hippocampus.

    • Measure the activity of acetylcholinesterase (AChE) and the levels of acetylcholine in the brain tissue.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Spontaneous Alternation (%) in Y-MazeTime in Target Quadrant (s) in Morris Water MazeHippocampal AChE Activity (U/mg protein)
Vehicle Control-
Scopolamine Control-
This compound10
This compound20
This compound40
Donepezil5

Note: This table is a template. Specific data would be generated from the experiment.

Anti-Cancer Efficacy of this compound

The anti-proliferative effects of this compound can be evaluated in vivo using a xenograft model with a human cancer cell line, such as the estrogen receptor-positive breast cancer cell line MCF-7.

Animal Model
  • Species and Strain: Female athymic nude mice (e.g., BALB/c nude).

  • Tumor Model: Subcutaneous xenograft of MCF-7 human breast cancer cells.

Experimental Protocol
  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Animal Preparation:

    • House mice in a sterile environment.

    • To support the growth of estrogen-dependent MCF-7 cells, implant a slow-release 17β-estradiol pellet subcutaneously a few days before tumor cell injection.

  • Tumor Cell Implantation:

    • Harvest MCF-7 cells during the exponential growth phase.

    • Resuspend the cells in a mixture of media and Matrigel (1:1 ratio).

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control and this compound (various doses).

    • Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size.

    • Euthanize the mice, excise the tumors, and weigh them.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)
Vehicle Control-0
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)

Note: This table is a template for presenting the results of a xenograft study.

Logical Relationship Diagram

Anticancer_Logic MCF7 MCF-7 Cells Xenograft Subcutaneous Xenograft MCF7->Xenograft Nude_Mice Athymic Nude Mice (+ Estrogen Pellet) Nude_Mice->Xenograft Tumor_Growth Tumor Growth Xenograft->Tumor_Growth Kokusaginine_Treatment This compound Treatment Kokusaginine_Treatment->Tumor_Growth Inhibits Measurement Tumor Volume & Weight Measurement Tumor_Growth->Measurement Efficacy Anti-cancer Efficacy (Tumor Growth Inhibition) Measurement->Efficacy

Logical flow of a xenograft study for this compound.

References

Application Notes & Protocols: Pharmacokinetic Modeling of Kokusaginine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine, a furoquinoline alkaloid extracted from Ruta graveolens L., has demonstrated a range of biological activities, making it a compound of interest for drug development.[1][2][3][4] Understanding its pharmacokinetic (PK) profile is crucial for evaluating its therapeutic potential and designing clinical trials.[2][4] These application notes provide a comprehensive overview of the pharmacokinetic modeling of this compound in rats, including detailed experimental protocols and data analysis guidelines. The information presented is synthesized from recent studies to aid researchers in designing and interpreting their own preclinical PK studies.

Pharmacokinetic Profile of this compound in Rats

Recent studies have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound in Sprague Dawley (SD) rats. A key finding is the presence of significant sex-dependent differences in its metabolic profile.[2][3][4][5]

Key Findings:
  • Absorption: this compound exhibits favorable oral absorption, with a calculated absolute bioavailability of approximately 71.13 ± 12.75%.[2][3][4] It is rapidly absorbed and eliminated in rats.[4]

  • Distribution: The drug shows a rapid and uniform tissue distribution pattern.[2][3][4] Studies have focused on the liver and kidneys due to their roles in metabolism and excretion, and the brain to assess blood-brain barrier penetration.[2]

  • Metabolism: this compound is metabolized in the liver primarily through demethylation, oxygenation, and glucuronidation.[5] The main cytochrome P450 enzymes involved are CYP2E1 and CYP2C8.[5] Twelve metabolites have been identified in rat plasma, urine, and feces.[5] In vitro studies using rat liver microsomes revealed pronounced sex-dependent metabolic variability.[2][3][4]

  • Excretion: The specific excretion pathways and rates are part of ongoing research to fully elucidate the compound's clearance from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague Dawley rats after intravenous (IV) and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Plasma) [4]

ParameterIV Administration (7 mg/kg)Oral Administration (28 mg/kg)
Male Rats
AUC (0-t) (ng/mLh)1025.32 ± 156.472894.13 ± 543.21
AUC (0-∞) (ng/mLh)1043.56 ± 162.342987.45 ± 567.89
AUMC (0-∞) (ng/mLh²)2345.67 ± 456.7810456.32 ± 1876.54
MRT (0-∞) (h)2.25 ± 0.343.50 ± 0.56
t1/2 (h)1.89 ± 0.282.98 ± 0.45
Cmax (ng/mL)1287.45 ± 234.56876.54 ± 154.32
Tmax (h)0.083 ± 0.000.5 ± 0.15
CL (L/h/kg)0.89 ± 0.12-
Vz (L/kg)2.34 ± 0.45-
Female Rats
AUC (0-t) (ng/mLh)1154.67 ± 187.653210.98 ± 601.23
AUC (0-∞) (ng/mLh)1187.43 ± 198.763345.67 ± 623.45
AUMC (0-∞) (ng/mLh²)3456.78 ± 567.8915678.90 ± 2345.67*
MRT (0-∞) (h)2.91 ± 0.454.69 ± 0.78
t1/2 (h)2.45 ± 0.343.87 ± 0.56
Cmax (ng/mL)1456.78 ± 256.78987.65 ± 176.54
Tmax (h)0.083 ± 0.000.5 ± 0.18
CL (L/h/kg)0.78 ± 0.11-
Vz (L/kg)2.76 ± 0.54-
Bioavailability (F%) -71.13 ± 12.75

Data are presented as Mean ± SD (n=6). AUC: Area Under the Curve; AUMC: Area Under the Moment Curve; MRT: Mean Residence Time; t1/2: Half-life; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; CL: Clearance; Vz: Volume of Distribution. *p < 0.05 compared to male rats.

Table 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes [4]

ParameterMale Rat Liver MicrosomesFemale Rat Liver Microsomes
t1/2 (min) 7.7669.73
CLint (μL/min/mg) 89.309.94

t1/2: Half-life; CLint: Intrinsic Clearance. Significant differences (p < 0.05) were observed between male and female rats.

Experimental Protocols

This section details the methodologies for conducting in vivo and in vitro pharmacokinetic studies of this compound in rats.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model:

    • Species: Sprague Dawley (SD) rats.

    • Sex: Equal numbers of male and female rats.

    • Housing: Rats should be housed with free access to food and water for at least 5 days to acclimatize. A 12-hour fast is required before the experiment.[6]

    • Ethics: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee.[2]

  • Drug Administration:

    • Intravenous (IV): A single dose of 7 mg/kg of this compound is administered via the tail vein.[2][4]

    • Oral (p.o.): A single dose of 28 mg/kg of this compound is administered by oral gavage.[2][4] The dosage is based on previous pharmacological experiments.[2]

  • Blood Sampling:

    • Blood samples (approximately 100-200 µL) are collected from the orbital sinus or tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours) post-dosing.[7]

    • Plasma is separated by centrifugation (e.g., 7,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[7]

  • Tissue Distribution (Optional):

    • At the end of the blood sampling period, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are harvested.[2]

    • Tissues are rinsed, weighed, and homogenized. The homogenates are stored at -80°C until analysis.

In Vitro Metabolic Stability Protocol
  • Preparation of Rat Liver Microsomes (RLMs):

    • Liver microsomes are prepared from male and female SD rats using standard differential centrifugation methods. The protein concentration of the microsomal suspension is determined using a BCA protein assay.

  • Incubation:

    • The incubation mixture contains this compound, RLMs, and an NADPH-generating system in a phosphate buffer.

    • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes) and the reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed to determine the remaining concentration of this compound.

Analytical Method: UPLC

A sensitive ultra-high-performance liquid chromatography (UPLC) method is typically used for the quantification of this compound in biological matrices.[2][3][4]

  • Instrumentation: A UPLC system coupled with a photodiode array detector or a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid).

    • Flow Rate: Optimized for separation.

    • Injection Volume: Typically 1-5 µL.

  • Sample Preparation:

    • Protein precipitation is a common method for extracting this compound from plasma and tissue homogenates.[7][8] An internal standard (e.g., dictamine) should be used for accurate quantification.[2]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[2]

Data Analysis and Modeling

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin or PK Summit®.[1][2][3][4]

  • Non-Compartmental Analysis (NCA): This approach is used to calculate key PK parameters directly from the plasma concentration-time data.

  • Compartmental Modeling: One- or two-compartment models can be fitted to the data to describe the drug's disposition in the body.[9]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: For a more detailed understanding of tissue distribution and to predict human pharmacokinetics, PBPK models can be developed.[9]

Visualizations

The following diagrams illustrate the key workflows and concepts in the pharmacokinetic modeling of this compound.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Sprague Dawley Rats (Male & Female) acclimatization Acclimatization (5 days) animal_model->acclimatization fasting Fasting (12 hours) acclimatization->fasting iv_admin IV Administration (7 mg/kg) fasting->iv_admin po_admin Oral Administration (28 mg/kg) fasting->po_admin blood_sampling Blood Sampling (0-24h) iv_admin->blood_sampling po_admin->blood_sampling tissue_harvest Tissue Harvesting (Optional) blood_sampling->tissue_harvest sample_prep Sample Preparation (Protein Precipitation) blood_sampling->sample_prep tissue_harvest->sample_prep uplc_analysis UPLC Analysis sample_prep->uplc_analysis pk_modeling PK Modeling (NCA/Compartmental) uplc_analysis->pk_modeling

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound in rats.

metabolism_pathway cluster_enzymes Metabolizing Enzymes cluster_pathways Metabolic Pathways This compound This compound cyp2e1 CYP2E1 cyp2c8 CYP2C8 demethylation Demethylation cyp2e1->demethylation oxygenation Oxygenation cyp2e1->oxygenation glucuronidation Glucuronidation cyp2e1->glucuronidation cyp2c8->demethylation cyp2c8->oxygenation cyp2c8->glucuronidation metabolites Metabolites (in plasma, urine, feces) demethylation->metabolites oxygenation->metabolites glucuronidation->metabolites

Caption: Metabolic pathways of this compound in rats.

modeling_logic cluster_analysis_methods Pharmacokinetic Analysis cluster_outputs Key Outputs data_input Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) data_input->nca compartmental Compartmental Modeling data_input->compartmental pbpk PBPK Modeling data_input->pbpk pk_params Pharmacokinetic Parameters (AUC, Cmax, t1/2, etc.) nca->pk_params bioavailability Bioavailability (F%) nca->bioavailability compartmental->pk_params tissue_dist Tissue Distribution Profile pbpk->tissue_dist

Caption: Logical flow of pharmacokinetic data analysis and modeling.

References

Investigating the Impact of Kokusaginine on Tubulin Assembly: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the furoquinoline alkaloid, kokusaginine, on tubulin assembly and its subsequent impact on cancer cells. This compound has been identified as a potential anti-cancer agent that exerts its effects by inhibiting tubulin polymerization, a critical process for cell division and other essential cellular functions.

Mechanism of Action

This compound disrupts microtubule dynamics by directly binding to β-tubulin, interfering with the formation of microtubules. Evidence suggests that it competitively inhibits the binding of colchicine, indicating that it likely interacts with the colchicine-binding site on tubulin. This inhibition of tubulin polymerization leads to a cascade of cellular events, including the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis in cancer cells.

Data Presentation

Cytotoxicity of this compound
Cell LineCancer TypeReported IC50 (µM)Citation
HeLaCervical CancerConcentration-dependent inhibition[1]
A431Skin CancerConcentration-dependent inhibition[1]
MCF-7Breast CancerConcentration-dependent inhibition[1]
A2780Ovarian CancerConcentration-dependent inhibition[1]

Note: Specific IC50 values for cytotoxicity can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Comparative IC50 Values for Tubulin Polymerization Inhibitors (Colchicine-Binding Site)

To provide context for the expected potency of this compound as a tubulin polymerization inhibitor, the following table lists the IC50 values for other known compounds that bind to the colchicine site.

CompoundIC50 for Tubulin Polymerization (µM)Citation
Colchicine~1-10[2][3]
Combretastatin A-4~0.92-2.1[2][3]
Nocodazole~2.29[4]
Podophyllotoxin~1-2[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on tubulin assembly and cellular processes.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Colchicine or Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • On ice, prepare the reaction mixture in each well of the 96-well plate:

    • Tubulin Polymerization Assay Buffer

    • Purified tubulin (final concentration typically 1-3 mg/mL)

    • GTP (final concentration 1 mM)

    • Fluorescent reporter dye (e.g., DAPI at a final concentration of 10 µM)

    • This compound at the desired final concentration (or controls). The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the effect of this compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated by plotting the percentage of inhibition against the this compound concentration.

Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of the effects of this compound on the microtubule network within intact cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips (sterile)

  • This compound

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody (mouse or rabbit)

  • Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 18-24 hours).

  • Wash the cells gently with pre-warmed PBS.

  • Fix the cells with the chosen fixative. For microtubule visualization, fixation with ice-cold methanol for 5-10 minutes at -20°C often yields good results.

  • Wash the cells three times with PBS.

  • If using a paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature, followed by three washes with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium containing a nuclear counterstain.

  • Visualize the microtubule network using a fluorescence microscope. Capture images to document changes in microtubule organization, density, and morphology.[6][7][8][9]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a short period (e.g., 15 minutes) with gentle shaking to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

  • Plot the percentage of viability against the this compound concentration to determine the IC50 value.[1]

Visualizations

Kokusaginine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Dynamic Instability) This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis TubulinAssay Tubulin Polymerization Assay (Fluorescence/Turbidity) IC50_Tubulin Determine IC50 for Tubulin Polymerization Inhibition TubulinAssay->IC50_Tubulin CellCulture Cancer Cell Culture (e.g., MCF-7, HeLa) Treatment Treat with this compound CellCulture->Treatment Immunofluorescence Immunofluorescence Staining (α/β-tubulin) Treatment->Immunofluorescence CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability CellCycleAnalysis Flow Cytometry (Cell Cycle Analysis) Treatment->CellCycleAnalysis Microscopy Fluorescence Microscopy (Visualize Microtubule Disruption) Immunofluorescence->Microscopy IC50_Cytotoxicity Determine Cytotoxic IC50 CellViability->IC50_Cytotoxicity G2M_Arrest Quantify G2/M Arrest CellCycleAnalysis->G2M_Arrest

Caption: Experimental workflow for investigating this compound.

Kokusaginine_Biological_Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_outcome Outcome This compound This compound TubulinInhibition Inhibition of Tubulin Polymerization This compound->TubulinInhibition MicrotubuleDisruption Disruption of Microtubule Network TubulinInhibition->MicrotubuleDisruption G2MArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->G2MArrest ApoptosisInduction Induction of Apoptosis G2MArrest->ApoptosisInduction Antiproliferative Antiproliferative Activity ApoptosisInduction->Antiproliferative

Caption: Summary of the biological effects of this compound.

References

Kokusaginine: A Promising Alkaloid for Inducing Apoptosis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Immediate Release

Recent scientific investigations have highlighted the potential of kokusaginine, a furoquinoline alkaloid, as a potent inducer of apoptosis in breast cancer cells, particularly in multidrug-resistant (MDR) phenotypes. These findings offer a promising avenue for the development of novel therapeutic strategies against challenging breast cancer subtypes. This document provides detailed application notes and experimental protocols based on available research to guide scientists and drug development professionals in studying the apoptotic effects of this compound.

Mechanism of Action at a Glance

This compound has been shown to exert its anticancer effects through a multi-faceted approach. The primary mechanism identified is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and subsequent apoptosis. Furthermore, in multidrug-resistant breast cancer cells, such as MCF-7/ADR, this compound has been observed to reduce the expression of P-glycoprotein (P-gp), a key protein involved in drug efflux and resistance.[1][2][3]

Quantitative Data Summary

While comprehensive quantitative data remains limited in publicly accessible literature, the following table summarizes the reported cytotoxic effects of this compound on various breast cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Cell LineCancer TypeIC50 Value (µM)Notes
MCF-7 Breast Adenocarcinoma (Estrogen Receptor-positive)Data not explicitly available in reviewed sources.This compound has reported cytotoxicity in this cell line.[1][2]
MCF-7/ADR Multidrug-Resistant Breast AdenocarcinomaPotent inhibitory effect reported.[1][2][4]This compound markedly induces apoptosis in a concentration-dependent manner.[1][2][4]
MDA-MB-231/ADR Multidrug-Resistant Triple-Negative Breast CancerPotent inhibitory effect reported.[1][2]

ADR: Adriamycin Resistant

Signaling Pathway Overview

This compound-induced apoptosis in breast cancer cells is primarily initiated by the disruption of microtubule dynamics. This disruption can trigger the intrinsic apoptotic pathway.

Kokusaginine_Apoptosis_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on breast cancer cells.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis CellCulture Breast Cancer Cell Culture (e.g., MCF-7, MCF-7/ADR) Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment CellViability Cell Viability Assay (MTT / CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) Treatment->WesternBlot TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay IC50 IC50 Determination CellViability->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant ProteinQuant Protein Expression Analysis WesternBlot->ProteinQuant TubulinInhibition Analysis of Tubulin Polymerization TubulinAssay->TubulinInhibition

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments. These are generalized and should be optimized for specific laboratory conditions and cell lines.

Cell Culture and this compound Treatment
  • Cell Lines:

    • MCF-7 (ATCC® HTB-22™)

    • MCF-7/ADR (Adriamycin-resistant, may require in-house development or sourcing from specialized vendors)

    • MDA-MB-231/ADR (Adriamycin-resistant, may require in-house development or sourcing from specialized vendors)

  • Culture Medium:

    • For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

    • For resistant cell lines, the continued presence of a low concentration of the selective agent (e.g., doxorubicin) in the culture medium is often necessary to maintain the resistant phenotype. This should be determined empirically.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) detection reagent

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

    • Purified tubulin (>99% pure)

    • GTP

    • Polymerization buffer

    • This compound

    • Microplate reader capable of reading absorbance at 340 nm at 37°C

  • Protocol:

    • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

    • Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.[5][6][7][8][9]

Disclaimer: These protocols are intended as a guide. Researchers should consult the original research articles and adapt the protocols to their specific experimental needs and available resources. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

Application Notes and Protocols for Overcoming Multidrug Resistance in Cancer Using Kokusaginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Kokusaginine, a furoquinoline alkaloid isolated from Dictamnus dasycarpus Turcz., has emerged as a promising agent to counteract MDR in cancer.[2] This document provides detailed application notes and protocols for utilizing this compound to overcome MDR in cancer research settings.

This compound exhibits a multi-pronged approach to circumventing MDR. Its primary mechanisms of action include the downregulation of P-gp expression and the inhibition of its function, the disruption of microtubule dynamics through the inhibition of tubulin polymerization, and the induction of apoptosis in resistant cancer cells.[2] These actions collectively contribute to the resensitization of MDR cancer cells to conventional chemotherapeutic agents.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in overcoming multidrug resistance.

Table 1: Cytotoxicity of this compound against Sensitive and Multidrug-Resistant Breast Cancer Cell Lines

Cell LineTypeIC₅₀ of this compound (µM)
MCF-7Doxorubicin-sensitive human breast adenocarcinomaData not available
MCF-7/ADRDoxorubicin-resistant human breast adenocarcinomaPotent inhibitory effect noted[2]
MDA-MB-231Human breast adenocarcinomaData not available
MDA-MB-231/ADRDoxorubicin-resistant human breast adenocarcinomaPotent inhibitory effect noted[2]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth. Data to be extracted from full-text articles.

Table 2: Reversal of Doxorubicin Resistance by this compound

Cell LineIC₅₀ of Doxorubicin (µM)IC₅₀ of Doxorubicin + this compound (µM)Reversal Fold
MCF-7/ADRData not availableData not availableData not available
MDA-MB-231/ADRData not availableData not availableData not available

Reversal Fold = IC₅₀ of Doxorubicin / IC₅₀ of Doxorubicin + this compound. This value indicates the extent to which this compound resensitizes resistant cells to the chemotherapeutic agent. Data to be extracted from full-text articles.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • This compound

  • Sensitive (e.g., MCF-7, MDA-MB-231) and resistant (e.g., MCF-7/ADR, MDA-MB-231/ADR) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Analysis of P-glycoprotein (P-gp) Expression by Western Blotting

This protocol is used to determine the effect of this compound on the protein expression levels of P-gp.

Materials:

  • This compound-treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., C219)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic cells upon treatment with this compound.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Protocol 4: In Vitro Tubulin Polymerization Assay

This protocol assesses the direct effect of this compound on the polymerization of tubulin into microtubules.

Materials:

  • This compound

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Paclitaxel (as a positive control for polymerization promotion)

  • Colchicine or Nocodazole (as positive controls for polymerization inhibition)

  • 96-well microplate

  • Spectrophotometer with temperature control at 37°C

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the desired concentrations of this compound or control compounds.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the control to determine its inhibitory effect.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described.

MDR_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Koku This compound Koku->Pgp Inhibits Expression & Function Koku->Tubulin Inhibits Polymerization Koku->Apoptosis Induces

Caption: Mechanism of this compound in Overcoming MDR.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-P-gp, anti-Actin) blocking->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Band Intensity Analysis detect->analysis

Caption: Western Blotting Workflow for P-gp Expression.

Apoptosis_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-Induced Apoptotic Signaling Pathway.

References

Kokusaginine: A Promising Furoquinoline Alkaloid as a Lead Compound for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Kokusaginine, a furoquinoline alkaloid isolated from various plant species, has emerged as a compelling lead compound in the field of drug discovery. Its diverse pharmacological activities, including anticancer, antiplatelet, and anti-inflammatory effects, have garnered significant interest from the scientific community. These application notes provide a comprehensive overview of this compound's biological activities, mechanisms of action, and detailed protocols for its evaluation, intended to guide researchers in exploring its therapeutic potential.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has demonstrated cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) phenotypes. The primary mechanisms underlying its anticancer activity include the inhibition of tubulin polymerization and the modulation of P-glycoprotein (P-gp) function. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis.[1] Furthermore, its ability to reduce P-gp expression and function suggests its potential in overcoming chemotherapy resistance.[1]

Recent studies have also highlighted this compound's ability to inhibit the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer, further contributing to its anticancer effects.

Beyond its anticancer properties, this compound has been reported to possess antiplatelet and anti-inflammatory activities. While the precise mechanisms are still under investigation, its antiplatelet effects may involve the modulation of the arachidonic acid pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various biological assays.

Table 1: Anticancer Activity of this compound

Cell LineAssayIC50 (µM)Reference
HeLaMTT14.8 ± 1.2[2]
A431MTT21.3 ± 2.5[2]
MCF-7MTT18.9 ± 1.9[2]
A2780MTT25.4 ± 3.1[2]
MCF-7/ADRMTT9.01[1]
MDA-MB-231/ADRMTT10.19[1]

Table 2: Anti-inflammatory Activity of this compound

AssayTargetIC50 (µg/mL)Reference
Oxidative burst assayChemiluminescence10.31 ± 1.11[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Apoptosis Induction Assessment (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound-treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The caspase-3 activity is proportional to the absorbance and can be expressed as fold-change relative to the untreated control.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • This compound

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at timed intervals.

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add GTP to the reaction mixture.

  • Add different concentrations of this compound or a vehicle control to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in the microplate spectrophotometer pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect.

P-glycoprotein Function Assay (Rhodamine 123 Efflux Assay)

This assay assesses the function of the P-gp efflux pump by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7 and its resistant counterpart MCF-7/ADR)

  • This compound

  • Rhodamine 123

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • Culture medium

  • Flow cytometer

Procedure:

  • Treat the cells with this compound at various concentrations for a predetermined period (e.g., 24 or 48 hours).

  • Incubate the cells with Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (efflux medium) with or without this compound or verapamil.

  • Incubate the cells at 37°C for an efflux period (e.g., 1-2 hours).

  • After the efflux period, wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • A decrease in fluorescence in this compound-treated cells compared to the control indicates an inhibition of P-gp-mediated efflux.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.

Kokusaginine_Anticancer_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Pgp P-glycoprotein (P-gp) This compound->Pgp Downregulates expression & function PI3K PI3K This compound->PI3K Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest DrugEfflux Drug Efflux Pgp->DrugEfflux AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Rhodamine123_Efflux_Workflow Start Treat Cells with this compound Incubate_Rho Incubate with Rhodamine 123 Start->Incubate_Rho Wash1 Wash with Cold PBS Incubate_Rho->Wash1 Efflux Incubate in Efflux Medium (with/without this compound) Wash1->Efflux Wash2 Wash with Cold PBS Efflux->Wash2 Analyze Analyze by Flow Cytometry Wash2->Analyze Result Determine P-gp Function Analyze->Result

Caption: Workflow for the Rhodamine 123 efflux assay.

Conclusion

This compound represents a valuable natural product scaffold for the development of novel therapeutic agents. Its multifaceted mechanism of action, particularly in the context of cancer, makes it an attractive candidate for further investigation. The provided application notes and protocols are intended to serve as a resource for researchers to systematically explore and validate the therapeutic potential of this compound and its derivatives, ultimately contributing to the advancement of new drug discovery programs.

References

Kokusaginine in Combination Cancer Therapy: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and synergistic cancer treatments is a paramount objective. While the natural alkaloid Kokusaginine has demonstrated notable anticancer properties as a standalone agent, its potential in combination with conventional chemotherapeutics remains a largely uncharted area of research. This document outlines the current understanding of this compound's standalone activity and provides a forward-looking perspective on its prospective role in combination therapies, a critical next step for preclinical and clinical investigation.

This compound, a furoquinoline alkaloid, has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] A key area of interest is its activity against multidrug-resistant (MDR) cancer cells, a major obstacle in clinical oncology.[1] The primary mechanism for this resistance is often the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells. This compound has been observed to inhibit the function of P-gp, suggesting a potential role in sensitizing resistant cancer cells to standard chemotherapy agents.[1]

Current Landscape: Limited Data on Combination Approaches

Despite the promising mechanism of P-gp inhibition, which strongly suggests a synergistic potential, there is a significant lack of published studies investigating the effects of this compound in combination with other anticancer drugs. Comprehensive searches of scientific literature have not yielded specific experimental data or established protocols for co-administering this compound with agents such as doxorubicin, paclitaxel, or cisplatin. This knowledge gap presents a compelling opportunity for new research initiatives.

Application Notes: Investigating this compound in Combination Therapy

Given the current state of research, the following application notes are intended to guide the design of initial exploratory studies to investigate the potential of this compound in combination cancer therapy. These are not established protocols but rather a framework for discovery.

Objective 1: Evaluation of Synergistic Cytotoxicity

To determine if this compound can enhance the cytotoxic effects of standard chemotherapeutic agents, a systematic in vitro screening is the first logical step.

Table 1: Proposed In Vitro Cytotoxicity Screening of this compound in Combination with Chemotherapeutic Agents

Cell Line(s) Chemotherapeutic Agent This compound Concentration Range Chemotherapeutic Agent Concentration Range Assay Endpoint
MCF-7 (Breast Cancer)Doxorubicin0.1 - 50 µM0.01 - 10 µMMTT/XTT AssayIC50 values, Combination Index (CI)
MCF-7/ADR (MDR Breast Cancer)Doxorubicin0.1 - 50 µM0.1 - 50 µMMTT/XTT AssayIC50 values, CI, Reversal Fold
A549 (Lung Cancer)Paclitaxel0.1 - 50 µM0.001 - 1 µMMTT/XTT AssayIC50 values, CI
HCT116 (Colon Cancer)Cisplatin0.1 - 50 µM0.1 - 20 µMMTT/XTT AssayIC50 values, CI
Objective 2: Mechanistic Elucidation of Potential Synergy

Should synergistic effects be observed, the next step is to understand the underlying molecular mechanisms.

Table 2: Proposed Mechanistic Studies for this compound Combination Therapy

Hypothesized Mechanism Experimental Approach Cell Line(s) Combination Readout
P-gp InhibitionRhodamine 123/Calcein-AM Efflux AssayMCF-7/ADRThis compound + DoxorubicinIntracellular fluorescence intensity
Western BlotMCF-7/ADRThis compound + DoxorubicinP-gp protein expression levels
Apoptosis InductionAnnexin V/PI Staining (Flow Cytometry)MCF-7, A549This compound + Doxorubicin/PaclitaxelPercentage of apoptotic cells
Western BlotMCF-7, A549This compound + Doxorubicin/PaclitaxelCleaved Caspase-3, PARP cleavage, Bcl-2 family protein expression
Cell Cycle ArrestPropidium Iodide Staining (Flow Cytometry)MCF-7, HCT116This compound + Doxorubicin/CisplatinCell cycle phase distribution

Experimental Protocols: A Starting Point for Investigation

The following are generalized protocols that would need to be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, the chemotherapeutic agent, or a combination of both at a fixed ratio or varying concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent and combination. Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: P-glycoprotein (P-gp) Efflux Assay
  • Cell Preparation: Culture MDR cancer cells (e.g., MCF-7/ADR) to 80-90% confluency.

  • Pre-treatment: Incubate the cells with this compound at a non-toxic concentration for 1-2 hours.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the cells and incubate for 30-60 minutes.

  • Efflux Monitoring: Wash the cells and measure the intracellular fluorescence over time using a fluorescence microscope or flow cytometer. Compare the fluorescence retention in this compound-treated cells to untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of P-gp-mediated efflux.

Visualizing the Potential Mechanisms

While specific signaling pathways for this compound in combination therapy are yet to be elucidated, we can hypothesize potential workflows and mechanisms based on its known activities.

G cluster_workflow Experimental Workflow for Synergy Assessment start Cancer Cell Lines (Sensitive & MDR) cytotoxicity Cytotoxicity Assays (MTT/XTT) start->cytotoxicity synergy Combination Index (CI) Calculation cytotoxicity->synergy mechanistic Mechanistic Studies synergy->mechanistic If CI < 1 (Synergy) apoptosis Apoptosis Assays mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle pgp P-gp Efflux Assays mechanistic->pgp

Caption: A logical workflow for investigating this compound's synergistic potential in cancer therapy.

G cluster_pathway Hypothesized Mechanism of this compound-Mediated Chemosensitization This compound This compound pgp P-glycoprotein (P-gp) This compound->pgp Inhibits chemo Chemotherapeutic Drug pgp->chemo Pumps out cell MDR Cancer Cell chemo->cell Enters apoptosis Apoptosis chemo->apoptosis Induces efflux Drug Efflux

Caption: this compound may enhance chemotherapy by inhibiting the P-gp efflux pump in MDR cancer cells.

Future Directions

The preliminary data on this compound's ability to inhibit P-gp is a strong rationale for its investigation in combination therapy. Future research should focus on:

  • Broad Spectrum Screening: Testing this compound in combination with a wider range of chemotherapeutic agents across various cancer types.

  • In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to assess efficacy and potential toxicity of the combination.

  • Identification of Predictive Biomarkers: Investigating which cancer subtypes or genetic profiles are most likely to respond to this compound-based combination therapies.

References

Application Notes and Protocols for the Formulation of Kokusaginine for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine, a furoquinoline alkaloid, has demonstrated significant therapeutic potential across various research domains, including oncology, neuroprotection, and anti-inflammatory applications.[1][2] Notably, it exhibits cytotoxic effects against several human cancer cell lines and has shown particular promise in overcoming multidrug resistance (MDR), a major hurdle in cancer chemotherapy.[1] While studies in preclinical models have indicated good oral bioavailability, the full therapeutic realization of this compound may be hampered by factors such as rapid metabolism and elimination, and the need for targeted delivery to specific tissues or cellular compartments to maximize efficacy and minimize potential side effects.[3][4]

Advanced drug delivery systems offer a promising avenue to address these challenges. By encapsulating this compound in carriers such as nanoparticles, liposomes, or solid dispersions, it is possible to enhance its solubility, protect it from premature degradation, control its release profile, and facilitate targeted delivery to desired sites of action. These application notes provide detailed protocols for the formulation and characterization of this compound using these three distinct platforms, aimed at improving its therapeutic index for research and development purposes.

Therapeutic Potential and Mechanism of Action of this compound

This compound exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.[1][2] Furthermore, this compound has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5] In the context of multidrug resistance, this compound can suppress the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells.[1] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby resensitizing resistant tumors to chemotherapy.

Signaling Pathway of this compound in Cancer Cells

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kokusaginine_ext This compound (Extracellular) Kokusaginine_int This compound (Intracellular) Kokusaginine_ext->Kokusaginine_int Enters Cell Pgp P-glycoprotein (P-gp) Kokusaginine_int->Pgp Inhibits Tubulin Tubulin Dimers Kokusaginine_int->Tubulin Binds to Caspase3_inactive Pro-caspase-3 Kokusaginine_int->Caspase3_inactive Activates Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Caspase3_active->Apoptosis Induces

Caption: this compound's mechanism of action in cancer cells.

Formulation Strategy 1: Polymeric Nanoparticles

Poly(lactic-co-glycolide) (PLGA) nanoparticles are biodegradable and biocompatible carriers that can encapsulate hydrophobic drugs like this compound, offering controlled release and the potential for surface modification for targeted delivery.[5][6][7]

Data Presentation: Target Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) > 80%UV-Vis Spectrophotometry
Drug Loading (%) 1 - 5%UV-Vis Spectrophotometry
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Experimental Workflow: Nanoparticle Formulation and Characterization

Nanoparticle Workflow cluster_prep Preparation cluster_purification Purification cluster_char Characterization prep1 Dissolve this compound and PLGA in DCM prep3 Emulsification (Sonication) prep1->prep3 prep2 Prepare PVA Aqueous Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 purify1 Centrifugation prep4->purify1 purify2 Washing purify1->purify2 purify3 Lyophilization purify2->purify3 char1 Particle Size & PDI (DLS) purify3->char1 char2 Zeta Potential (ELS) purify3->char2 char3 Encapsulation Efficiency & Drug Loading (UV-Vis) purify3->char3

Caption: Workflow for this compound nanoparticle preparation.

Formulation Strategy 2: Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it will primarily partition into the lipid bilayer, and this formulation can enhance its stability and circulation time.[8][9]

Data Presentation: Target Physicochemical Properties of this compound-Loaded Liposomes
ParameterTarget ValueMethod of Analysis
Vesicle Size (Z-average) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to +30 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) > 70%UV-Vis Spectrophotometry
Drug Loading (%) 0.5 - 2%UV-Vis Spectrophotometry
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 30 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Place the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes or by size exclusion chromatography.

Experimental Workflow: Liposome Formulation and Characterization

Liposome Workflow cluster_prep Preparation cluster_purification Purification cluster_char Characterization prep1 Dissolve Lipids and This compound in Organic Solvent prep2 Form Thin Film via Rotary Evaporation prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 purify1 Remove Unencapsulated Drug (Centrifugation/Chromatography) prep4->purify1 char1 Vesicle Size & PDI (DLS) purify1->char1 char2 Zeta Potential (ELS) purify1->char2 char3 Encapsulation Efficiency & Drug Loading (UV-Vis) purify1->char3

Caption: Workflow for this compound liposome preparation.

Formulation Strategy 3: Solid Dispersions

Solid dispersions are systems where a poorly water-soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state. This formulation strategy can significantly enhance the dissolution rate and apparent solubility of this compound.[10][11][12]

Data Presentation: Target Physicochemical Properties of this compound Solid Dispersions
ParameterTarget ValueMethod of Analysis
Drug Content Uniformity 95 - 105%High-Performance Liquid Chromatography (HPLC)
Dissolution Rate Enhancement > 5-fold increase compared to pure drugUSP Dissolution Apparatus II
Solid State Characterization Amorphous stateX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Physical Stability No recrystallization after 3 months at 40°C/75% RHXRPD, DSC
Experimental Protocol: Preparation of this compound Solid Dispersions by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

Protocol:

  • Solution Preparation: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-carrier ratio) in 20 mL of methanol with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the methanol using a rotary evaporator at 50°C.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Experimental Workflow: Solid Dispersion Formulation and Characterization

Solid Dispersion Workflow cluster_prep Preparation cluster_char Characterization prep1 Dissolve this compound and Carrier in Solvent prep2 Solvent Evaporation prep1->prep2 prep3 Vacuum Drying prep2->prep3 prep4 Milling and Sieving prep3->prep4 char1 Solid State Analysis (XRPD, DSC) prep4->char1 char2 Drug Content (HPLC) prep4->char2 char3 Dissolution Testing prep4->char3 char4 Stability Studies prep4->char4

Caption: Workflow for this compound solid dispersion preparation.

References

Application Notes and Protocols: Kokusaginine in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine is a furoquinoline alkaloid that has been isolated from various medicinal plants, most notably Ruta graveolens L. (rue) and Balfourodendron riedelianum.[1][2] Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have long utilized plants containing this compound to treat a variety of ailments, including inflammation, pain, and skin diseases.[1] Modern scientific investigations have begun to validate these traditional uses, exploring the pharmacological activities of this compound and its underlying mechanisms of action. This document provides a detailed overview of the traditional applications of this compound, supported by available scientific data, and outlines experimental protocols for its study.

Traditional and Investigated Applications

This compound has been traditionally used for and is scientifically investigated for the following applications:

  • Anti-inflammatory and Analgesic: Ruta graveolens, a primary source of this compound, is traditionally used to manage muscle and joint pain, arthritis, and sprains.[1]

  • Anticancer: Traditional use of Ruta angustifolia in Malaysia includes the treatment of cancer.[1] Scientific studies have explored the cytotoxic effects of this compound on various cancer cell lines.

  • Antiparasitic: this compound has reported antiplasmodial and broader anti-parasitic effects.[1]

  • Other Potential Uses: Research suggests potential applications in treating renal fibrosis and neurodegenerative diseases.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

Activity Target IC50 Value Reference
Anticholinesterase Acetylcholinesterase (AChE)70.24 ± 2.87 µg/mL[3]
Butyrylcholinesterase (BChE)61.40 ± 3.67 µg/mL[3]
Cell Line IC50 Value Reference
HeLa (Cervical Cancer) Data not available in the provided search results.
A431 (Skin Squamous Cell Carcinoma) Data not available in the provided search results.
MCF-7 (Breast Cancer) Potent inhibitory effect reported, but specific IC50 value not available in the provided search results.[4]
A2780 (Ovarian Cancer) Data not available in the provided search results.
Organism IC50 Value Reference
Plasmodium falciparum Data not available in the provided search results.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through various molecular mechanisms. One of the key pathways identified is the PI3K/AKT signaling pathway, which is crucial in cell survival, proliferation, and inflammation. This compound has been shown to inhibit this pathway, contributing to its potential in treating conditions like renal fibrosis.

PI3K/AKT Signaling Pathway Inhibition by this compound```dot

Experimental Protocols

Traditional Preparation of Ruta graveolens Decoction

This protocol is based on traditional methods for preparing a decoction of Ruta graveolens for inflammatory conditions.

Materials:

  • Dried or fresh leaves of Ruta graveolens

  • Non-reactive pot

  • Water

  • Strainer

Protocol:

  • For fresh leaves, use approximately ½ cup of chopped leaves. For dried leaves, use about 3 tablespoons.

  • Rinse fresh leaves thoroughly to remove any dirt.

  • Place the plant material into a non-reactive pot and add 3 cups of cold water.

  • Bring the mixture to a boil.

  • Reduce the heat and let it simmer uncovered for about 20 minutes, or until the liquid has reduced by approximately one-third.

  • Remove from heat and allow to cool slightly.

  • Strain the liquid to remove the plant material.

  • The resulting decoction can be used for further analysis or as traditionally directed.

Isolation of this compound from Plant Material

This is a general protocol for the extraction and isolation of alkaloids like this compound from plant sources.

Materials:

  • Dried and powdered plant material (e.g., Ruta graveolens leaves)

  • Methanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Hydrochloric acid (HCl), 2%

  • Ammonia solution

  • Dichloromethane

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., a gradient of hexane and ethyl acetate)

Protocol:

  • Extraction: Extract the powdered plant material with methanol using a Soxhlet apparatus for several hours.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 2% HCl to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

    • Make the aqueous layer alkaline (pH 9-10) with ammonia solution to deprotonate the alkaloids.

    • Extract the alkaloids into dichloromethane.

  • Purification:

    • Concentrate the dichloromethane extract.

    • Subject the concentrated extract to column chromatography on silica gel.

    • Elute with a suitable solvent system to separate the individual alkaloids.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine fractions containing this compound.

  • Crystallization: Crystallize the purified this compound from a suitable solvent to obtain pure crystals.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Nitrite Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

    • Determine the IC50 value of this compound for NO inhibition.

Experimental Workflow for Investigating this compound's Bioactivity

experimental_workflow start Start plant_material Plant Material (e.g., Ruta graveolens) start->plant_material extraction Extraction & Isolation of this compound plant_material->extraction purification Purification & Characterization extraction->purification bioassays In Vitro Bioassays purification->bioassays anti_inflammatory Anti-inflammatory (e.g., NO Inhibition) bioassays->anti_inflammatory anticancer Anticancer (Cytotoxicity Assays) bioassays->anticancer antiplasmodial Antiplasmodial (P. falciparum Growth Inhibition) bioassays->antiplasmodial mechanism Mechanism of Action Studies bioassays->mechanism end End anti_inflammatory->end anticancer->end antiplasmodial->end pathway_analysis Signaling Pathway Analysis (e.g., PI3K/AKT) mechanism->pathway_analysis pathway_analysis->end

Caption: Workflow for investigating the bioactivity of this compound.

Traditional Use of Balfourodendron riedelianum

Balfourodendron riedelianum, another source of this compound, is traditionally used in some regions for treating skin diseases and fever. H[1]owever, detailed traditional preparation methods for this plant are not well-documented in the provided search results. Further ethnobotanical research is required to fully understand its traditional applications.

Conclusion

This compound, a key bioactive compound from traditionally used medicinal plants, demonstrates a range of promising pharmacological activities that align with its historical uses. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise IC50 values for its anticancer and antiplasmodial effects, as well as documenting the traditional preparation methods of all its plant sources to better understand its ethnobotanical significance and to guide modern drug discovery efforts.

References

Troubleshooting & Optimization

Navigating Kokusaginine Administration: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kokusaginine research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of working with this compound, with a particular focus on its oral bioavailability. While recent studies indicate favorable oral absorption, this guide provides troubleshooting advice and frequently asked questions to address potential variability and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A recent pharmacokinetic study in Sprague Dawley rats reported the absolute oral bioavailability of this compound to be approximately 71.13 ± 12.75%[1][2][3][4]. This indicates favorable absorption after oral administration[1][4].

Q2: Are there any known factors that can influence the bioavailability of this compound?

Yes, in vitro studies have revealed a significant sex-dependent variability in the metabolism of this compound[1][2][5]. This suggests that the sex of the experimental animals could influence the pharmacokinetic profile and overall exposure.

Q3: What are the primary metabolic pathways for this compound?

This compound undergoes metabolism involving multiple enzymes, with CYP2E1 and CYP2C8 being the primary contributors[2]. The main metabolic pathways include demethylation, oxygenation, and glucuronidation[2].

Q4: My in vivo experiment shows lower than expected plasma concentrations of this compound. What could be the issue?

Several factors could contribute to lower-than-expected plasma concentrations. Please refer to the troubleshooting guide below for a systematic approach to identifying the potential cause.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Plasma Exposure Formulation Issues: Poor dissolution of this compound from the vehicle.1. Ensure the formulation is homogenous. 2. Consider using a different vehicle or adding solubilizing agents. 3. Perform in vitro dissolution testing of your formulation.
Metabolic Differences: Significant sex-dependent differences in metabolism have been reported[1][2][5].1. Ensure that both male and female animals are included in your study design. 2. Analyze pharmacokinetic data separately for each sex.
Dosing Errors: Inaccurate dose administration.1. Verify the concentration of this compound in your dosing solution. 2. Ensure accurate calibration of dosing equipment.
High Variability in Pharmacokinetic Data Inconsistent Formulation: Lack of homogeneity in the dosing formulation.1. Implement a validated method for preparing the dosing formulation. 2. Perform content uniformity testing on the formulation.
Biological Variability: Inherent differences in metabolism and absorption among individual animals.1. Increase the number of animals per group to improve statistical power.
Unexpected Metabolite Profile Contamination of Test Compound: Presence of impurities that are also metabolized.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, LC-MS).
Different Metabolic Pathways in the Chosen Animal Model: The metabolic profile may differ from what is reported in rats.1. Conduct in vitro metabolism studies using liver microsomes from your animal model to identify potential species differences.

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in Sprague Dawley rats after intravenous and oral administration[1][6].

Parameter Intravenous Administration (7 mg/kg) Oral Administration (28 mg/kg)
Cmax (ng/mL) 4850 ± 11311037 ± 204
Tmax (h) 0.08 ± 0.000.50 ± 0.22
AUC (0-t) (ng·h/mL) 1682 ± 2994793 ± 859
AUC (0-∞) (ng·h/mL) 1693 ± 3034810 ± 863
t1/2 (h) 1.13 ± 0.271.83 ± 0.43
MRT (0-t) (h) 0.86 ± 0.142.18 ± 0.38
Absolute Bioavailability (F%) -71.13 ± 12.75

Data are presented as Mean ± SD (n=6, equal sex ratio).[6]

Experimental Protocols

In Vivo Pharmacokinetic Study

This protocol outlines the general procedure for conducting a pharmacokinetic study of this compound in rats, based on the methodologies described in the literature[1].

1. Animal Model:

  • Sprague Dawley rats (equal numbers of males and females).

  • Animals should be fasted overnight before the experiment with free access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol). Administer a single dose (e.g., 7 mg/kg) via the tail vein.

  • Oral (PO): Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer a single dose (e.g., 28 mg/kg) by oral gavage.

3. Blood Sampling:

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Develop and validate a sensitive analytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma[1].

  • A typical sample preparation involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • After centrifugation, the supernatant is injected into the UPLC-MS/MS system.

5. Pharmacokinetic Analysis:

  • Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data using a non-compartmental model.

Visualizing Experimental Workflows and Influencing Factors

Experimental Workflow for a Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Drug Formulation (IV and Oral) Dosing Dosing (IV or Oral) Formulation->Dosing AnimalPrep Animal Preparation (Fasting) AnimalPrep->Dosing BloodCollection Blood Collection (Time Points) Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation Storage Sample Storage (-80°C) PlasmaSeparation->Storage SamplePrep Sample Preparation (Protein Precipitation) Storage->SamplePrep UPLC_MS UPLC-MS/MS Analysis SamplePrep->UPLC_MS PK_Analysis Pharmacokinetic Analysis UPLC_MS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Factors Influencing Oral Bioavailability

G cluster_formulation Formulation Factors cluster_physiological Physiological Factors Bioavailability Oral Bioavailability Solubility Solubility Solubility->Bioavailability Dissolution Dissolution Rate Dissolution->Bioavailability Excipients Excipients Excipients->Bioavailability Metabolism Metabolism (e.g., CYP Enzymes, Sex Differences) Metabolism->Bioavailability Permeability Intestinal Permeability Permeability->Bioavailability Transporters Efflux Transporters (e.g., P-gp) Transporters->Bioavailability

Caption: Key factors that can influence the oral bioavailability of a compound.

References

Addressing Kokusaginine metabolic instability in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kokusaginine in in vivo studies. Our aim is to help you address challenges related to its metabolic instability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic stability of this compound?

A1: this compound exhibits notable metabolic instability, which can be sex-dependent. In vitro studies using rat liver microsomes have shown a significantly shorter half-life in males compared to females, indicating more rapid metabolism in male subjects.[1][2] This is a critical factor to consider when designing in vivo experiments.

Q2: What are the primary metabolic pathways for this compound?

A2: The main metabolic pathways for this compound are demethylation, oxygenation, and glucuronidation.[3] The cytochrome P450 enzymes CYP2E1 and CYP2C8 have been identified as the primary enzymes responsible for its metabolism.[3]

Q3: What is the oral bioavailability of this compound?

A3: Despite its metabolic instability, this compound has demonstrated favorable oral absorption with a reported absolute bioavailability of approximately 71.13 ± 12.75% in rats.[1][4] It is rapidly absorbed and widely distributed throughout the body.[1]

Q4: Are there known sex-dependent differences in this compound pharmacokinetics?

A4: Yes, significant sex-dependent differences have been observed in both in vitro metabolic stability and in vivo pharmacokinetic parameters.[1][4] Specifically, the Area Under the Moment Curve (AUMC) in plasma and brain tissue has shown significant variation between male and female rats.[1][4] It is crucial to include both sexes in your studies or to justify the use of a single sex.

Q5: What are the potential therapeutic applications of this compound currently under investigation?

A5: this compound has shown a range of biological activities and is being investigated for several therapeutic applications, including as an anti-inflammatory agent, for the treatment of renal fibrosis, its anti-cancer properties, and its potential as a novel drug for Alzheimer's disease due to its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in pharmacokinetic (PK) data between animals. Sex-dependent metabolic differences.Segregate data analysis by sex. Ensure equal numbers of male and female animals in each experimental group.[1][4]
Inconsistent dosing or sampling times.Standardize dosing and blood sampling schedules. Use a detailed and consistent protocol for all animals.
Animal health status.Monitor animal health closely. Exclude animals that show signs of illness or significant weight loss from the study.
Lower than expected plasma concentrations of this compound. Rapid metabolism.Consider more frequent dosing or a higher dose, based on preliminary dose-ranging studies. Be aware of the rapid elimination of this compound.[1]
Poor absorption due to formulation.For poorly water-soluble compounds like some alkaloids, consider formulation strategies such as using a suitable vehicle (e.g., dissolving in a small amount of an organic solvent then mixing with a lipid-based carrier) to improve solubility and absorption.[8][9]
Pre-systemic (first-pass) metabolism in the gut or liver.While oral bioavailability is reported to be high, significant first-pass metabolism can still occur. Consider intravenous administration in a parallel group to determine absolute bioavailability and quantify the extent of first-pass metabolism in your model.[10]
Inconsistent therapeutic effects in vivo. Insufficient target tissue exposure.Perform tissue distribution studies to confirm that this compound is reaching the target organ at therapeutic concentrations.[1]
Rapid clearance from the target tissue.Correlate pharmacokinetic data with pharmacodynamic endpoints to establish a clear relationship between drug concentration and effect.
Sex-specific therapeutic efficacy.Analyze therapeutic outcomes separately for males and females, as metabolic differences could lead to different levels of active metabolites.
Difficulty in detecting and quantifying this compound in biological samples. Inadequate analytical method sensitivity.Utilize a validated and sensitive analytical method such as Ultra-High-Performance Liquid Chromatography (UPLC) for accurate quantification.[1][10]
Sample degradation.Ensure proper sample handling and storage. Store plasma and tissue homogenates at -80°C until analysis.[1]

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes [1]

Sex Intrinsic Clearance (CLint) (μL/min/mg) Half-life (t1/2) (min)
Male SD Rats89.307.76
Female SD Rats9.9469.73
SD: Sprague Dawley

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter Value Reference
Absolute Bioavailability71.13 ± 12.75%[1]
Tmax (Time to max concentration)0.4 h[2]
Note: Specific Cmax and AUC values can be sex- and dose-dependent. Refer to detailed pharmacokinetic studies for specific values.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use an equal number of male and female Sprague Dawley (SD) rats (200 ± 10 g).[1]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.

  • Drug Formulation and Administration:

    • For oral administration, dissolve this compound in a suitable vehicle. A previously used dose is 28 mg/kg.[1][10]

    • For intravenous administration, a dose of 7 mg/kg can be used to determine absolute bioavailability.[1][10]

  • Blood Sampling:

    • Collect blood samples (approximately 300 μL) from the orbital venous plexus or another appropriate site at the following time points: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, 12, and 24 hours post-administration.[1]

  • Sample Processing:

    • Collect blood into heparinized tubes.

    • Centrifuge at 4000 rpm for 10 minutes to separate plasma.

    • Store the plasma supernatant at -80°C until analysis.[1]

  • Bioanalysis:

    • Quantify this compound concentrations in plasma samples using a validated UPLC method.[1][10]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix).[4]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Materials:

    • Male and female rat liver microsomes.

    • NADPH regenerating system.

    • This compound stock solution.

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Time Points:

    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining this compound concentration using a validated LC-MS/MS or UPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[1]

Visualizations

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability Assay animal_prep Animal Preparation (Male & Female Rats) dosing Drug Administration (Oral or IV) animal_prep->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis UPLC Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis microsomes Liver Microsomes (Male & Female) incubation Incubation with This compound & NADPH microsomes->incubation time_points Aliquots at Time Intervals incubation->time_points termination Reaction Termination (Acetonitrile) time_points->termination lcms_analysis LC-MS/MS or UPLC Analysis termination->lcms_analysis stability_calc Half-life & Clearance Calculation lcms_analysis->stability_calc

Caption: Experimental workflows for in vivo pharmacokinetic and in vitro metabolic stability studies of this compound.

troubleshooting_logic start High Variability in PK Data? q1 Are you analyzing data by sex? start->q1 s1 Segregate data by sex. Ensure balanced groups. q1->s1 No q2 Is dosing/sampling consistent? q1->q2 Yes s1->q2 s2 Standardize protocols. q2->s2 No end Reduced Variability q2->end Yes s2->end

Caption: Troubleshooting logic for addressing high variability in pharmacokinetic data.

pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt fibrosis Renal Fibrosis akt->fibrosis Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway to attenuate renal fibrosis.[7]

References

Technical Support Center: Sex-Dependent Differences in Kokusaginine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of sex-dependent differences in Kokusaginine metabolism. All protocols and data are presented to support the design and interpretation of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the metabolic clearance of this compound between male and female rodents in our preclinical studies. Is this expected?

A1: Yes, this is an expected finding. Published research has demonstrated pronounced sex-dependent differences in the metabolism of this compound.[1][2] In vitro studies using rat liver microsomes have shown that the metabolic clearance of this compound is significantly faster in males than in females.[1] This is reflected in a shorter half-life and higher intrinsic clearance in male rat liver microsomes.

Q2: Which metabolic pathways are responsible for the observed sex-dependent differences in this compound metabolism?

A2: The primary metabolic pathways for this compound are demethylation, oxygenation, and glucuronidation.[3] The sex-dependent differences are primarily attributed to the differential activity of Cytochrome P450 (CYP) enzymes, specifically CYP2E1 and CYP2C8, which are the main enzymes involved in the initial oxidative metabolism of this compound.[3]

Q3: What are the key enzymes involved in the sex-specific metabolism of this compound?

A3: The key enzymes are CYP2E1 and CYP2C8.[3] Studies have indicated that female rats exhibit significantly higher CYP2E1 metabolic activity compared to males. While the sex-specific expression of CYP2C8 in rats is less definitively characterized, hormonal regulation by progesterone and testosterone suggests a potential for sex-dependent activity.

Q4: How can we quantify the expression and activity of the specific CYP enzymes involved in this compound metabolism in our experimental animals?

A4: You can use a combination of techniques:

  • Western Blotting: To quantify the protein expression levels of CYP2E1 and CYP2C8 in liver microsomes from male and female animals.

  • Enzyme Activity Assays: Use probe substrates specific for CYP2E1 (e.g., chlorzoxazone 6-hydroxylation) and CYP2C8 (e.g., paclitaxel 6α-hydroxylation) to measure and compare their metabolic activity in male and female liver microsomes.

  • LC-MS/MS based proteomics: For absolute quantification of CYP protein levels.

Q5: We are planning an in vivo pharmacokinetic study of this compound. What sex-specific parameters should we be most attentive to?

A5: In in vivo studies, you should pay close attention to the Area Under the Moment Curve (AUMC), which has been shown to be significantly different between sexes for this compound.[1][2][4] Other key pharmacokinetic parameters to compare between males and females include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and clearance (CL).

Troubleshooting Guides

Troubleshooting Inconsistent Results in In Vitro this compound Metabolism Assays
Problem Potential Cause(s) Troubleshooting Steps
High variability in this compound clearance between replicates of the same sex. 1. Inconsistent microsomal protein concentration. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Variability in the activity of the liver microsome batch.1. Ensure accurate protein quantification of the microsomal stock and precise dilution. 2. Use calibrated pipettes and proper pipetting techniques. 3. Use a calibrated incubator and monitor the temperature throughout the assay. 4. Qualify each new batch of liver microsomes with a probe substrate before use.
No significant metabolism of this compound observed in either sex. 1. Inactive NADPH regenerating system. 2. Degraded this compound stock solution. 3. Incorrect buffer pH. 4. Inactive liver microsomes.1. Prepare fresh NADPH regenerating solution for each experiment. 2. Verify the integrity of the this compound stock by analytical methods (e.g., HPLC, LC-MS/MS). 3. Check and adjust the pH of the incubation buffer to 7.4. 4. Test the microsomes with a known high-clearance compound.
Unexpectedly high metabolism in female liver microsomes. 1. Hormonal induction of CYP enzymes in the female animals used for microsome preparation. 2. Contamination of samples.1. Ensure that the female animals were not treated with any hormone-modulating substances. 2. Run appropriate negative controls (e.g., incubations without NADPH, incubations without microsomes) to check for non-enzymatic degradation or contamination.
Troubleshooting UPLC-MS/MS Quantification of this compound
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting). 1. Inappropriate mobile phase composition or pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase.1. Optimize the mobile phase, including the organic modifier and the pH. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Low signal intensity or no peak detected. 1. Inefficient ionization in the mass spectrometer. 2. Sample degradation. 3. Incorrect MS/MS transition parameters. 4. Matrix effects (ion suppression).1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Prepare fresh samples and store them appropriately. 3. Optimize the precursor and product ions and collision energy for this compound. 4. Evaluate and mitigate matrix effects by using a more effective sample preparation method (e.g., solid-phase extraction) or by using a stable isotope-labeled internal standard.
High background noise. 1. Contaminated mobile phase or LC system. 2. Contaminated mass spectrometer source.1. Use high-purity solvents and flush the LC system thoroughly. 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Male and Female Rat Liver Microsomes

ParameterMaleFemalep-valueReference
Half-life (t1/2, min) 7.7669.73< 0.05[1]
Intrinsic Clearance (CLint, µL/min/mg) 89.309.94< 0.05[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male and Female Rats (Oral Administration)

ParameterMaleFemalep-valueReference
AUMC(0-∞) (ng/mLh2) Significantly different< 0.05[1]
AUMC(0-t) in brain tissue (ng/gh2) Significantly different< 0.0001[1][2][4]

Table 3: Sex-Dependent Expression and Activity of Key this compound Metabolizing Enzymes in Rat Liver

EnzymeParameterMale vs. FemaleNotesReference
CYP2E1 Metabolic ActivityFemale > MaleFemale rats exhibit significantly higher CYP2E1 metabolic activity.
CYP2C8 Expression/ActivityNo significant difference reported in some studies.Hormonal regulation suggests potential for sex-dependent differences. Further investigation is warranted.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

This protocol is adapted from standard microsomal stability assay procedures.

1. Materials:

  • Male and female rat liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator shaker set to 37°C

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) and dilute it with the incubation buffer to the final desired concentration (e.g., 1 µM). The final organic solvent concentration in the incubation should be less than 1%.

  • In a 96-well plate, add the diluted this compound solution to wells designated for the time course study.

  • Add the male or female rat liver microsomes to the wells to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for UPLC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated UPLC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Protocol 2: UPLC-MS/MS Quantification of this compound in Rat Plasma and Microsomal Incubates

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and experimental conditions.

1. Sample Preparation:

  • Plasma: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • Microsomal Incubates: As described in Protocol 1, Step 9.

2. UPLC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve good separation.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

3. MS/MS Conditions (Example for a Triple Quadrupole MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • This compound: Determine the precursor ion (e.g., [M+H]+) and optimize the collision energy to identify the most abundant and stable product ion.

    • Internal Standard: Determine and optimize the MRM transition for the internal standard in the same manner.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into the corresponding blank matrix (plasma or incubation buffer).

  • Process the calibration standards and quality control (QC) samples alongside the experimental samples.

  • Quantify this compound in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

Kokusaginine_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism This compound->PhaseI Metabolites Demethylated & Oxygenated Metabolites PhaseI->Metabolites CYP2E1, CYP2C8 (Sex-dependent) PhaseII Phase II Metabolism Glucuronides Glucuronide Conjugates PhaseII->Glucuronides UGTs Metabolites->PhaseII Excretion Excretion Metabolites->Excretion Glucuronides->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Male & Female Rat Liver Microsomes Incubation Incubation with This compound & NADPH Microsomes->Incubation Analysis_invitro UPLC-MS/MS Analysis Incubation->Analysis_invitro Data_invitro Calculate t1/2 & CLint Analysis_invitro->Data_invitro Comparison Compare Sex Differences Data_invitro->Comparison Animals Male & Female Rats Dosing Oral Administration of this compound Animals->Dosing Sampling Plasma & Tissue Collection Dosing->Sampling Analysis_invivo UPLC-MS/MS Analysis Sampling->Analysis_invivo Data_invivo Pharmacokinetic Modeling Analysis_invivo->Data_invivo Data_invivo->Comparison

Caption: Experimental workflow for studying sex-dependent this compound metabolism.

Signaling_Pathway cluster_hormones Hormonal Regulation cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein Protein Level & Activity SexHormones Sex Hormones (Estrogen, Progesterone, Testosterone) Receptors Nuclear Receptors (ER, PR, AR) SexHormones->Receptors GrowthHormone Growth Hormone (Pulsatile vs. Continuous) GH_Signaling GH Receptor/JAK-STAT Pathway GrowthHormone->GH_Signaling CYP_Genes CYP2E1 & CYP2C8 Gene Transcription Receptors->CYP_Genes GH_Signaling->CYP_Genes OtherPathways PI3K/Akt/FOXO1 Pathway OtherPathways->CYP_Genes CYP_Protein CYP2E1 & CYP2C8 Protein Expression & Activity CYP_Genes->CYP_Protein Translation Kokusaginine_Metabolism Differential this compound Metabolism CYP_Protein->Kokusaginine_Metabolism Catalysis

Caption: Hormonal regulation of CYP enzymes involved in this compound metabolism.

References

Technical Support Center: Enhancing Kokusaginine Efficacy with Nanoformulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoformulation of Kokusaginine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound, its nanoformulation, and expected outcomes.

Q1: What is this compound and why is nanoformulation necessary?

A: this compound is a furanoquinoline alkaloid with demonstrated anti-inflammatory, antibacterial, and anti-fibrotic properties.[1] One of its potential therapeutic actions is the inhibition of the PI3K/AKT signaling pathway, which is implicated in renal fibrosis.[1] However, like many plant-derived alkaloids, its clinical application can be limited by issues such as poor solubility and suboptimal bioavailability.[2][3][4] Nanoformulations, which are drug delivery systems at the nanoscale, are employed to overcome these limitations.[4][5] They can improve the solubility, stability, and bioavailability of therapeutic agents, potentially leading to enhanced efficacy and reduced side effects.[4][6][7]

Q2: What are the key advantages of using a nanoformulation for this compound delivery?

A: The primary advantages of encapsulating this compound in a nanoformulation include:

  • Enhanced Bioavailability: Nanoformulations can significantly improve the oral bioavailability of poorly soluble drugs.[4][8] For instance, this compound has a favorable absolute oral bioavailability of approximately 71.13%, which can be further optimized through nano-delivery systems.[1][9]

  • Improved Solubility: Nanoparticle systems can carry poorly water-soluble compounds like this compound, enhancing their dissolution in physiological fluids.[8][10][11]

  • Controlled and Targeted Release: Nanoparticles can be designed for controlled or sustained release of the drug, maintaining therapeutic concentrations over a longer period.[6][12] Surface modifications can also enable targeted delivery to specific tissues, minimizing systemic toxicity.[5][6]

  • Increased Stability: Encapsulation within a nanocarrier can protect the active pharmaceutical ingredient (API) from premature degradation in the body.[10][11]

Q3: What signaling pathway is primarily associated with this compound's action?

A: this compound has been shown to effectively inhibit the PI3K/AKT signaling pathway.[1] This pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is a factor in diseases like cancer and fibrosis. Other natural alkaloids have also been shown to modulate pathways such as JAK/STAT and MAPK.[13]

Kokusaginine_PI3K_AKT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation, Survival, Fibrosis mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibitory action on the PI3K/AKT signaling pathway.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation, characterization, and testing of this compound nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE%) 1. Poor affinity between this compound and the polymer matrix.2. Drug leakage during the formulation process.3. Incorrect drug-to-polymer ratio.1. Select a polymer with better compatibility (e.g., PLGA, Chitosan).[14][15]2. Optimize process parameters (e.g., stirring speed, temperature, solvent evaporation rate).3. Perform a ratio optimization study to find the ideal balance.
Nanoparticle Aggregation / Poor Stability 1. Insufficient surface charge (low Zeta potential).2. Inadequate amount or type of stabilizer/surfactant.3. High polydispersity index (PDI).1. Aim for a Zeta potential of > ±20 mV for good electrostatic stabilization.[16]2. Increase the concentration of the stabilizer (e.g., PVA, PEG) or test different ones.[6][17]3. Refine the preparation method to achieve a more uniform particle size distribution (PDI < 0.3).
Large Particle Size (>500 nm) 1. Suboptimal concentration of polymer or surfactant.2. Incorrect energy input during homogenization or sonication.3. Polymer precipitation is too rapid.1. Adjust the concentration of formulation components; higher surfactant levels often lead to smaller particles.[14]2. Optimize sonication/homogenization time and power.3. Modify the solvent/anti-solvent system to slow down precipitation.
Inconsistent In Vitro Drug Release Profile 1. "Burst release" due to surface-adsorbed drug.2. Incomplete drug release (drug trapped in the core).3. Degradation of the polymer matrix is too fast or too slow.1. Optimize the washing steps post-formulation to remove surface-bound this compound.2. Ensure this compound is in an amorphous state within the nanoparticle, confirmed by DSC/PXRD.[14]3. Select a polymer with a degradation rate that matches the desired release profile.
Low Cellular Uptake or Efficacy in In Vitro Assays 1. Particle size is too large for efficient endocytosis.2. Negative surface charge repels negatively charged cell membranes.3. This compound is not effectively released from the nanoparticle inside the cell.1. Optimize formulation to achieve particle sizes in the ideal range for cellular uptake (typically < 200 nm).[18]2. Consider using cationic polymers like chitosan or surface modification to create a positive charge.[15]3. Use biodegradable polymers that degrade in the intracellular environment to release the drug.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific materials and equipment.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Interfacial Deposition Method)

This protocol is adapted from methodologies used for encapsulating similar hydrophobic compounds.[14]

  • Organic Phase Preparation:

    • Dissolve 10 mg of this compound and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent (e.g., acetone).

    • Sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Dissolve a stabilizer, such as Polyvinyl Alcohol (PVA), in 20 mL of deionized water to a final concentration of 1% (w/v).

    • Stir until the PVA is fully dissolved.

  • Nano-Precipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

    • An opalescent suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Leave the suspension stirring at room temperature in a fume hood for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to remove residual PVA and unencapsulated this compound.

  • Final Product:

    • Resuspend the final purified pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

Nanoformulation_Workflow cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_testing Phase 3: Efficacy Testing cluster_analysis Phase 4: Analysis & Optimization A1 Prepare Organic Phase (this compound + Polymer) A3 Mix & Precipitate (Nanoparticle Formation) A1->A3 A2 Prepare Aqueous Phase (Stabilizer + Water) A2->A3 A4 Purify Nanoparticles (Centrifugation/Washing) A3->A4 B1 Size & Zeta Potential (DLS) A4->B1 B2 Morphology (SEM/TEM) A4->B2 B3 Encapsulation Efficiency (UV-Vis/HPLC) A4->B3 B4 Drug-Polymer Interaction (FTIR/DSC) A4->B4 C1 In Vitro Release Study B1->C1 B2->C1 B3->C1 B4->C1 C2 Cell Culture Assays (Cytotoxicity, Uptake) C1->C2 C3 In Vivo Studies (Pharmacokinetics, Efficacy) C2->C3 D1 Data Analysis C3->D1 D2 Troubleshoot & Refine Formulation D1->D2 D2->A1 Iterate

Caption: A typical experimental workflow for this compound nanoformulation.

Protocol 2: Characterization of this compound Nanoparticles
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Zeta Sizer).[15][19] The instrument measures the hydrodynamic diameter, the broadness of the size distribution (PDI), and surface charge (Zeta potential).

  • Morphology Analysis:

    • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface of the nanoparticles.[16][20]

    • For SEM, place a drop of the diluted nanoparticle suspension on a stub, allow it to dry, and then sputter-coat with gold before imaging.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Equation: EE% = (Total Drug - Free Drug) / Total Drug * 100

    • Measure the concentration of this compound in the supernatant collected during the purification steps using UV-Vis spectrophotometry or HPLC. This is the "Free Drug".

    • The "Total Drug" is the initial amount used in the formulation.

    • Calculate EE% to determine the percentage of the initial drug that was successfully encapsulated.[19]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[15][21]

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a cell line for fibrosis studies) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and "blank" (empty) nanoparticles in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Section 4: Data Presentation

Clear data presentation is crucial for comparing results. The following tables provide examples of how to structure characterization and pharmacokinetic data.

Table 1: Example Physicochemical Characterization of this compound Nanoformulations

Formulation CodePolymer/LipidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
KOK-PLGA-01PLGA185.2 ± 5.60.13 ± 0.02-28.5 ± 2.181.4 ± 4.5
KOK-CS-01Chitosan250.9 ± 8.10.28 ± 0.04+32.1 ± 2.965.7 ± 5.1
KOK-LIP-01Liposome121.4 ± 4.20.19 ± 0.03-15.3 ± 1.872.3 ± 3.9

Data are presented as mean ± standard deviation (n=3). This table is a representative example based on typical values for similar nanoformulations.[14][19]

Table 2: Summary of Reported Pharmacokinetic Parameters for this compound in Rats

ParameterValue (Mean ± SD)UnitDescription
Administration Oral (28 mg/kg) & IV (7 mg/kg)-Dosing information from the study.[1]
Absolute Bioavailability 71.13 ± 12.75%The fraction of the oral dose that reaches systemic circulation.[1][9]
t₁/₂ (Half-life) in Male Rat Liver Microsomes 7.76minTime for concentration to reduce by half in vitro.[1]
t₁/₂ (Half-life) in Female Rat Liver Microsomes 69.73minDemonstrates significant sex-dependent metabolic differences.[1]
CLint in Male Rat Liver Microsomes 89.30µL/min/mgIntrinsic clearance rate in vitro.[1]
CLint in Female Rat Liver Microsomes 9.94µL/min/mgIntrinsic clearance rate in vitro.[1]

This data highlights the favorable oral absorption of this compound and the significant sex-dependent differences in its metabolism, which should be considered in experimental design.[1][9]

References

Kokusaginine drug delivery systems to improve tissue distribution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Kokusaginine Drug Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals who are working to improve the tissue distribution of the promising therapeutic agent, this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your experimental endeavors.

Disclaimer: As of late 2025, specific studies on this compound-loaded nanoparticle or liposomal drug delivery systems are limited in publicly available literature. The following guidance is based on established principles of drug delivery, pharmacokinetic data of free this compound, and studies on other alkaloids from the Rutaceae family, such as evodiamine and dictamnine. The experimental protocols and quantitative data presented are illustrative and intended to serve as a starting point for your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the systemic delivery of free this compound?

A1: The primary challenges with the systemic delivery of free this compound are its suboptimal pharmacokinetic profile and potential for off-target toxicity. Studies have shown that while this compound is well-absorbed orally, it undergoes rapid and wide distribution throughout the body.[1][2][3] A significant portion of the administered dose accumulates in the liver, which may lead to hepatotoxicity, especially at higher doses.[3] This broad tissue distribution can limit the therapeutic concentration of this compound at the desired target site, such as a tumor, while increasing the risk of side effects in healthy tissues.

Q2: How can nanoparticle-based drug delivery systems address these challenges?

A2: Nanoparticle-based drug delivery systems, such as polymeric nanoparticles (e.g., PLGA-based) and solid lipid nanoparticles (SLNs), offer several potential advantages for improving this compound delivery. These systems can:

  • Enhance Bioavailability: By protecting this compound from premature metabolism and increasing its solubility, nanoparticles can improve its overall bioavailability.

  • Modify Pharmacokinetics: Nanoparticles can alter the pharmacokinetic profile of this compound, leading to a longer circulation time and a more controlled release.

  • Enable Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells, thereby increasing the drug concentration at the site of action and reducing off-target accumulation.

  • Reduce Toxicity: By encapsulating this compound, nanoparticles can limit its exposure to healthy tissues, potentially reducing side effects like hepatotoxicity.

Q3: What are the potential benefits of using liposomes for this compound delivery?

A3: Liposomes, which are vesicular structures composed of lipid bilayers, are another promising platform for this compound delivery. Their benefits include:

  • Biocompatibility and Biodegradability: Liposomes are generally well-tolerated and are broken down by the body's natural processes.

  • Versatility in Encapsulation: They can encapsulate both hydrophobic and hydrophilic drugs. This compound, being a lipophilic molecule, can be efficiently entrapped within the lipid bilayer of liposomes.

  • Improved Pharmacokinetics and Tissue Distribution: Similar to nanoparticles, liposomes can prolong the circulation time of this compound and can be designed to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Surface Modification for Targeting: The surface of liposomes can be modified, for instance with polyethylene glycol (PEG) to create "stealth" liposomes that evade the immune system, and with targeting moieties for active targeting.

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of this compound in polymeric nanoparticles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor solubility of this compound in the chosen organic solvent.Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that provides good solubility for both this compound and the polymer (e.g., PLGA).
Incompatible polymer and drug properties.Experiment with different types of polymers or co-polymers. Consider the hydrophobicity of the polymer in relation to that of this compound.
Suboptimal parameters during nanoparticle preparation (e.g., solvent evaporation rate, stirring speed).Systematically optimize the formulation parameters. For the emulsification-solvent evaporation method, try varying the homogenization speed and time. For the nanoprecipitation method, adjust the solvent-to-non-solvent addition rate and the stirring speed.
Drug leakage during the washing and purification steps.Minimize the number of washing steps or use a less harsh purification method, such as tangential flow filtration instead of repeated centrifugation.
Problem 2: Rapid clearance of this compound-loaded liposomes from circulation in vivo.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Opsonization and uptake by the reticuloendothelial system (RES).Incorporate polyethylene glycol (PEG) into the liposome formulation (PEGylation) to create "stealth" liposomes that can evade the RES and prolong circulation time.
Instability of the liposomal formulation in the bloodstream.Include cholesterol in the lipid bilayer (typically at a 30-40 mol% ratio) to increase membrane rigidity and stability.
Inappropriate liposome size.Optimize the liposome preparation method (e.g., extrusion, sonication) to achieve a particle size in the range of 100-200 nm, which is generally associated with longer circulation times.

Illustrative Quantitative Data

The following table provides a hypothetical comparison of the tissue distribution of free this compound versus this compound encapsulated in targeted nanoparticles. This data is for illustrative purposes to demonstrate the potential improvements that can be achieved with a drug delivery system.

Table 1: Hypothetical Tissue Distribution of this compound (µg/g of tissue) 24 hours after intravenous administration in a murine model.

Tissue Free this compound This compound-Loaded Targeted Nanoparticles
Blood0.5 ± 0.15.2 ± 1.1
Liver25.8 ± 4.28.1 ± 1.5
Spleen10.2 ± 2.14.5 ± 0.9
Lungs3.5 ± 0.82.1 ± 0.4
Kidneys4.1 ± 0.91.8 ± 0.3
Heart2.8 ± 0.51.2 ± 0.2
Tumor1.2 ± 0.315.6 ± 3.2

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a suitable volume of DCM or ethyl acetate.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Homogenize the mixture at high speed or sonicate on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose, trehalose) and freeze-dry to obtain a powder for storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol provides a general method for preparing liposomes and can be adapted for specific lipid compositions.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of theflask.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis This compound This compound Formulation Formulation Process (e.g., Emulsification, Thin-Film Hydration) This compound->Formulation DeliveryVehicle Nanoparticle or Liposome Components DeliveryVehicle->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVivo In Vivo Administration (Murine Model) Characterization->InVivo TissueCollection Tissue Collection and Processing InVivo->TissueCollection Quantification This compound Quantification (UPLC/HPLC-MS) TissueCollection->Quantification DataAnalysis Pharmacokinetic and Biodistribution Analysis Quantification->DataAnalysis

Caption: Experimental workflow for developing and evaluating this compound drug delivery systems.

Signaling_Pathway cluster_delivery Drug Delivery cluster_distribution Tissue Distribution cluster_effect Therapeutic Effect Freethis compound Free this compound Liver Liver (High Accumulation) Freethis compound->Liver High Uptake Tumor Tumor (Low Accumulation) Freethis compound->Tumor Low Uptake TargetedNanoparticle Targeted this compound Nanoparticle TargetedTumor Tumor (High Accumulation) TargetedNanoparticle->TargetedTumor Targeted Delivery ReducedLiver Liver (Reduced Accumulation) TargetedNanoparticle->ReducedLiver Reduced Uptake Toxicity Potential Hepatotoxicity Liver->Toxicity Efficacy Limited Therapeutic Efficacy Tumor->Efficacy ImprovedEfficacy Enhanced Therapeutic Efficacy TargetedTumor->ImprovedEfficacy ReducedToxicity Reduced Off-Target Toxicity ReducedLiver->ReducedToxicity

Caption: Logical relationship of improved tissue distribution with targeted drug delivery.

References

Kokusaginine Stability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kokusaginine. The information is designed to address common challenges related to the compound's stability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For biological assays, methanol and DMSO are commonly used.

  • Methanol Stock Solutions: A 5 mM stock solution in methanol can be prepared and stored at -20°C.[1]

  • DMSO Stock Solutions: For in vivo studies, a mixed solvent system of 10% DMSO, 70% PEG, and 20% normal saline has been used to prepare a 0.7 mg/mL solution.[1] It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -80°C to minimize freeze-thaw cycles and exposure to moisture.

Q2: How stable is this compound under typical experimental and storage conditions?

A2: this compound has demonstrated good stability under several common laboratory conditions.

  • In Biological Matrices: In rat plasma and various tissue homogenates, this compound is stable for at least 6 hours at room temperature (25°C). It also remains stable during long-term storage at -80°C and can withstand at least three freeze-thaw cycles.[1]

  • In Solution: While comprehensive studies on the stability of this compound in various aqueous buffers are limited, it is generally advisable to prepare fresh working solutions from a frozen stock on the day of the experiment.

Q3: What are the known metabolic pathways of this compound?

A3: In vitro studies using rat liver microsomes have shown that this compound is metabolized primarily through three pathways: demethylation, oxygenation, and glucuronidation.[2] Cytochrome P450 enzymes, specifically CYP2E1 and CYP2C8, are the main enzymes involved in its metabolism.[2] It is important to consider these metabolic routes when designing and interpreting in vitro and in vivo experiments, as the formation of metabolites can affect the compound's activity and introduce variability.

Troubleshooting Guide: Inconsistent Assay Results

Issue 1: Loss of this compound Activity or Inconsistent Results Over Time

Possible Cause 1: Degradation in Aqueous Solution

Furoquinoline alkaloids can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The quinoline ring system, while relatively stable, can undergo degradation under harsh conditions.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your assay buffer. Whenever possible, maintain a neutral pH (around 7.4) to minimize potential acid or base-catalyzed hydrolysis.

  • Fresh dilutions: Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.

  • Control Experiments: Include a time-course experiment where this compound is incubated in the assay buffer for the duration of your experiment, and then its integrity is assessed by HPLC to check for degradation.

Possible Cause 2: Photodegradation

The furoquinoline scaffold contains chromophores that can absorb UV light, potentially leading to photodegradation.

Troubleshooting Steps:

  • Protect from Light: Protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize Light Exposure During Assays: When performing assays in multi-well plates, minimize their exposure to light, especially if the assay involves long incubation times.

Possible Cause 3: Thermal Degradation

Elevated temperatures can accelerate the degradation of organic compounds.

Troubleshooting Steps:

  • Temperature Control: Avoid exposing this compound solutions to high temperatures. If warming is necessary to dissolve the compound, use a gentle water bath and do not exceed 37°C for a prolonged period.

  • Storage: Ensure that stock solutions are stored at the recommended low temperatures (-20°C or -80°C).

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Possible Cause: Low Aqueous Solubility

This compound is a lipophilic molecule with limited solubility in water. Adding a stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to precipitate out of solution, leading to lower effective concentrations and inconsistent results.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically below 0.5%) to maintain solubility without causing solvent-related artifacts.

  • Solubilizing Agents: For in vivo formulations, co-solvents like PEG have been used to improve solubility.[1] For in vitro assays, the use of a small percentage of a non-ionic surfactant or serum albumin (like BSA) in the buffer may help to maintain solubility.

  • Visual Inspection: Before use, visually inspect your final working solutions for any signs of precipitation. If precipitation is observed, you may need to adjust the final concentration of this compound or the percentage of the organic co-solvent.

Issue 3: Unexpected Changes in Assay Readouts

Possible Cause 1: Interaction with Assay Components

  • Bovine Serum Albumin (BSA): this compound has the potential to bind to proteins like BSA, which is often included in cell culture media and assay buffers. A study on the structurally related compound Kusaginin demonstrated binding to BSA, primarily through hydrophobic interactions, which quenched the intrinsic fluorescence of BSA.[3] This binding could potentially sequester this compound, reducing its free concentration available to interact with the intended target.

  • Reducing Agents (e.g., DTT): While direct interaction data for this compound and dithiothreitol (DTT) is not available, it is important to be aware that some small molecules can be affected by strong reducing agents.

Troubleshooting Steps:

  • BSA-Free Controls: If you suspect interaction with BSA is affecting your results, perform control experiments in a buffer with and without BSA to assess its impact.

  • Alternative Reducing Agents: If a reducing agent is necessary for your assay and you suspect interference, consider using a different reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), which may have different reactivity profiles.

Experimental Protocols and Data

Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of sterile-filtered DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes.

  • Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.[1]

Table 1: Summary of this compound Stability in Rat Plasma and Tissues [1]

ConditionDurationStability
Room Temperature (25°C)6 hoursStable
Freeze-Thaw3 cyclesStable
Long-Term Storage30 daysStable at -80°C

Visualizations

Logical Workflow for Troubleshooting this compound Instability

Troubleshooting_Kokusaginine_Instability Inconsistent_Results Inconsistent Assay Results Check_Solubility Check for Precipitation Inconsistent_Results->Check_Solubility Check_Degradation Suspect Degradation Inconsistent_Results->Check_Degradation Check_Interactions Consider Assay Component Interactions Inconsistent_Results->Check_Interactions Precipitation_Observed Precipitation Observed? Check_Solubility->Precipitation_Observed Degradation_Source Potential Degradation Source? Check_Degradation->Degradation_Source Fresh_Solutions Prepare Fresh Solutions Check_Degradation->Fresh_Solutions Interaction_Source Potential Interaction? Check_Interactions->Interaction_Source Optimize_Solvent Optimize Solvent/Co-solvent (e.g., lower DMSO %) Precipitation_Observed->Optimize_Solvent Yes Lower_Concentration Lower this compound Concentration Precipitation_Observed->Lower_Concentration Yes pH_Issue pH (Acidic/Alkaline) Degradation_Source->pH_Issue pH Light_Issue Light Exposure Degradation_Source->Light_Issue Light Temp_Issue High Temperature Degradation_Source->Temp_Issue Temp Control_pH Use Neutral Buffer (pH ~7.4) pH_Issue->Control_pH Protect_Light Use Amber Vials/ Protect from Light Light_Issue->Protect_Light Control_Temp Maintain Low Temperature Temp_Issue->Control_Temp BSA_Interaction BSA Interaction_Source->BSA_Interaction BSA DTT_Interaction DTT Interaction_Source->DTT_Interaction DTT BSA_Control Run BSA-free Control Experiment BSA_Interaction->BSA_Control DTT_Alternative Consider Alternative Reducing Agent (e.g., TCEP) DTT_Interaction->DTT_Alternative Furoquinoline_Degradation This compound This compound (Furoquinoline Alkaloid) Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) This compound->Hydrolysis Photodegradation Photodegradation (UV Light Exposure) This compound->Photodegradation Metabolism Metabolism (e.g., CYP450 enzymes) This compound->Metabolism Ring_Opening Potential Furan or Quinoline Ring Opening Hydrolysis->Ring_Opening Side_Chain_Oxidation Side-Chain Oxidation Photodegradation->Side_Chain_Oxidation Demethylation Demethylation Metabolism->Demethylation

References

Mitigating off-target effects of Kokusaginine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Kokusaginine in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this furoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a natural product that has been reported to exhibit a wide range of biological activities. These include antimicrobial, antiprotozoal, anti-inflammatory, and anticancer effects.[1][2] It is important to be aware of this broad activity profile, as it suggests the compound may interact with multiple cellular targets.

Q2: What are the potential off-target effects of this compound?

A2: The specific off-target profile of this compound is not extensively documented in publicly available literature. However, like many natural products and small molecule inhibitors, it has the potential to interact with multiple proteins within a cell, leading to off-target effects.[3] For instance, many kinase inhibitors, a class of small molecules with some functional similarities to alkaloids, are known to have varying degrees of promiscuity, binding to multiple kinases beyond their intended target.[4][5][6] Given that furoquinoline alkaloids have been shown to inhibit various enzymes and signaling pathways, researchers should be cautious about attributing an observed phenotype solely to one specific target.[1]

Q3: I am observing unexpected or inconsistent results in my cell-based assay with this compound. What could be the cause?

A3: Unexpected results with natural products like this compound can stem from several factors, including off-target effects, assay interference, or issues with the compound itself.[7][8] It's possible that this compound is affecting a pathway other than your primary target of interest, leading to the observed phenotype. Additionally, some compounds can interfere with assay readouts, for example, by autofluorescence or by precipitating out of solution at high concentrations.[9] It is also important to ensure the purity and stability of your this compound stock.

Q4: How can I be more confident that the phenotype I observe is due to the on-target activity of this compound?

A4: To increase confidence in your results, it is crucial to perform rigorous validation experiments. This can include using multiple, structurally distinct inhibitors for the same target (if available), performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR), and conducting rescue experiments where the expression of the target protein is restored. Comparing the cellular phenotype induced by this compound with the phenotype from genetic perturbation of the putative target is a powerful validation strategy.[10][11][12]

Troubleshooting Guides

Problem 1: My viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent or show an unexpected increase in signal at high concentrations of this compound.

  • Possible Cause: Assay interference. Some compounds can directly react with assay reagents or exhibit fluorescent properties that can confound the results.[13] For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability.

  • Troubleshooting Steps:

    • Perform a cell-free assay control: Run the assay with your highest concentration of this compound in media without cells to check for direct effects on the assay reagents.

    • Use an orthogonal viability assay: Confirm your results with a different type of viability assay that has a distinct readout mechanism (e.g., measuring ATP content vs. metabolic activity).

    • Microscopic examination: Visually inspect the cells under a microscope to confirm cell death or changes in morphology at concentrations where the assay gives unexpected results.

Problem 2: I see a potent effect of this compound in my primary cell-based assay, but I am not sure if it is a specific effect.

  • Possible Cause: The observed effect may be due to off-target activity or general cytotoxicity.

  • Troubleshooting Steps:

    • Dose-response curve: Generate a full dose-response curve to determine the IC50 value. A very steep curve or an IC50 in the high micromolar range might suggest non-specific effects.[14]

    • Counter-screening: Test this compound in a panel of cell lines with varying expression levels of your target of interest. A correlation between target expression and compound sensitivity can suggest on-target activity.

    • Target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target in the cellular context.[15]

Data Presentation

Table 1: Summary of Reported Biological Activities of this compound and Related Furoquinoline Alkaloids

CompoundBiological ActivityReported IC50/EC50Cell Lines/System
This compoundPhotosynthetic electron transport inhibitionNot specifiedSpinach chloroplasts[16]
This compoundAntifungalNot specifiedColletotrichum fragariae
Montrofoline (a furoquinoline alkaloid)Cytotoxicity41.56 µM - 90.66 µMVarious cancer cell lines[17]
Acridone Alkaloid 5 (structurally related)Cytotoxicity, Apoptosis induction3.38 µM - 58.10 µMVarious cancer cell lines[17]

Note: This table is not exhaustive and is intended to highlight the diverse biological activities reported for this compound and related compounds. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases.[4][5][18]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

  • Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinase screening services. They typically have panels of hundreds of kinases.

  • Choose Screening Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify potential off-targets.[4][18]

  • Data Analysis: The service will provide a report, usually as a percentage of inhibition for each kinase at the tested concentration.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, request a follow-up dose-response experiment to determine the IC50 value.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the binding of a small molecule to its target protein in intact cells.[15]

  • Cell Culture and Treatment: Culture your cells of interest to a sufficient density. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of your target protein remaining in the soluble fraction by Western blotting.

  • Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation Initial Validation cluster_off_target Off-Target Investigation cluster_confirmation On-Target Confirmation cluster_conclusion Conclusion start Unexpected Phenotype with this compound dose_response Dose-Response Curve start->dose_response orthogonal_assay Orthogonal Assay dose_response->orthogonal_assay kinase_profiling Kinase Selectivity Profiling orthogonal_assay->kinase_profiling If specificity is a concern cetsa CETSA for Target Engagement orthogonal_assay->cetsa crispr_screen CRISPR-based Target Deconvolution orthogonal_assay->crispr_screen For unbiased target ID genetic_validation Genetic Validation (siRNA/CRISPR KO) kinase_profiling->genetic_validation cetsa->genetic_validation crispr_screen->genetic_validation rescue_experiment Rescue Experiment genetic_validation->rescue_experiment conclusion Confirmed On-Target Effect rescue_experiment->conclusion

Caption: Workflow for investigating and mitigating off-target effects of this compound.

signaling_pathway cluster_this compound This compound cluster_pathway Cellular Signaling This compound This compound target_A Intended Target (e.g., Kinase A) This compound->target_A On-Target Inhibition off_target_B Off-Target (e.g., Kinase B) This compound->off_target_B Off-Target Inhibition downstream_A Downstream Effector A target_A->downstream_A downstream_B Downstream Effector B off_target_B->downstream_B phenotype_A Observed Phenotype (e.g., Apoptosis) downstream_A->phenotype_A downstream_B->phenotype_A

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

troubleshooting_tree start Inconsistent or Unexpected Results with this compound q1 Is the effect dose-dependent and saturable? start->q1 a1_no Potential non-specific effect or assay interference. q1->a1_no No a1_yes Proceed to specificity checks. q1->a1_yes Yes q2 Does an orthogonal assay confirm the phenotype? a1_yes->q2 a2_no Likely assay-specific interference. q2->a2_no No a2_yes Phenotype is likely real. Investigate target specificity. q2->a2_yes Yes q3 Does genetic perturbation of the target mimic the phenotype? a2_yes->q3 a3_no Phenotype may be due to an off-target effect. q3->a3_no No a3_yes Strong evidence for on-target effect. q3->a3_yes Yes

Caption: Decision tree for troubleshooting unexpected results in cell-based assays with this compound.

References

Kokusaginine Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Kokusaginine, a furoquinoline alkaloid with significant therapeutic potential. Our aim is to equip researchers with the necessary information to improve reaction yields and streamline their synthetic protocols.

Troubleshooting Guide

This section addresses common issues that can arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial condensation to form the quinoline core - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal pH for the reaction.- Degradation of starting materials.- Ensure the reaction is heated to the specified temperature for the full duration.- Adjust the pH of the reaction mixture to the optimal range for the specific condensation method.- Use fresh, high-purity starting materials.
Inefficient cyclization to form the furan ring - Inappropriate cyclization agent for the substrate.- Harsh reaction conditions leading to decomposition.- Steric hindrance preventing ring closure.- Experiment with different cyclization methods such as Vilsmeier-Haack reaction followed by oxidative cyclization, or ozonolysis of an appropriate precursor.[1][2]- Optimize reaction temperature and time to minimize side reactions.- Consider a different synthetic route that may involve a less sterically hindered intermediate.
Formation of multiple side products - Non-selective reagents.- Reaction temperature is too high.- Presence of impurities in starting materials or solvents.- Utilize more selective reagents to target the desired transformation.- Carefully control the reaction temperature to prevent undesired side reactions.- Ensure all reagents and solvents are of high purity and free from contaminants.
Difficulty in purifying the final product - Co-elution with impurities during chromatography.- Product instability on the stationary phase.- Inappropriate crystallization solvent.- Optimize the chromatography conditions (e.g., solvent system, stationary phase) for better separation.- Consider alternative purification techniques such as preparative HPLC or crystallization.- Screen a variety of solvents to find a suitable system for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the this compound core?

A common and effective starting material is 3,4,5-trimethoxyaniline.[3] This can be condensed with a suitable three-carbon unit to construct the quinoline ring system.

Q2: Which methods are typically used for the crucial furan ring formation?

Several methods can be employed for the construction of the furan ring in furoquinoline alkaloids. Two prominent methods are:

  • Vilsmeier-Haack reaction followed by oxidative cyclization: This method involves the formylation of a quinolone intermediate, followed by an intramolecular cyclization.[1][2]

  • Ozonolysis of a prenylated quinolone: This involves the oxidative cleavage of a double bond in a precursor containing a prenyl group, followed by cyclization to form the furan ring.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps in the synthesis. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Q4: What are the typical purification techniques for this compound?

Column chromatography is the most common method for purifying this compound from reaction mixtures. Silica gel is a suitable stationary phase, and a gradient of solvents such as hexane and ethyl acetate is often used for elution. Recrystallization from an appropriate solvent can be used for final purification.

Q5: What spectroscopic data can be used to confirm the identity and purity of synthesized this compound?

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure and the connectivity of atoms.[4]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

Experimental Protocols

A generalized synthetic approach starting from 3,4,5-trimethoxyaniline is outlined below. Please note that specific reaction conditions and yields may vary and require optimization.

Step 1: Synthesis of the Quinolone Core

A common strategy involves the Conrad-Limpach reaction or a similar condensation reaction.

Reactants Reagents & Conditions Typical Yield
3,4,5-trimethoxyaniline, Diethyl malonate1. Heat reactants at ~140-150 °C.2. Cyclize the intermediate in a high-boiling solvent (e.g., diphenyl ether) at ~250 °C.60-70%

Step 2: Formation of the Furoquinoline Ring System

This critical step can be achieved through various methods. One approach is the Vilsmeier-Haack reaction followed by cyclization.

Reactant Reagents & Conditions Typical Yield
Substituted 4-hydroxy-2-quinolone1. Vilsmeier-Haack reagent (POCl3, DMF).2. Oxidative cyclization (e.g., using an oxidizing agent).40-50%

Step 3: Final Methylation (if necessary)

If the synthesis yields a hydroxylated precursor, a final methylation step is required.

Reactant Reagents & Conditions Typical Yield
Hydroxy-furoquinoline precursorMethyl iodide, a suitable base (e.g., K2CO3), in a polar aprotic solvent (e.g., acetone).>90%

Visualizing the Synthetic Workflow

The following diagrams illustrate key logical flows in the synthesis and troubleshooting of this compound.

Kokusaginine_Synthesis_Workflow Start Starting Materials (e.g., 3,4,5-trimethoxyaniline) Step1 Step 1: Quinolone Core Formation Start->Step1 Step2 Step 2: Furan Ring Construction Step1->Step2 Step3 Step 3: Final Modifications Step2->Step3 Purification Purification Step3->Purification Analysis Analysis (NMR, MS) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions SideReactions Analyze for Side Products (TLC, GC-MS) Start->SideReactions PurificationLoss Evaluate Purification Efficiency Start->PurificationLoss OptimizeReagents Optimize Reagents & Stoichiometry SideReactions->OptimizeReagents

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Refinement of Kokusaginine Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for extracting Kokusaginine from plant material.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Plant Material: The plant species or part may not contain this compound or has very low concentrations. 2. Improper Solvent Selection: The solvent used may have poor solubility for this compound. 3. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for efficient diffusion of the compound from the plant matrix. 4. Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction.1. Verify Plant Material: Ensure the correct plant species and part (e.g., aerial parts of Ruta graveolens) known to contain this compound are being used. 2. Optimize Solvent: Use solvents with appropriate polarity. This compound, as an alkaloid, is generally more soluble in organic solvents like methanol, ethanol, and chloroform than in water. Consider using a solvent mixture, such as methanol/water, to enhance extraction. 3. Adjust Extraction Parameters: Increase extraction time or temperature within reasonable limits. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE). 4. Control Extraction Conditions: Protect the extraction mixture from light. If using thermal methods, monitor the temperature closely. Maintain a neutral or slightly acidic pH during extraction.
Presence of Impurities in the Final Extract 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals along with this compound. 2. Incomplete Purification: The purification method (e.g., column chromatography) may not be effectively separating this compound from other compounds.1. Pre-extraction/Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane before the main extraction. 2. Refine Purification Protocol: Optimize the column chromatography parameters, including the stationary phase (e.g., silica gel) and the mobile phase gradient. Use thin-layer chromatography (TLC) to monitor the separation and collect purer fractions.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: High concentrations of fats, lipids, or other amphiphilic compounds in the plant extract can lead to the formation of stable emulsions. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation.1. Break the Emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. Gentle stirring or centrifugation can also help break the emulsion. 2. Modify Mixing Technique: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation.
Difficulty in Isolating this compound by Column Chromatography 1. Improper Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor separation. 2. Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands.1. Develop an Effective Mobile Phase: Use TLC to test different solvent systems and gradients to find the optimal conditions for separating this compound from other components. 2. Optimize Sample Load: Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's growing conditions, age, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the yield.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Maintain Consistent Protocols: Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound extraction?

A1: this compound is a furoquinoline alkaloid commonly found in plants of the Rutaceae family. The most cited sources for its isolation are the aerial parts of Ruta graveolens (common rue) and species from the Evodia and Haplophyllum genera.

Q2: Which solvents are most effective for extracting this compound?

A2: As an alkaloid, this compound is generally soluble in polar organic solvents. Methanol and ethanol are commonly used for the initial extraction from plant material. For further purification through liquid-liquid extraction, solvents like chloroform and ethyl acetate are effective. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted impurities.

Q3: What are the main advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?

A3: Both UAE and MAE offer several advantages over traditional methods like maceration and Soxhlet extraction, including:

  • Reduced Extraction Time: These methods can significantly shorten the extraction period from hours or days to minutes.

  • Lower Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.

  • Increased Yield: The enhanced disruption of plant cell walls can lead to higher extraction yields of the target compound.

  • Suitability for Thermolabile Compounds: UAE, in particular, can be performed at lower temperatures, reducing the risk of degrading heat-sensitive compounds like some alkaloids.

Q4: How can I purify this compound from the crude extract?

A4: A common and effective method for purifying this compound from the crude extract is column chromatography over silica gel. A step-wise gradient of solvents with increasing polarity (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol) is typically used to elute the compounds. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and combine those containing pure this compound.

Q5: How should I store the plant material and the final this compound extract?

A5: Plant material should be dried to prevent microbial growth and degradation of phytochemicals. It should be stored in a cool, dark, and dry place. The purified this compound extract should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation. While specific stability data for this compound is limited, alkaloids, in general, can be susceptible to degradation from heat, light, and extreme pH conditions.

Quantitative Data on Extraction Parameters

The following tables summarize quantitative data on general alkaloid extraction parameters. Note that specific yield data for this compound is limited in comparative studies.

Table 1: Comparison of General Alkaloid Extraction Methods

Extraction Method Typical Extraction Time Typical Solvent Consumption General Alkaloid Yield Range (%) General Purity Range (%)
Maceration24 - 72 hoursHigh1.0 - 2.065 - 75
Soxhlet Extraction6 - 24 hoursHigh1.5 - 2.570 - 80
Ultrasound-Assisted Extraction (UAE)10 - 60 minutesLow to Moderate2.0 - 3.085 - 90
Microwave-Assisted Extraction (MAE)5 - 30 minutesLow to Moderate2.0 - 3.085 - 90

Note: Data is generalized from various studies on alkaloid extractions and may not be specific to this compound. Actual yields and purity will vary depending on the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Ruta graveolens

This protocol is a conventional method for small to medium-scale extraction.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Ruta graveolens.
  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Weigh 1 kg of the powdered plant material and place it in a large container.
  • Add 5 L of 95% ethanol to the container, ensuring the plant material is fully submerged.
  • Seal the container and let it stand at room temperature for 72 hours, with occasional agitation.
  • After 72 hours, filter the mixture through cheesecloth or filter paper.
  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh ethanol.
  • Combine all the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

4. Acid-Base Extraction (Liquid-Liquid Extraction):

  • Dissolve the crude extract in 5% hydrochloric acid (HCl).
  • Filter the acidic solution to remove any insoluble material.
  • Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.
  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide (NH₄OH).
  • Extract the alkaline solution three times with chloroform.
  • Combine the chloroform fractions and wash them with distilled water.
  • Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄).
  • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid fraction.

5. Purification by Column Chromatography:

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the column.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).
  • Collect fractions and monitor them using TLC.
  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol offers a more rapid extraction compared to maceration.

1. Plant Material Preparation:

  • Prepare dried, powdered Ruta graveolens as described in Protocol 1.

2. Extraction:

  • Place 50 g of the powdered plant material in a flask.
  • Add 500 mL of 80% methanol.
  • Place the flask in an ultrasonic bath.
  • Sonicate the mixture for 45 minutes at a controlled temperature (e.g., 40°C).
  • Filter the mixture and collect the filtrate.
  • Repeat the extraction on the residue for another 45 minutes with fresh solvent.
  • Combine the filtrates.

3. Post-Extraction:

  • Follow steps 3 to 5 from Protocol 1 for solvent evaporation, acid-base extraction, and purification.

Visualizations

Kokusaginine_Extraction_Workflow PlantMaterial Plant Material (e.g., Ruta graveolens) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (Maceration, UAE, or MAE) Solvent: e.g., Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract AcidBase Acid-Base Partitioning (Liquid-Liquid Extraction) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Purification Purification (Column Chromatography) CrudeAlkaloids->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low this compound Yield? CheckPlant Verify Plant Species & Part Start->CheckPlant Yes CheckSolvent Optimize Solvent (Polarity, Mixture) CheckPlant->CheckSolvent CheckParams Adjust Extraction Parameters (Time, Temp) CheckSolvent->CheckParams CheckDegradation Control Light, Temp, pH CheckParams->CheckDegradation HighYield Improved Yield Degradation Degradation Degradation->HighYield

Caption: A logical approach to troubleshooting low this compound yield.

Addressing matrix effects in Kokusaginine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Kokusaginine. Our aim is to help you address common challenges, particularly those related to matrix effects, and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4] In the bioanalysis of this compound, endogenous components like phospholipids, salts, and proteins from biological samples are common causes of matrix effects.[3]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (a dip or rise) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative approach and is considered the "gold standard".[3] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these two responses is called the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Q3: What is an acceptable range for matrix effect and recovery in a validated this compound bioanalytical method?

A3: For a validated method, the matrix effect should be minimal and consistent across different lots of the biological matrix. A recent study on this compound bioanalysis in rat plasma reported matrix effect values ranging from 88.03% to 97.65%, which is considered negligible.[5] In the same study, extraction recoveries were high, ranging from 91.82% to 98.29%.[5] These values indicate a robust and reliable method.

Troubleshooting Guide

Issue 1: Poor recovery of this compound from plasma samples.

Possible Cause Troubleshooting Step
Inefficient protein precipitation.Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically 3:1 (v/v) or higher. Vortex thoroughly and allow adequate time for precipitation at a cold temperature (e.g., on ice).
Suboptimal pH for liquid-liquid extraction (LLE).This compound is a furoquinoline alkaloid. Adjust the pH of the aqueous phase to be at least two pH units above its pKa to ensure it is in its neutral, more extractable form.
Incorrect LLE solvent.Ethyl acetate has been shown to be an effective extraction solvent for this compound.[5] If recovery is still low, consider testing other water-immiscible organic solvents of varying polarity.
Insufficient mixing during LLE.Ensure vigorous and adequate mixing (e.g., vortexing) to maximize the partitioning of this compound into the organic phase.

Issue 2: Significant ion suppression observed for this compound.

Possible Cause Troubleshooting Step
Co-elution with phospholipids.Optimize the chromatographic gradient to better separate this compound from the early-eluting phospholipids. Consider using a column with a different chemistry (e.g., a biphenyl phase).
Inadequate sample cleanup.The combination of protein precipitation followed by liquid-liquid extraction is an effective method for removing many matrix components.[5] If ion suppression persists, consider implementing a solid-phase extraction (SPE) protocol for a more thorough cleanup.
High salt concentration in the final extract.Ensure that any buffers used are volatile (e.g., ammonium formate or acetate) and at an appropriate concentration. If high salt is suspected, a desalting step may be necessary.
Mobile phase additives.Certain additives like trifluoroacetic acid (TFA) are known to cause ion suppression.[6] If possible, replace them with alternatives like formic acid.

Issue 3: Inconsistent results between different batches of plasma.

| Possible Cause | Troubleshooting Step | | Lot-to-lot variability in the biological matrix. | Evaluate the matrix effect using at least six different lots of blank plasma to ensure the method is robust and not susceptible to variations in matrix composition. | | Use of a non-ideal internal standard (IS). | The ideal IS is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is not available, use a structural analog that co-elutes and has similar ionization properties to this compound to compensate for matrix-induced variability. |

Quantitative Data Summary

The following table summarizes the reported recovery and matrix effect data for a validated UPLC-MS/MS method for this compound in rat plasma.[5]

AnalyteQuality Control LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
This compoundLow91.824.7488.034.86
This compoundMedium98.290.4197.650.85
This compoundHigh95.672.3392.453.21

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is based on a validated method for the extraction of this compound from rat plasma.[5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate to the supernatant.

  • Vortex for 10 minutes to perform the liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject an aliquot into the UPLC-MS/MS system.

Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Set A: Extract blank plasma from six different sources using the protocol described above. After the evaporation step (step 10), reconstitute the residue with a solution of this compound at a known concentration (e.g., medium QC).

  • Prepare Set B: Prepare a neat solution of this compound in the mobile phase at the same concentration as in Set A.

  • Analyze both sets of samples by UPLC-MS/MS.

  • Calculate the matrix factor (MF) for each source of plasma using the following formula: MF = (Peak Area in Set A) / (Peak Area in Set B)

  • The matrix effect is then expressed as a percentage: Matrix Effect (%) = MF x 100.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation Start Plasma Sample PP Protein Precipitation (Acetonitrile) Start->PP LLE Liquid-Liquid Extraction (Ethyl Acetate) PP->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into UPLC-MS/MS Recon->Inject Data Acquire Data Inject->Data Assess Assess for Ion Suppression/Enhancement Data->Assess Troubleshoot Troubleshoot if Necessary Assess->Troubleshoot Troubleshoot->Start Optimize Protocol

Caption: Workflow for this compound bioanalysis and matrix effect evaluation.

Troubleshooting_IonSuppression cluster_chromatography Chromatographic Solutions cluster_sampleprep Sample Preparation Solutions cluster_is Internal Standard Solution Start Significant Ion Suppression Detected for this compound Grad Optimize Gradient Profile Start->Grad Col Change Column Chemistry Start->Col SPE Implement Solid-Phase Extraction (SPE) Start->SPE LLE_Opt Optimize LLE Conditions (pH, Solvent) Start->LLE_Opt SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->SIL_IS

Caption: Decision tree for troubleshooting ion suppression in this compound analysis.

References

Strategies for reducing Kokusaginine-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Kokusaginine. This guide provides troubleshooting strategies and detailed protocols to help mitigate this compound-induced cytotoxicity in normal cells, thereby enhancing the therapeutic window in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

This compound is a furoquinoline alkaloid isolated from various plants of the Rutaceae family.[1][2] It has demonstrated significant antiproliferative effects against several human cancer cell lines.[1] Its cytotoxic activity is attributed to a dual mechanism:

  • Inhibition of Tubulin Assembly: this compound can bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest, particularly during mitosis, and subsequent apoptosis. This mechanism is notably effective even in multidrug-resistant (MDR) cancer cells.[3]

  • Induction of Apoptosis: Like many cytotoxic alkaloids, this compound induces programmed cell death (apoptosis).[4] This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of pro-apoptotic proteins (like Bax), disruption of the mitochondrial membrane, and activation of a cascade of enzymes called caspases (e.g., caspase-3).[1][2]

Q2: Why is assessing cytotoxicity in normal cells crucial when working with this compound?

Assessing cytotoxicity in a non-cancerous cell line is critical for determining the therapeutic window and selectivity of this compound. An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. This selectivity is quantified using the Selectivity Index (SI) , calculated as:

  • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. Generally, a compound with an SI value greater than 2.0 is considered to have promising selectivity, suggesting it may have fewer toxic side effects on healthy tissue.[5]

Illustrative Data on Cytotoxicity and Selectivity

The following table provides a hypothetical, yet representative, example of IC₅₀ values for this compound to illustrate the concept of the Selectivity Index.

Cell LineCell TypeIC₅₀ (µM) (Illustrative)Selectivity Index (SI)
MRC-5 Normal Human Lung Fibroblast 85.0 -
HeLaHuman Cervical Cancer15.55.48
MCF-7Human Breast Cancer21.24.01
A549Human Lung Cancer35.82.37
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The values presented are for illustrative purposes to demonstrate the calculation and importance of the Selectivity Index.
Q3: Troubleshooting: My this compound experiments show significant toxicity to my normal cell line controls. What are the main strategies to mitigate this?

High cytotoxicity in normal cells is a common challenge in drug development.[5][6] Three primary strategies can be employed to reduce the off-target effects of this compound:

  • Temporal Protection (Cyclotherapy): This strategy involves temporarily arresting normal cells in a less sensitive phase of the cell cycle (typically G₀/G₁) before introducing the cytotoxic agent.[7][8] Since many cancer cells have defective cell cycle checkpoints (e.g., mutated p53), they do not arrest and remain vulnerable to cell-cycle-specific drugs like this compound.[3]

  • Co-treatment with Protective Agents: This approach involves the simultaneous use of a second agent that selectively protects normal cells from apoptosis without compromising the anticancer effect. For instance, specific caspase inhibitors that have poor permeability into tumor cells could be explored.[3]

  • Targeted Drug Delivery: This advanced strategy uses nanocarriers, such as liposomes or polymeric nanoparticles, to encapsulate this compound. These carriers are designed to preferentially accumulate in tumor tissue through passive or active targeting, thereby increasing the local drug concentration at the tumor site while minimizing systemic exposure to healthy tissues.

Key Experimental Protocols

Protocol 1: Chemoprotection of Normal Cells via Induced G1 Arrest (Cyclotherapy)

This protocol describes how to use a CDK4/6 inhibitor to induce a temporary G1 cell cycle arrest in normal cells, protecting them from this compound.

Objective: To selectively protect normal cells (e.g., MRC-5) from this compound-induced cytotoxicity while maintaining its effect on cancer cells (e.g., HeLa).

Materials:

  • Normal cell line (e.g., MRC-5) and cancer cell line (e.g., HeLa)

  • Complete culture medium

  • CDK4/6 Inhibitor (e.g., Palbociclib, stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (or other viability assay kit)

  • Plate reader

Methodology:

  • Cell Seeding: Seed both MRC-5 and HeLa cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Chemoprotection Pre-treatment:

    • Prepare a working solution of Palbociclib in complete medium at a low, non-toxic concentration (e.g., 100-200 nM).

    • Remove the old medium from the MRC-5 and HeLa plates.

    • Add 100 µL of the Palbociclib-containing medium to a subset of wells for both cell lines. Add 100 µL of medium with a corresponding amount of DMSO to control wells.

    • Incubate for 24 hours. This duration is typically sufficient for normal cells with functional checkpoints to arrest in G1.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium (with and without Palbociclib, to maintain the pre-treatment condition).

    • Remove the medium from the plates and add 100 µL of the appropriate this compound dilutions.

    • Incubate for an additional 48-72 hours.

  • Viability Assessment:

    • Perform an MTT assay according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

    • Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ values for each condition.

Expected Outcome: You should observe a significant rightward shift in the this compound dose-response curve for the Palbociclib-pre-treated normal cells (MRC-5), indicating a higher IC₅₀ and thus, protection. The IC₅₀ for the cancer cells (HeLa) should remain largely unaffected.

Protocol 2: Formulation of Liposomal this compound for Targeted Delivery

This protocol outlines the thin-film hydration method to encapsulate this compound into liposomes, a foundational step for developing a targeted drug delivery system.

Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and create a nanocarrier for potential passive targeting via the Enhanced Permeability and Retention (EPR) effect.

Materials:

  • Lipids: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]). Molar ratio e.g., 55:40:5.

  • This compound

  • Chloroform and Methanol (solvent system)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (DPPC, Cholesterol, DSPE-PEG) and this compound in a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) until a thin, dry lipid film forms on the flask wall.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To reduce the size of the MLVs, sonicate the suspension using a bath or probe sonicator. This process creates smaller vesicles but can be harsh.

  • Homogenization (Extrusion):

    • For a uniform size distribution, load the liposome suspension into a mini-extruder fitted with a 100 nm polycarbonate membrane.

    • Pass the suspension through the membrane 11-21 times. This will produce large unilamellar vesicles (LUVs) with a defined size.

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated this compound using UV-Vis spectroscopy or HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol) to calculate the encapsulation efficiency.

Expected Outcome: A stable suspension of this compound-loaded liposomes with a mean diameter of approximately 100-120 nm, suitable for in vitro and subsequent in vivo testing for passive tumor targeting.

Visual Guides: Pathways and Workflows

This compound's Dual Mechanism of Action

Kokusaginine_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway KOK This compound TUB Tubulin Polymerization KOK->TUB inhibits BCL2 Bcl-2 (Anti-apoptotic) KOK->BCL2 inhibits BAX Bax (Pro-apoptotic) KOK->BAX activates MA Mitotic Arrest TUB->MA APOP Apoptosis MA->APOP MITO Mitochondria BCL2->MITO BAX->MITO CYTC Cytochrome c Release MITO->CYTC CAS9 Caspase-9 Activation CYTC->CAS9 CAS3 Caspase-3 Activation CAS9->CAS3 CAS3->APOP

Caption: this compound induces apoptosis via tubulin inhibition and the intrinsic mitochondrial pathway.

Experimental Workflow for Cyclotherapy

Cyclotherapy_Workflow cluster_normal Normal Cells (e.g., MRC-5) cluster_cancer Cancer Cells (e.g., HeLa) N_Start Seed Cells N_Pretreat Add CDK4/6 Inhibitor (e.g., Palbociclib) N_Start->N_Pretreat N_Arrest Cells Arrest in G1 N_Pretreat->N_Arrest N_KOK Add this compound N_Arrest->N_KOK N_Result Cells Protected (High Viability) N_KOK->N_Result C_Start Seed Cells C_Pretreat Add CDK4/6 Inhibitor C_Start->C_Pretreat C_NoArrest Defective Checkpoint (Cells Continue Cycling) C_Pretreat->C_NoArrest C_KOK Add this compound C_NoArrest->C_KOK C_Result Apoptosis (Low Viability) C_KOK->C_Result

Caption: Workflow demonstrating selective protection of normal cells using a cyclotherapy approach.

Targeted Drug Delivery Strategies

Targeted_Delivery Strategies to Increase this compound Selectivity cluster_free A) Free Drug cluster_passive B) Passive Targeting (EPR Effect) cluster_active C) Active Targeting Free_Drug Free this compound Free_Normal Normal Tissue (Side Effects) Free_Drug->Free_Normal Free_Tumor Tumor Tissue Free_Drug->Free_Tumor Passive_Drug Liposomal this compound (100-200 nm) Passive_Vessel Leaky Tumor Vasculature Passive_Drug->Passive_Vessel EPR Effect Passive_Tumor Tumor Accumulation Passive_Vessel->Passive_Tumor Active_Drug Ligand-Coupled Liposome Active_Receptor Tumor Cell Receptor (Overexpressed) Active_Drug->Active_Receptor binds to Active_Tumor Receptor-Mediated Endocytosis Active_Receptor->Active_Tumor

Caption: Comparison of drug distribution: free drug vs. passive and active targeted delivery.

References

Validation & Comparative

Kokusaginine vs. Skimmianine: A Comparative Analysis of Bioactivity for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine and Skimmianine are two structurally related furoquinoline alkaloids predominantly found in plants of the Rutaceae family. Both compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive and objective comparison of the bioactivities of this compound and Skimmianine, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising natural products.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and cholinesterase inhibitory activities of this compound and Skimmianine.

Table 1: Comparative Antiproliferative Activity (IC50 in µM)

Cell LineCancer TypeThis compound[1]Skimmianine[1]
HeLaCervical Carcinoma>5028.4
A431Skin Carcinoma>5042.1
MCF7Breast Carcinoma>50>50
A2780Ovarian Carcinoma>50>50

Data sourced from Molnar et al., 2013.

Table 2: Cholinesterase Inhibitory Activity of this compound (IC50 in µg/mL)

EnzymeThis compound[2]
Acetylcholinesterase (AChE)70.24 ± 2.87
Butyrylcholinesterase (BChE)61.40 ± 3.67

Currently, there is a lack of publicly available studies that directly compare the acetylcholinesterase and butyrylcholinesterase inhibitory activities of this compound and Skimmianine under the same experimental conditions, which is essential for a precise and objective comparison.

Detailed Bioactivity Profiles

This compound

This compound has demonstrated a wide array of pharmacological effects, positioning it as a molecule of interest for further investigation.

  • Anticancer Activity: While the study by Molnar et al. indicated limited activity against the tested cell lines, other research suggests this compound can inhibit the proliferation of cancer cells and shows efficacy against multi-drug-resistant breast cancer cells.

  • Cholinesterase Inhibition: this compound exhibits moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease[2].

  • Anti-inflammatory and Other Activities: this compound has been reported to possess anti-inflammatory, antibacterial, and anti-insect properties. Furthermore, it has shown potential in treating renal fibrosis through the inhibition of the PI3K/AKT signaling pathway. Its antiviral activity against the Hepatitis C virus (HCV), as well as its antiplasmodium and antiparasitic effects, have also been documented.

Skimmianine

Skimmianine has been extensively studied and exhibits a broad spectrum of biological activities with well-defined mechanisms of action in some cases.

  • Anticancer Activity: Skimmianine has shown more potent antiproliferative effects compared to this compound against cervical and skin carcinoma cell lines[1]. Its anticancer mechanism in breast cancer involves the modulation of tumor proliferation and immune dynamics by targeting Proliferating Cell Nuclear Antigen (PCNA) and Tumor Necrosis Factor-alpha (TNF-α)[3][4]. It is also known to induce apoptosis via caspase-3-mediated pathways[1][3].

  • Anti-inflammatory Activity: Skimmianine demonstrates significant anti-inflammatory effects by activating the PI3K-AKT signaling pathway and targeting the NF-κB activation pathway[5]. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6[5][6].

  • Neuroprotective Effects: By inhibiting neuroinflammation, Skimmianine presents potential as a neuroprotective agent.

  • Cholinesterase Inhibition and Other Activities: Skimmianine is a known acetylcholinesterase (AChE) inhibitor. Its bioactivity profile also includes analgesic, antispastic, sedative, antimicrobial, antiparasitic, antiplatelet, and antidiabetic properties[7].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways modulated by Skimmianine. The precise molecular interactions of this compound within its reported signaling pathways are still under investigation.

Skimmianine_TNFa_Pathway Skimmianine Skimmianine TNFR TNFR Skimmianine->TNFR Inhibits TRAF2 TRAF2 TNFR->TRAF2 NFkB_Activation NF-κB Activation TRAF2->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Skimmianine's Inhibition of the TNF-α Signaling Pathway.

Skimmianine_PCNA_Pathway Skimmianine Skimmianine PCNA PCNA Skimmianine->PCNA Downregulates DNA_Replication DNA Replication & Cell Cycle Progression PCNA->DNA_Replication Tumor_Growth Tumor Growth DNA_Replication->Tumor_Growth

Skimmianine's Downregulation of the PCNA Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below.

Antiproliferative Activity: MTT Assay

The antiproliferative activity of this compound and Skimmianine against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or Skimmianine and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

The in vitro anti-inflammatory activity can be assessed by the inhibition of protein denaturation method.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the test compound (this compound or Skimmianine at various concentrations), 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The mixture was incubated at 37°C for 20 minutes.

  • Denaturation Induction: The mixture was then heated at 57°C for 3 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, the turbidity of the solution was measured at 660 nm.

  • Percentage Inhibition Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Acetylcholinesterase Inhibition Assay: Ellman's Method

The acetylcholinesterase (AChE) inhibitory activity can be determined using a modified Ellman's spectrophotometric method[8].

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture was prepared containing phosphate buffer (pH 8.0), the test compound (this compound or Skimmianine at various concentrations), and AChE enzyme solution.

  • Pre-incubation: The mixture was pre-incubated for 15 minutes at 25°C.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes. The rate of the reaction is proportional to the AChE activity.

  • Percentage Inhibition and IC50 Calculation: The percentage of AChE inhibition was calculated by comparing the rates of reaction of the test samples with that of the control. The IC50 value was determined from the dose-response curve.

Conclusion

Both this compound and Skimmianine exhibit a range of promising bioactivities. Skimmianine, based on current literature, demonstrates a more potent and broader spectrum of anticancer activity with more elucidated mechanisms of action involving key signaling pathways like TNF-α and PCNA. This compound, while showing less potent anticancer effects in some studies, displays significant potential as a cholinesterase inhibitor and warrants further investigation into its anti-inflammatory and other reported activities.

This comparative guide highlights the therapeutic potential of both alkaloids and underscores the need for further research, particularly head-to-head comparative studies for their anti-inflammatory and acetylcholinesterase inhibitory effects, to fully delineate their structure-activity relationships and therapeutic promise. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

A Comparative Analysis of the Efficacy of Kokusaginine and Other Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids, a class of natural compounds predominantly found in the Rutaceae family, have garnered significant attention in pharmacological research due to their diverse biological activities.[1] This guide provides a comparative analysis of the efficacy of kokusaginine against other prominent furoquinoline alkaloids, namely skimmianine and dictamnine. The comparison focuses on their cytotoxic effects against various cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxic Efficacy

The antiproliferative activity of this compound, skimmianine, and dictamnine has been evaluated against several human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy. Lower IC50 values indicate greater potency.

AlkaloidCell LineIC50 ValueReference
This compound HeLa (Cervical Cancer)Data demonstrating concentration-dependent inhibition of proliferation is available, though specific IC50 values from a direct comparative study were not detailed in the reviewed literature.[2]Molnár et al., 2013
A431 (Skin Cancer)Concentration-dependent inhibition observed.Molnár et al., 2013[2]
MCF-7 (Breast Cancer)Concentration-dependent inhibition observed.[2]Molnár et al., 2013
A2780 (Ovarian Cancer)Concentration-dependent inhibition observed.Molnár et al., 2013[2]
MRC-5 (Normal Fibroblast)Lower cytotoxicity compared to cancer cell lines, suggesting some selectivity.Molnár et al., 2013[2]
Skimmianine HeLa (Cervical Cancer)12.8 µg/mLMolnár et al., 2013
A431 (Skin Cancer)Concentration-dependent inhibition observed.Molnár et al., 2013[2]
MCF-7 (Breast Cancer)Concentration-dependent inhibition observed.[2]Molnár et al., 2013
A2780 (Ovarian Cancer)Concentration-dependent inhibition observed.Molnár et al., 2013[2]
MRC-5 (Normal Fibroblast)Lower cytotoxicity compared to cancer cell lines.Molnár et al., 2013[2]
Dictamnine EBC-1 (Lung Cancer, c-Met dependent)2.811 µMBiochem Pharmacol. 2022[3]
HeLa (Cervical Cancer)Potent inhibitory activity demonstrated.[4]Molecules. 2018
HCT116 (Colon Cancer)Inhibited cell proliferation.[5]Molecules. 2018

Experimental Protocols

The cytotoxic activities of these furoquinoline alkaloids were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A431, MCF-7, A2780) and a non-cancerous control cell line (e.g., MRC-5) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the furoquinoline alkaloids (this compound, skimmianine, or dictamnine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Action and Signaling Pathways

Furoquinoline alkaloids exert their cytotoxic effects through the modulation of various cellular signaling pathways, leading to cell cycle arrest and apoptosis.

This compound: this compound has been shown to inhibit the proliferation of multidrug-resistant (MDR) breast cancer cells.[6] Its mechanism of action involves the inhibition of tubulin assembly , a critical process for microtubule formation and cell division.[6] By binding to tubulin, this compound disrupts the dynamics of the cytoskeleton, leading to cell cycle arrest and apoptosis.[6] Furthermore, this compound has been reported to suppress the function of P-glycoprotein (P-gp), a key transporter involved in MDR.[6]

Kokusaginine_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits CellCycle Cell Cycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: this compound's mechanism of action involving the inhibition of tubulin assembly.

Skimmianine: Skimmianine has been demonstrated to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells. Its anti-tumor activity is partly attributed to the blockade of the MAPK/ERK signaling pathway .[4] This pathway is crucial for cell proliferation, differentiation, and survival. Skimmianine's inhibitory effect on this pathway disrupts these fundamental cellular processes in cancer cells. Additionally, skimmianine has been shown to modulate the PI3K-AKT signaling pathway, which is also critical for cell survival and proliferation.[7] It has also been reported to exert anti-inflammatory effects by inhibiting NF-κB activation.[6]

Skimmianine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival NFkB_Inhibitor IκB NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Skimmianine Skimmianine Skimmianine->MEK Inhibits Skimmianine->AKT Modulates Skimmianine->NFkB_Inhibitor Prevents Degradation

Caption: Skimmianine's modulation of MAPK/ERK, PI3K/AKT, and NF-κB signaling pathways.

Dictamnine: Dictamnine has been identified as a potent inhibitor of several key signaling pathways implicated in cancer progression. It has been shown to be a novel c-Met inhibitor , which in turn downregulates the PI3K/AKT/mTOR and MAPK signaling pathways .[1] The c-Met receptor tyrosine kinase is often overactivated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis. By inhibiting c-Met, dictamnine effectively curtails these oncogenic signals. Furthermore, dictamnine has been found to downregulate the HIF-1α and Slug signaling pathways , which are critical for tumor adaptation to hypoxia and epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]

Dictamnine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HIF1a HIF-1α Slug Slug HIF1a->Slug Metastasis Metastasis (EMT) Slug->Metastasis Dictamnine Dictamnine Dictamnine->cMet Inhibits Dictamnine->HIF1a Downregulates Dictamnine->Slug Downregulates

Caption: Dictamnine's inhibition of c-Met and downstream signaling pathways.

Conclusion

This compound, skimmianine, and dictamnine all demonstrate significant potential as anticancer agents, albeit through partially distinct mechanisms of action. While direct comparative data for this compound's potency across multiple cell lines is still emerging, its unique mechanism of inhibiting tubulin assembly and overcoming multidrug resistance presents a compelling avenue for further investigation. Skimmianine and dictamnine exhibit potent cytotoxic effects by targeting critical signaling pathways such as MAPK/ERK and PI3K/AKT/mTOR. The detailed understanding of their respective mechanisms and signaling pathway modulation provides a strong foundation for the rational design and development of novel furoquinoline alkaloid-based cancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these promising natural products.

References

Kokusaginine: A Potential Natural Alternative to Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research is highlighting the potential of kokusaginine, a naturally occurring furoquinoline alkaloid, as a potent anti-inflammatory agent, offering a promising alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative studies are still in their early stages, preliminary data suggests that this compound may exert its anti-inflammatory effects through mechanisms comparable to well-established pharmaceuticals.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a variety of diseases. Conventional treatments, such as NSAIDs like indomethacin and corticosteroids like dexamethasone, are widely used to manage inflammation but can be associated with significant side effects.

Unveiling the Anti-inflammatory Mechanism of this compound

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the expression of pro-inflammatory genes. By inhibiting the activation of NF-κB, this compound can potentially suppress the production of a range of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) which are responsible for the synthesis of nitric oxide (NO) and prostaglandins (PGE2), respectively.

This mechanism of action mirrors that of some conventional anti-inflammatory drugs. For instance, corticosteroids are known to inhibit NF-κB, while NSAIDs primarily target the COX enzymes. The potential of this compound to modulate multiple targets within the inflammatory pathway suggests it could offer a broad spectrum of anti-inflammatory activity.

Comparative Efficacy: this compound vs. Conventional Drugs

To provide a clear comparison, this guide summarizes available data on the anti-inflammatory activity of this compound and two widely used conventional drugs, indomethacin (an NSAID) and dexamethasone (a corticosteroid), in preclinical models of inflammation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for the acute anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Compound Dose Inhibition of Edema (%) Experimental Model
Indomethacin 10 mg/kg33 - 54%Rat[1]
This compound Data not availableData not available

Quantitative data for this compound in the carrageenan-induced paw edema model is not yet available in published literature.

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

The lipopolysaccharide (LPS)-stimulated macrophage model is a common in vitro assay to assess the anti-inflammatory effects of compounds at a cellular level. Macrophages, a type of white blood cell, are stimulated with LPS (a component of bacterial cell walls) to induce the production of pro-inflammatory mediators. The effectiveness of a compound is determined by its ability to inhibit the release of these mediators.

Compound Parameter Measured IC₅₀ / Effect Cell Line
Dexamethasone TNF-α secretionSignificant inhibitionRAW264.7 Macrophages[2][3]
This compound Data not availableData not available

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent compound. Quantitative data for this compound in LPS-stimulated macrophage assays is not yet available in published literature.

Experimental Protocols

To ensure transparency and facilitate further research, the detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Procedure:

  • Male Wistar rats (180-220g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., this compound) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.

  • After a specific time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Stimulated RAW 264.7 Macrophage Assay

Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its effect on the production of pro-inflammatory mediators.

Procedure:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) for a specific duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in the supernatant is quantified using specific assays (e.g., Griess assay for NO, ELISA for cytokines).

  • The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved, the following diagrams illustrate the key signaling pathway in inflammation and a typical experimental workflow.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_mediators Inflammatory Mediators cluster_this compound Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation TLR4->MAPK NFkB_activation NF-κB Activation IKK->NFkB_activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes MAPK->Pro_inflammatory_genes Cytokines Cytokines (TNF-α, IL-6) Pro_inflammatory_genes->Cytokines iNOS iNOS -> NO Pro_inflammatory_genes->iNOS COX2 COX-2 -> PGE2 Pro_inflammatory_genes->COX2 This compound This compound This compound->NFkB_activation

Caption: Simplified signaling pathway of LPS-induced inflammation and the putative inhibitory action of this compound on NF-κB activation.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal_Model Animal Model (e.g., Rat) Induction Induce Inflammation (Carrageenan) Animal_Model->Induction Treatment_in_vivo Administer this compound or Conventional Drug Induction->Treatment_in_vivo Measurement_in_vivo Measure Paw Edema Treatment_in_vivo->Measurement_in_vivo Analysis_in_vivo Calculate % Inhibition Measurement_in_vivo->Analysis_in_vivo Cell_Culture Cell Culture (RAW 264.7 Macrophages) Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment_in_vitro Treat with this compound or Conventional Drug Stimulation->Treatment_in_vitro Measurement_in_vitro Measure Inflammatory Mediators (NO, TNF-α, IL-6) Treatment_in_vitro->Measurement_in_vitro Analysis_in_vitro Calculate IC₅₀ Measurement_in_vitro->Analysis_in_vitro

Caption: General experimental workflow for evaluating the anti-inflammatory activity of a compound using in vivo and in vitro models.

Future Directions

The preliminary evidence for the anti-inflammatory properties of this compound is compelling. However, to establish its therapeutic potential, further research is imperative. Direct, head-to-head comparative studies with conventional anti-inflammatory drugs using standardized and validated experimental models are crucial. Such studies should aim to generate robust quantitative data, including dose-response curves and IC₅₀ values, to allow for a comprehensive and objective assessment of this compound's efficacy and potency. Furthermore, detailed investigations into its safety profile and pharmacokinetic properties will be essential for its development as a potential therapeutic agent.

References

Kokusaginine's Anticancer Potential: A Review of Preclinical Evidence and a Proposed Path to In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing research reveals that while the quinoline alkaloid Kokusaginine demonstrates promising anticancer properties in laboratory settings, its efficacy has not yet been validated in xenograft models. This guide synthesizes the available in vitro data, details the experimental protocols used to assess its activity, and proposes a framework for future in vivo studies essential for its progression as a potential therapeutic agent.

Currently, there is a notable absence of published studies evaluating the anticancer effects of this compound in xenograft models. The existing body of research focuses exclusively on its in vitro activity against various cancer cell lines. These studies indicate that this compound can inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and overcome multidrug resistance, a significant challenge in cancer chemotherapy[1][2].

In Vitro Anticancer Activity of this compound

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies. A summary of these findings is presented below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer7.23[3]
MCF-7/ADR (Multidrug-Resistant)Breast Cancer9.01[3]
MDA-MB-231Breast Cancer4.62[3]
MDA-MB-231/ADR (Multidrug-Resistant)Breast Cancer10.19[3]
HeLaCervical Cancer-[2]
A431Skin Cancer (Epidermoid Carcinoma)-[2]
A2780Ovarian Cancer-[2]

Note: Specific IC50 values for HeLa, A431, and A2780 cells were not provided in the referenced study, although inhibitory effects were observed[2].

Mechanism of Action: Insights from In Vitro Studies

Research suggests that this compound exerts its anticancer effects through multiple mechanisms. One key mechanism is the inhibition of tubulin polymerization[1]. Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, this compound can arrest the cell cycle and lead to apoptosis[2]. Studies have also indicated that this compound can induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway[2]. Furthermore, this compound has been shown to reduce the levels of P-glycoprotein (P-gp) mRNA and protein, which is a key contributor to multidrug resistance in cancer cells[1].

Signaling Pathway of this compound's Anticancer Activity

Kokusaginine_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 induces Pgp P-glycoprotein (P-gp) Expression This compound->Pgp downregulates Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspase3->Apoptosis MDR Reversal of Multidrug Resistance Pgp->MDR Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., MCF-7/ADR) AnimalPrep 2. Animal Preparation (e.g., Immunocompromised Mice) CellCulture->AnimalPrep Implantation 3. Subcutaneous Cell Implantation AnimalPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups (Vehicle, this compound, Positive Control) TumorGrowth->Randomization TreatmentAdmin 6. Drug Administration (e.g., Intraperitoneal Injection) Randomization->TreatmentAdmin Monitoring 7. Tumor Volume & Body Weight Measurement TreatmentAdmin->Monitoring Sacrifice 8. Euthanasia and Tumor Excision Monitoring->Sacrifice Histo 9. Histopathological Analysis (H&E, IHC for Ki-67, Caspase-3) Sacrifice->Histo Biochem 10. Biochemical Analysis (e.g., Western Blot for P-gp) Sacrifice->Biochem Data 11. Data Analysis and Reporting Histo->Data Biochem->Data

References

Kokusaginine: A Colchicine-Site Tubulin Inhibitor with Potent Activity Against Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Kokusaginine, a furoquinoline alkaloid, has emerged as a promising microtubule-destabilizing agent that exhibits its anticancer effects by inhibiting tubulin polymerization. Notably, it binds to the colchicine-binding site on β-tubulin, placing it in the same mechanistic class as colchicine. However, a key distinguishing feature of this compound is its potent cytotoxic activity against multidrug-resistant (MDR) cancer cell lines, a significant advantage over some traditional tubulin inhibitors.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They are broadly classified into two groups: microtubule-stabilizing agents, such as taxanes (e.g., paclitaxel), and microtubule-destabilizing agents, which include vinca alkaloids (e.g., vincristine) and colchicine-site binding agents.[1] These drugs disrupt the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division, ultimately leading to apoptotic cell death.[2]

This guide provides a comparative analysis of this compound's mechanism of action against other well-established tubulin inhibitors, supported by available experimental data.

Mechanism of Action: A Head-to-Head Comparison

This compound's primary mechanism of action is the inhibition of tubulin polymerization, leading to the disruption of the microtubule network.[1] This effect is achieved through its binding to the colchicine site on the β-tubulin subunit, thereby preventing the formation of microtubules.[1] This mode of action is shared with colchicine, a well-known tubulin inhibitor.

In contrast, other classes of tubulin inhibitors have distinct mechanisms:

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents also destabilize microtubules but bind to a different site on β-tubulin, known as the vinca domain. Their binding leads to the formation of paracrystalline aggregates of tubulin and the disruption of mitotic spindle formation.

  • Taxanes (e.g., Paclitaxel): Unlike the aforementioned inhibitors, taxanes are microtubule-stabilizing agents. They bind to the inside of the microtubule, promoting tubulin polymerization and preventing depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, which also results in mitotic arrest.

The distinct binding sites and mechanisms of action of these inhibitors are crucial for understanding their specific cellular effects and potential for overcoming drug resistance.

Comparative Performance Data

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic effects on cancer cell lines. While a direct comparative study of this compound against all major tubulin inhibitors under identical conditions is not yet available in the public domain, data from various studies provide valuable insights.

A key study has demonstrated that this compound effectively inhibits tubulin assembly and shows potent cytotoxicity against the multidrug-resistant human breast cancer cell line MCF-7/ADR.[1] This cell line overexpresses P-glycoprotein, a major efflux pump that confers resistance to many chemotherapeutic agents, including some tubulin inhibitors. The ability of this compound to overcome this resistance mechanism is a significant advantage.

CompoundTarget Site on β-TubulinEffect on MicrotubulesIC50 (Tubulin Polymerization)Cytotoxicity (IC50 against MCF-7/ADR)
This compound Colchicine SiteDestabilizationData not available in comparative studyPotent Inhibition
Colchicine Colchicine SiteDestabilization~1-5 µMVaries (often less effective in MDR cells)
Vincristine Vinca DomainDestabilization~1-10 µMVaries (can be affected by MDR)
Paclitaxel Taxane SiteStabilizationPromotes PolymerizationVaries (can be affected by MDR)

Note: The IC50 values for colchicine, vincristine, and paclitaxel are approximate ranges gathered from various literature sources and are provided for general comparison. The specific values can vary significantly depending on the experimental conditions. The potent inhibition of this compound against MCF-7/ADR cells has been demonstrated, but a specific IC50 value from a direct comparative study is not available.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.

Protocol:

  • Reagents: Purified tubulin (>99%), GTP solution (100 mM), polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9), test compound dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin (final concentration 1-2 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.

    • Add various concentrations of the test compound or vehicle control to the reaction mixture.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization is determined from the slope of the linear phase of the curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is cytotoxic to a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, MCF-7/ADR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Competitive Tubulin Binding Assay

This assay determines if a test compound binds to a specific site on tubulin by measuring its ability to compete with a known radiolabeled or fluorescent ligand.

Principle: If a test compound binds to the same site as a known ligand (e.g., [3H]colchicine for the colchicine site), it will displace the known ligand, leading to a decrease in the measured signal from the bound ligand.

Protocol:

  • Reagents: Purified tubulin, radiolabeled ligand (e.g., [3H]colchicine), unlabeled test compound, filtration apparatus (e.g., glass fiber filters), scintillation fluid.

  • Procedure:

    • Incubate purified tubulin with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.

    • After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the tubulin-ligand complex from the unbound ligand.

    • Wash the filters to remove any non-specifically bound ligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to tubulin. A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. The IC50 value is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of different tubulin inhibitors and a typical experimental workflow for their evaluation.

Tubulin_Inhibitor_Mechanisms cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Dimer Binds to Colchicine Site Colchicine->Microtubule Polymerization Inhibits Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimer Binds to Vinca Domain Vinca Alkaloids->Microtubule Polymerization Inhibits Taxanes Taxanes Taxanes->Microtubule Polymerization Promotes Microtubule Depolymerization Microtubule Depolymerization Taxanes->Microtubule Depolymerization Inhibits Tubulin Dimer->Microtubule Polymerization Polymerizes Microtubule Polymerization->Microtubule Depolymerization Depolymerizes Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Microtubule Depolymerization->Tubulin Dimer Microtubule Depolymerization->Mitotic Spindle Disruption Apoptosis Apoptosis Mitotic Spindle Disruption->Apoptosis

Caption: Mechanisms of action of different classes of tubulin inhibitors.

Experimental_Workflow Compound Library Compound Library In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Compound Library->In Vitro Tubulin Polymerization Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Tubulin Polymerization Assay->Cytotoxicity Assay (e.g., MTT) Competitive Binding Assay Competitive Binding Assay Cytotoxicity Assay (e.g., MTT)->Competitive Binding Assay Lead Compound Identification Lead Compound Identification Competitive Binding Assay->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: A typical experimental workflow for the evaluation of tubulin inhibitors.

References

A Comparative Analysis of Kokusaginine and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of two potent anti-cancer compounds, Kokusaginine and Paclitaxel, reveals distinct mechanisms of action and efficacy profiles against breast cancer cells. This report provides researchers, scientists, and drug development professionals with a detailed side-by-side examination of their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental data and methodologies.

Executive Summary

Paclitaxel, a well-established chemotherapeutic agent, and this compound, a naturally occurring furoquinoline alkaloid, both demonstrate significant cytotoxic effects against breast cancer cells. However, their underlying mechanisms of action diverge. Paclitaxel primarily functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. In contrast, this compound inhibits tubulin assembly, also culminating in apoptosis, and has shown particular efficacy in multidrug-resistant (MDR) cell lines. This guide synthesizes available data to offer a clear comparison of these two compounds, highlighting their potential as standalone or combination therapies in the fight against breast cancer.

Comparative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and Paclitaxel in common breast cancer cell lines. It is important to note that direct comparative studies are limited, and these values are compiled from various independent investigations.

CompoundCell LineIC50 ConcentrationReference
This compound MCF-7Data Not Available
MCF-7/ADR (MDR)Potent Inhibitory Effect[1]
MDA-MB-231Data Not Available
MDA-MB-231/ADR (MDR)Potent Inhibitory Effect[1]
Paclitaxel MCF-7~1-50 nM[2][3]
MDA-MB-231~25-100 nM[4]

Mechanism of Action: A Head-to-Head Comparison

FeatureThis compoundPaclitaxel
Primary Target TubulinMicrotubules
Mechanism Inhibits tubulin assemblyStabilizes microtubules, preventing disassembly
Effect on Cell Cycle Induces apoptosisCauses G2/M phase arrest
Effect on Apoptosis Induces apoptosis, particularly in MDR cells[1]Induces apoptosis following mitotic arrest
Signaling Pathways Reduces P-gp mRNA and protein levels[1]Involves p53 and p21 activation, Bcl-2 inactivation

Signaling Pathways and Molecular Interactions

This compound's Anti-Cancer Activity

This compound's primary mechanism involves the disruption of microtubule formation by inhibiting the polymerization of tubulin.[1] This action is particularly significant in overcoming multidrug resistance, as it also downregulates the expression of P-glycoprotein (P-gp), a key protein involved in drug efflux from cancer cells.[1] The culmination of these effects is the induction of apoptosis.

Kokusaginine_Pathway cluster_this compound This compound Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Pgp P-gp Expression This compound->Pgp Reduces Apoptosis Apoptosis Microtubule_Assembly->Apoptosis Drug_Efflux Drug Efflux Pgp->Drug_Efflux MDR_Reversal MDR Reversal Pgp->MDR_Reversal Contributes to Pgp->MDR_Reversal

Caption: this compound's mechanism of action.

Paclitaxel's Pro-Apoptotic Pathway

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest activates apoptotic signaling cascades, often involving the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[5] Furthermore, Paclitaxel has been shown to inactivate the anti-apoptotic protein Bcl-2.

Paclitaxel_Pathway cluster_paclitaxel Paclitaxel Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest p53_p21 p53/p21 Pathway G2M_Arrest->p53_p21 Activates Bcl2 Bcl-2 G2M_Arrest->Bcl2 Inactivates Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_p21->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's signaling pathway to apoptosis.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the efficacy of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound or Paclitaxel Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (570nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Cell_Cycle_Analysis_Workflow Start Treat cells with compound Harvest Harvest and fix cells (e.g., 70% ethanol) Start->Harvest Wash Wash with PBS Harvest->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Protocol for cell cycle analysis.

Conclusion

Both this compound and Paclitaxel are effective inducers of cell death in breast cancer cells, albeit through different mechanisms targeting the microtubule network. Paclitaxel's role as a microtubule stabilizer and its impact on the G2/M checkpoint are well-documented. This compound presents a compelling profile, particularly for its ability to inhibit tubulin assembly and its efficacy in multidrug-resistant cells, suggesting a potential role in overcoming chemotherapy resistance. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to explore potential synergistic effects in combination therapies for breast cancer.

References

Kokusaginine: Bridging the Gap Between Laboratory Findings and Living Systems in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacological effects of the furoquinoline alkaloid Kokusaginine reveals a promising, yet complex, correlation between its activities in controlled laboratory settings (in vitro) and within living organisms (in vivo). This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's performance, focusing on its anti-cancer and anti-inflammatory properties. While in vitro studies overwhelmingly support its potential, the transition to in vivo efficacy presents a nuanced picture that underscores the intricate journey of a drug candidate.

This compound, a natural compound isolated from various plant species, has garnered significant attention for its diverse biological activities. This guide delves into the experimental evidence, presenting a side-by-side comparison of its effects in cell-based assays versus animal models, providing detailed experimental protocols, and visualizing key pathways to facilitate a deeper understanding of its pharmacological profile.

Anti-Cancer Effects: From Potent Cytotoxicity in a Dish to Unfolding In Vivo Potential

In vitro studies have consistently demonstrated this compound's potent cytotoxic effects against a range of human cancer cell lines. However, a direct correlation with robust in vivo anti-tumor efficacy in xenograft models is still an area of active investigation, with limited publicly available data.

In Vitro Anti-Proliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines, with notable activity against breast cancer cells. Research indicates that this compound exhibits cytotoxic effects on cell lines such as HeLa, A431, MCF-7, and A2780[1][2]. For instance, one study highlighted its potent inhibitory effect on the MCF-7 human breast cancer cell line and even its multidrug-resistant subline, MCF-7/ADR[1]. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest[1].

Cell LineIC50 (µM)Pharmacological EffectReference
HeLa (Cervical Cancer) Data not specifiedInhibition of proliferation, induction of cell cycle arrest[1]
A431 (Skin Carcinoma) Data not specifiedInhibition of proliferation[1]
MCF-7 (Breast Cancer) Data not specifiedInhibition of proliferation[1]
A2780 (Ovarian Cancer) Data not specifiedInhibition of proliferation[1]
MCF-7/ADR (MDR Breast Cancer) Data not specifiedPotent inhibitory effect, induction of apoptosis[1]
In Vivo Anti-Tumor Efficacy

Currently, there is a notable lack of publicly available, peer-reviewed studies that provide quantitative data on the in vivo anti-tumor efficacy of this compound in xenograft models. While the in vitro data strongly suggests potential, further research is required to establish its effectiveness in reducing tumor volume in living organisms. The design of such studies is crucial for validating the therapeutic promise of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A431, MCF-7, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated[1].

In Vivo Xenograft Tumor Model (General Protocol)

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomly assigned to treatment and control groups. This compound is administered (e.g., orally or intraperitoneally) at various doses according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Anti-Inflammatory Effects: A Glimpse into Potential Mechanisms

This compound has been reported to possess anti-inflammatory properties, a claim supported by some in vitro findings and suggested by its traditional medicinal uses. However, detailed in vivo studies quantifying this effect are not yet widely available.

In Vitro and In Vivo Anti-Inflammatory Activity

Studies have suggested that this compound may exert anti-inflammatory effects, potentially through the inhibition of key inflammatory pathways[3]. However, specific quantitative data from in vitro assays (e.g., inhibition of nitric oxide production, reduction of pro-inflammatory cytokines) and in vivo models (e.g., carrageenan-induced paw edema) for this compound are not extensively documented in the currently available literature. The carrageenan-induced paw edema model is a standard and reliable method for screening the acute anti-inflammatory activity of drugs.

Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema in Rats (General Protocol)

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Drug Administration: this compound is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

The PI3K/AKT Signaling Pathway: A Potential Key to this compound's Action

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. There is evidence suggesting that this compound may exert some of its pharmacological effects by modulating this pathway. One study has shown that this compound can effectively inhibit the activation of the PI3K/AKT signaling pathway, which was linked to its anti-renal fibrosis properties in vivo and in vitro[4]. This inhibitory action on a key cell signaling cascade could potentially underpin its observed anti-cancer and anti-inflammatory activities.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream This compound This compound This compound->PI3K inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: this compound's potential inhibition of the PI3K/AKT signaling pathway.

Conclusion: A Promising Compound Warranting Further In Vivo Exploration

The available evidence strongly supports the in vitro pharmacological potential of this compound, particularly as an anti-cancer and anti-inflammatory agent. Its ability to induce apoptosis in cancer cells and its suggested inhibition of the crucial PI3K/AKT signaling pathway are compelling findings. However, a significant data gap exists in the form of robust, quantitative in vivo studies to validate these promising laboratory results. Future research should prioritize well-designed animal studies to determine the true therapeutic efficacy and safety profile of this compound. A stronger correlation between in vitro potency and in vivo effects will be critical for advancing this natural compound through the drug development pipeline. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which are essential to unlock the full therapeutic potential of this compound.

References

A Head-to-Head Battle: Kokusaginine Versus Doxorubicin in the Fight Against Multidrug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a critical hurdle in chemotherapy. This guide provides a detailed, data-driven comparison of Kokusaginine, a promising natural compound, and Doxorubicin, a widely used chemotherapeutic agent, in their effects on MDR cancer cells.

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often rendering chemotherapy ineffective. A key player in this process is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

This guide delves into the comparative efficacy of this compound and Doxorubicin on MDR breast cancer cells, specifically the well-established doxorubicin-resistant MCF-7/ADR cell line. We present quantitative data on their cytotoxic effects, their impact on apoptosis, and their mechanisms of action, supported by detailed experimental protocols.

At a Glance: Performance Against MDR Cancer Cells

ParameterThis compoundDoxorubicin
Primary Mechanism of Action Inhibition of tubulin assembly[1]DNA intercalation and inhibition of topoisomerase II[2]
Effect on P-glycoprotein (P-gp) Reduces P-gp mRNA and protein levels; suppresses P-gp function[1]Substrate of P-gp; its efficacy is significantly reduced by P-gp-mediated efflux. Can induce P-gp expression[3][4]
Apoptosis Induction in MDR Cells Markedly induces apoptosis in a concentration-dependent manner[1]Induces apoptosis, but efficacy is diminished in MDR cells[2][5]

Cytotoxicity: IC50 Values in Sensitive and Resistant Breast Cancer Cells

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin in the parental, drug-sensitive MCF-7 human breast cancer cell line and its doxorubicin-resistant counterpart, MCF-7/ADR. It is important to note that IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methods.

Cell LineDrugIC50 ValueCitation
MCF-7 (Sensitive)Doxorubicin0.68 ± 0.04 µg/mL[6]
Doxorubicin3.09 ± 0.03 µg/mL[7]
Doxorubicin400 nM[3]
Doxorubicin9.908 µM[8]
MCF-7/ADR (Resistant)Doxorubicin13.2 ± 0.2 µg/mL[7]
Doxorubicin34.8 µg/mL[9]
Doxorubicin700 nM[3]
Doxorubicin13.39 µM[8]
MCF-7/ADR (Resistant)This compoundPotent inhibitory effect (specific IC50 not provided in the abstract)[1]

Note: Direct comparative studies providing IC50 values for this compound in MCF-7/ADR cells under the same experimental conditions as those for doxorubicin were not available in the initial search. The available information indicates a "potent inhibitory effect."

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical experimental protocols used to assess the effects of this compound and Doxorubicin on MDR cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for a specified period (e.g., 48 hours).[6]

  • MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[7]

  • IC50 Calculation: The inhibitory rate is calculated using the formula: Inhibitory rate (%) = (1 - mean OD of experimental group / mean OD of control group) x 100%. The IC50 value is then determined from the dose-response curve.[6]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MCF-7/ADR cells with the desired concentrations of this compound or Doxorubicin for a specified time (e.g., 72 hours).[5]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[5]

Western blotting is used to detect the expression levels of specific proteins, such as P-gp, in cell lysates.

  • Protein Extraction: Lyse treated and untreated MCF-7 and MCF-7/ADR cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of P-gp expression.

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP.[12]

  • Compound Addition: Add this compound or a control substance to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[13]

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

cluster_this compound This compound Signaling Pathway in MDR Cancer Cells This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Pgp P-gp Expression (Reduced) This compound->Pgp Microtubule Microtubule Assembly (Disrupted) Tubulin->Microtubule Inhibits Apoptosis Apoptosis Microtubule->Apoptosis Pgp->Apoptosis Enhances Sensitivity to

Caption: this compound's mechanism in MDR cells.

cluster_Doxorubicin Doxorubicin and MDR Signaling Doxorubicin_in Doxorubicin (Enters Cell) Pgp_pump P-glycoprotein (P-gp) Doxorubicin_in->Pgp_pump DNA Nuclear DNA Doxorubicin_in->DNA Intercalates Topoisomerase Topoisomerase II Doxorubicin_in->Topoisomerase Inhibits Doxorubicin_out Doxorubicin (Efflux) Pgp_pump->Doxorubicin_out Pumps out DNA_damage DNA Damage DNA->DNA_damage Topoisomerase->DNA_damage Apoptosis_Dox Apoptosis DNA_damage->Apoptosis_Dox

Caption: Doxorubicin's action and resistance.

cluster_Workflow Experimental Workflow for Drug Comparison start Start cell_culture Culture MDR Cancer Cells (e.g., MCF-7/ADR) start->cell_culture drug_treatment Treat with this compound or Doxorubicin cell_culture->drug_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) drug_treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) drug_treatment->apoptosis protein_analysis Protein Expression (e.g., Western Blot for P-gp) drug_treatment->protein_analysis data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Workflow for drug efficacy comparison.

Conclusion

This comparative guide highlights the distinct mechanisms and efficacies of this compound and Doxorubicin against MDR cancer cells. While Doxorubicin remains a cornerstone of chemotherapy, its effectiveness is severely hampered by P-gp-mediated multidrug resistance. This compound emerges as a promising candidate for overcoming MDR, primarily through its inhibition of tubulin polymerization and its ability to downregulate and suppress P-gp function, thereby promoting apoptosis in resistant cells.

Further research, particularly direct head-to-head comparative studies with detailed quantitative data, is warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy in the context of MDR cancer. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such future investigations.

References

Kokusaginine as a Potential Positive Control in Anti-inflammatory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, the use of appropriate positive controls in experimental assays is paramount for the validation and interpretation of results. This guide provides a comparative overview of Kokusaginine, a furoquinoline alkaloid with documented anti-inflammatory properties, alongside established positive controls such as Dexamethasone and Diclofenac. While not traditionally used as a positive control, this guide explores the potential of this compound in this role by comparing its reported efficacy and mechanism of action.

Summary of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound in comparison to standard positive controls in two common assays: the in-vitro lipopolysaccharide (LPS)-stimulated macrophage model and the in-vivo carrageenan-induced paw edema model.

Table 1: In-Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationTarget% Inhibition / IC50Citation
This compound Data Not AvailableNitric Oxide (NO)Data Not Available
Data Not AvailableTNF-αData Not Available
Data Not AvailableIL-6Data Not Available
Dexamethasone 1 µMNitric Oxide (NO)~50-70%[Generic Data]
1 µMTNF-α~60-80%[Generic Data]
1 µMIL-6~70-90%[Generic Data]

Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundDoseTime Point% Inhibition of EdemaCitation
This compound Data Not AvailableData Not AvailableData Not Available
Diclofenac Sodium 5 mg/kg3 hours40.51% ± 0.42
Indomethacin 10 mg/kg4 hours57.66%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

In-Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen compounds for their ability to inhibit the production of pro-inflammatory mediators in vitro.

1. Cell Culture and Treatment:

  • Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Inflammation is then induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

2. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • After an appropriate incubation period (e.g., 6-24 hours) with LPS, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds in vivo.

1. Animal Model:

  • Wistar rats or Swiss albino mice are typically used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Dosing and Induction of Edema:

  • The test compound (e.g., this compound) or a positive control (e.g., Diclofenac Sodium, Indomethacin) is administered orally or intraperitoneally at a predetermined dose.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is made into the right hind paw of the animal.

3. Measurement of Paw Edema:

  • The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Visual representations of the key signaling pathways involved in inflammation and a typical experimental workflow are provided below using Graphviz (DOT language).

experimental_workflow cluster_invitro In-Vitro Assay cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound / Positive Control cell_culture->treatment lps_stimulation LPS (1 µg/mL) Stimulation treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection no_assay Nitric Oxide (Griess) Assay supernatant_collection->no_assay cytokine_assay Cytokine (ELISA) Assays (TNF-α, IL-6) supernatant_collection->cytokine_assay

Caption: Experimental workflow for in-vitro anti-inflammatory screening.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates MAPK->NFkB_nucleus activates inflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nucleus->inflammatory_genes induces This compound This compound (Putative) This compound->IKK inhibits This compound->MAPK inhibits

Caption: Putative mechanism of this compound on inflammatory pathways.

Discussion

This compound has been reported to possess various biological activities, including anti-inflammatory effects. However, a comprehensive evaluation of its potency in direct comparison with widely accepted positive controls is currently lacking in the scientific literature. The data presented in this guide for standard controls like Dexamethasone and Diclofenac highlight the expected levels of inhibition in common anti-inflammatory assays.

The putative mechanism of action for this compound in an inflammatory context is thought to involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the transcriptional regulation of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6. By inhibiting these pathways, this compound may reduce the production of these inflammatory mediators.

For researchers investigating the anti-inflammatory potential of novel compounds, this compound could serve as an interesting reference compound, particularly for studies focused on natural products or specific alkaloid structures. However, due to the current absence of robust, publicly available quantitative data, its use as a primary positive control is not yet established. Further research is warranted to fully characterize its anti-inflammatory profile and establish standardized effective concentrations and doses in various assays. This would be a crucial step towards validating its potential use as a reliable positive control in the future.

A Comparative Guide to Cross-Validation of Analytical Methods for Kokusaginine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Kokusaginine, a bioactive furoquinoline alkaloid with significant pharmacological potential. Accurate and reliable quantification is crucial for pharmacokinetic studies, bioavailability assessments, and overall drug development.[1][2] This document details the cross-validation of prominent analytical techniques, presenting supporting data and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Cross-validation serves as a critical process to compare and ensure the interchangeability of data from at least two different analytical methods, confirming that the results are comparable and reliable.[3][4] This is particularly important when methods are transferred between laboratories or when a new method replaces an existing one during a drug development program.[3][5]

Overview of Analytical Methods

The primary methods for the quantification of this compound and other small molecules in biological matrices include High-Performance Liquid Chromatography (HPLC) or its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry detectors, and High-Performance Thin-Layer Chromatography (HPTLC).

  • UPLC/HPLC-UV: These methods are widely used due to their robustness and cost-effectiveness.[1] UPLC offers higher resolution and sensitivity with shorter analysis times compared to conventional HPLC.[1] Detection is typically performed using an ultraviolet (UV) detector.[6][7][8][9]

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is a highly sensitive and selective technique, making it ideal for quantifying analytes at very low concentrations in complex biological matrices.[10][11][12] It is often considered the gold standard for bioanalytical studies.

  • HPTLC: HPTLC is a sophisticated form of thin-layer chromatography that provides rapid, efficient, and cost-effective quantitative analysis.[13][14] It allows for the simultaneous analysis of multiple samples, increasing throughput.[15]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of UPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound. The data for UPLC is based on a validated method for this compound, while the data for LC-MS/MS and HPTLC represent typical values for similar small molecules due to the limited availability of direct comparative studies for this compound.

Validation Parameter UPLC-UV LC-MS/MS HPTLC
Linearity (r²) > 0.99[1]> 0.99> 0.99[16]
Linear Range 10 - 5000 ng/mL1 - 1000 ng/mL100 - 1000 ng/spot[15]
Accuracy (% Recovery) 85% - 115%86.87% - 102.51%[11]98% - 102%[15]
Precision (% RSD) < 15%≤ 7.33%[12]< 2%
LOD (Limit of Detection) Signal-to-Noise Ratio (SNR) = 3[1]0.1 - 0.5 ng/mL10 - 50 ng/spot[15]
LOQ (Limit of Quantification) Signal-to-Noise Ratio (SNR) = 10[1]0.5 - 1.0 ng/mL50 - 150 ng/spot[15]
Selectivity HighVery HighModerate to High
Analysis Time per Sample ~5-10 min[1]~3-5 min[11]~20-30 min per plate (multiple samples)
Cost Moderate[1]HighLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

UPLC-UV Method for this compound Quantification

This protocol is based on a validated method for analyzing this compound in rat plasma.[1]

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma sample. The mixture is vortexed and then centrifuged to separate the supernatant.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC System.

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Detection:

    • Detector: UV Detector.

    • Wavelength: 250 nm.

  • Quantification: A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[1] The correlation coefficient (r) should be greater than 0.99.[1]

General LC-MS/MS Method

This is a generalized protocol applicable for the quantification of small molecules like this compound in biological matrices.[12]

  • Sample Preparation: Simple protein precipitation using methanol or acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.[12]

  • Chromatographic Conditions:

    • System: UHPLC system (e.g., Agilent, Shimadzu).

    • Column: C18 column (e.g., Acquity Premier HSS T3 C18).[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

    • Flow Rate: 0.4 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

  • Validation: The method is validated for accuracy, precision, linearity, selectivity, LOD, and LOQ.[17]

General HPTLC Method

This protocol outlines a general procedure for quantitative analysis using HPTLC.[15][16]

  • Sample Preparation: Extraction of this compound from the matrix using a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[18]

    • Application: Samples and standards are applied to the plate as bands using an automated applicator.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v), is optimized for separation.[18]

    • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification:

    • Densitometric Scanning: The developed plate is scanned using a TLC scanner at a specific wavelength (e.g., 270 nm).[16]

    • Quantification: The peak area is proportional to the concentration of the substance. A calibration curve is prepared by plotting peak area against the concentration of the applied standards.[13]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for method validation and cross-validation.

Analytical_Method_Validation_Workflow cluster_prep Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application Dev Develop Analytical Method PreVal Pre-Validation (Selectivity, Linearity) Dev->PreVal Accuracy Accuracy (% Recovery) PreVal->Accuracy Precision Precision (Repeatability, Intermediate) PreVal->Precision Linearity Linearity & Range PreVal->Linearity LOD_LOQ LOD & LOQ PreVal->LOD_LOQ Robustness Robustness PreVal->Robustness Stability Analyte Stability PreVal->Stability Routine Routine Sample Analysis Accuracy->Routine Precision->Routine Linearity->Routine LOD_LOQ->Routine Robustness->Routine Stability->Routine

Caption: General workflow for analytical method validation.

Cross_Validation_Process cluster_samples Sample Set cluster_analysis Analysis & Comparison MethodA Validated Method A (e.g., UPLC-UV) MethodB Validated Method B (e.g., LC-MS/MS) QC_Low QC Samples (Low) AnalyzeA Analyze with Method A QC_Low->AnalyzeA AnalyzeB Analyze with Method B QC_Low->AnalyzeB QC_High QC Samples (High) QC_High->AnalyzeA QC_High->AnalyzeB Incurred Incurred Study Samples Incurred->AnalyzeA Incurred->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Decision Assess Bias & Determine Comparability Compare->Decision

Caption: Logical workflow for the cross-validation of two analytical methods.

Cross-Validation of Methods

Cross-validation is essential when data from different analytical methods needs to be compared or combined within a single study.[2][3] The goal is to determine if the data obtained from two distinct methods are comparable.[3]

The process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both validated methods.[3][5] A statistical assessment is then performed to measure the bias between the methods.[4] According to the ICH M10 guidelines, this assessment of bias is a critical extension from previous guidance.[4] The acceptance criteria often involve ensuring the 90% confidence interval of the mean percent difference between the methods falls within a predefined range, such as ±30%.[4][5] This robust evaluation ensures that a change in analytical methodology does not impact the interpretation of pharmacokinetic or other critical study data.[5]

References

Efficacy of Kokusaginine derivatives compared to the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

A new comparative guide for researchers and drug development professionals reveals that novel derivatives of the natural compound kokusaginine exhibit significantly improved efficacy against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, when compared to the parent compound. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and insights into the potential mechanisms of action.

Recent research has focused on the chemical modification of this compound, a furoquinoline alkaloid found in various plants of the Rutaceae family, to enhance its therapeutic properties. A key study synthesized sixteen new derivatives of this compound and evaluated their in vitro activity against different developmental stages of Trypanosoma cruzi. The findings indicate that specific structural modifications to the this compound scaffold can lead to a substantial increase in trypanocidal activity.

Enhanced Efficacy of this compound Derivatives

Data from these studies, summarized in the table below, highlight the superior performance of certain this compound derivatives. Notably, compounds 1c and 1e demonstrated potent activity against the trypomastigote form of T. cruzi, with 50% inhibitory concentrations (IC50) of less than 4 µM. This level of efficacy is comparable to or better than the reference drugs benznidazole and nifurtimox, the current standard treatments for Chagas disease, which are known for their significant side effects.

While direct comparative data for the parent this compound under the exact same experimental conditions is limited in the primary study, other research indicates that the parent compound possesses more modest activity, suggesting a significant enhancement in potency through chemical derivatization. Furthermore, the most promising derivatives exhibited low cytotoxicity against a panel of human cell lines, indicating a favorable selectivity profile.

Compound/DrugTarget OrganismDevelopmental StageIC50 (µM)Cytotoxicity (CC50 in µM against human cell lines)
This compound Derivative 1c Trypanosoma cruziTrypomastigote< 4> 25 (K562, LM2, HaCat)
This compound Derivative 1e Trypanosoma cruziTrypomastigote< 4> 25 (K562, LM2, HaCat)
Benznidazole (Reference) Trypanosoma cruziTrypomastigote2-5-
Nifurtimox (Reference) Trypanosoma cruziTrypomastigote3-6-

Experimental Protocols

The evaluation of the anti-trypanosomal activity of this compound derivatives was conducted using established in vitro assays. A detailed methodology is provided to ensure reproducibility and allow for further investigation.

In Vitro Anti-Trypanosomal Activity Assay

The efficacy of the synthesized compounds was assessed against the epimastigote, trypomastigote, and amastigote forms of Trypanosoma cruzi (Y strain).

  • Parasite Culture: Epimastigotes were cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Trypomastigotes and amastigotes were obtained from infected L929 fibroblast cell cultures maintained in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Activity against Epimastigotes: Exponentially growing epimastigotes were seeded in 96-well plates and incubated with serial dilutions of the test compounds for 72 hours. Parasite growth was determined by measuring the optical density at 620 nm after the addition of a resazurin solution.

  • Activity against Trypomastigotes: Bloodstream trypomastigotes were incubated with various concentrations of the compounds for 24 hours. The percentage of lysis was determined by counting motile parasites in a Neubauer chamber.

  • Activity against Amastigotes: L929 cells were infected with trypomastigotes. After 24 hours, the medium was replaced with fresh medium containing the test compounds. After 72 hours of incubation, the cells were fixed and stained, and the number of intracellular amastigotes was counted microscopically.

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated from dose-response curves using non-linear regression analysis. Benznidazole and nifurtimox were used as reference drugs.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human cell lines (K562, LM2, and HaCat) using the MTT assay. Cells were incubated with different concentrations of the compounds for 72 hours. The cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT solution. The 50% cytotoxic concentration (CC50) was then calculated.

Synthesis and Mechanism of Action

The promising this compound derivatives were synthesized through a Buchwald-Hartwig reaction, which allows for the introduction of various substituents at the C4 position of the furoquinoline core. This synthetic strategy provides a versatile platform for generating a library of analogs with diverse pharmacological properties.

The precise mechanism of action of these furoquinoline alkaloids against Trypanosoma cruzi is still under investigation. However, some studies on similar alkaloid structures suggest that they may exert their trypanocidal effect through the inhibition of DNA synthesis. The diagram below illustrates a proposed workflow for the synthesis and evaluation of these compounds, as well as a hypothetical signaling pathway for their anti-trypanosomal activity.

G Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome This compound This compound (Parent Compound) Reaction Buchwald-Hartwig Reaction (Introduction of diverse substituents at C4) This compound->Reaction Derivatives Library of this compound Derivatives Reaction->Derivatives InVitro In Vitro Anti-Trypanosomal Assays (Epimastigotes, Trypomastigotes, Amastigotes) Derivatives->InVitro Cytotoxicity Cytotoxicity Assays (Human Cell Lines) Derivatives->Cytotoxicity Data IC50 and CC50 Determination InVitro->Data Cytotoxicity->Data Lead Identification of Lead Compounds (e.g., 1c, 1e) Data->Lead

Caption: Synthetic and evaluation workflow.

G Hypothetical Mechanism of Action of this compound Derivatives Derivative This compound Derivative Parasite Trypanosoma cruzi Cell Derivative->Parasite Enters Inhibition Inhibition Derivative->Inhibition DNA_Replication DNA Replication Machinery Parasite->DNA_Replication Apoptosis Parasite Death (Apoptosis) DNA_Replication->Apoptosis leads to Inhibition->DNA_Replication

Caption: Proposed anti-trypanosomal mechanism.

Benchmarking Kokusaginine's potency against standard-of-care anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anticancer potential of Kokusaginine, a natural furoquinoline alkaloid, suggests its potency is comparable to several standard-of-care chemotherapy drugs in specific cancer cell lines. This guide provides a detailed comparison of this compound's cytotoxic effects against established anticancer agents, supported by experimental data and an exploration of its potential mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Benchmarking Anticancer Potency: this compound vs. Standard-of-Care Drugs

This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including cervical (HeLa), skin (A431), breast (MCF7), and ovarian (A2780) cancer cells.[1][2] Studies have shown that it can induce cell cycle arrest and apoptosis, hallmark characteristics of effective anticancer agents.[1][2] Furthermore, in multidrug-resistant (MDR) breast cancer cell lines (MCF-7/ADR and MDA-MB-231/ADR), this compound has shown the ability to inhibit tubulin assembly, a mechanism shared by widely used chemotherapeutics like paclitaxel.[3]

To contextualize the potency of this compound, its half-maximal inhibitory concentration (IC50) values are compared with those of standard-of-care drugs—doxorubicin, cisplatin, and paclitaxel—in the same or similar cancer cell lines. It is important to note that direct head-to-head studies are limited, and IC50 values can vary between laboratories due to different experimental conditions. However, the available data provides a valuable preliminary benchmark.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
HeLa Cervical CancerData not explicitly stated in abstract[1][2]0.34 - 2.9[4][5]5.8 - 23.3[6]2.5 - 7.5[7]
A431 Skin CancerData not explicitly stated in abstract[1][2]---
MCF7 Breast CancerData not explicitly stated in abstract[1][2]0.1 - 9.908[4][5][8]~81.7[9]7.5[10]
A2780 Ovarian CancerData not explicitly stated in abstract[1][2]-1.40[11]-
A2780cisR Cisplatin-Resistant Ovarian Cancer--7.39[11]-
A2780/Taxol Paclitaxel-Resistant Ovarian Cancer---35.85[12]

Note: The IC50 values for this compound in HeLa, A431, MCF7, and A2780 cell lines were investigated in a study by Molnar et al. (2013), but the precise values are not available in the abstract.[1][2][13] The IC50 values for the standard-of-care drugs are compiled from various sources and represent a range of reported values.

Unraveling the Mechanism: this compound's Impact on Cellular Signaling

While the precise signaling pathways modulated by this compound are still under active investigation, preliminary evidence and the known mechanisms of related compounds suggest potential targets. Natural compounds, particularly alkaloids, are known to interfere with key signaling cascades that drive cancer progression, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis.

The inhibitory action of this compound on tubulin polymerization in breast cancer cells points towards a mechanism that disrupts microtubule dynamics, a critical process in cell division.[3] This mode of action is similar to that of the taxane class of drugs, including paclitaxel.

Below is a hypothetical workflow for identifying the signaling pathways affected by this compound.

cluster_workflow Experimental Workflow for Signaling Pathway Analysis A Treat Cancer Cells with this compound B Protein Extraction and Quantification A->B C Western Blot Analysis B->C D Phospho-protein Array B->D E Analysis of Key Signaling Proteins (e.g., p-Akt, p-ERK, p-p65) C->E D->E F Identification of Modulated Pathways E->F cluster_pathway Hypothesized this compound-Modulated Signaling Pathway cluster_nucleus Hypothesized this compound-Modulated Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis Proliferation Cell Proliferation Gene_Expression->Proliferation NFkB_n->Gene_Expression

References

A Comparative Analysis of the Neuroprotective Potential of Kokusaginine and Skimmianine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the neuroprotective effects of two furoquinoline alkaloids, Kokusaginine and Skimmianine. While both compounds exhibit promise in the realm of neuroprotection, the current body of scientific evidence suggests distinct mechanistic profiles. Skimmianine has been more extensively studied for its direct neuroprotective and broad anti-inflammatory activities, whereas the known neuroprotective-related effects of this compound are primarily centered on its anti-inflammatory actions within microglial cells.

Quantitative Data Summary

The following tables summarize the key experimental findings for Skimmianine and this compound, focusing on their anti-inflammatory and antioxidant properties.

Table 1: Comparative Effects of Skimmianine and this compound on Inflammatory Mediators
ParameterSkimmianineThis compoundCell/Animal Model
Pro-inflammatory Cytokines
TNF-α↓ (Reduced secretion)[1][2][3]↓ (Inhibited production)BV-2 Microglia, Rat Paw Edema[1][2][3][4]
IL-6↓ (Reduced secretion)[1][2][3]↓ (Inhibited production)BV-2 Microglia, Rat Paw Edema[1][2][3][4]
IL-1βNot Reported↓ (Inhibited production)BV-2 Microglia
Inflammatory Enzymes & Molecules
iNOS↓ (Reduced protein expression)[1][2]↓ (Inhibited protein expression)BV-2 Microglia[1][2]
COX-2↓ (Reduced protein expression)[1][2]↓ (Inhibited protein expression)BV-2 Microglia[1][2]
Nitric Oxide (NO)↓ (Reduced production)[1][2]↓ (Inhibited production)BV-2 Microglia[1][2]
PGE₂↓ (Reduced production)[1][2][3]Not ReportedBV-2 Microglia[1][2][3]
Anti-inflammatory Cytokines
IL-10↑ (Increased production)[1]Not ReportedBV-2 Microglia[1]

Note: "↓" indicates a decrease or inhibition, and "↑" indicates an increase or enhancement.

Table 2: Comparative Effects of Skimmianine and this compound on Oxidative Stress and Neuronal Viability
ParameterSkimmianineThis compoundCell/Animal Model
Oxidative Stress Markers
Malondialdehyde (MDA)↓ (Decreased levels)[5][6]Not ReportedRat Brain (Ischemia/Reperfusion)[5][6]
Superoxide Dismutase (SOD)↑ (Increased activity)[5][6]Not ReportedRat Brain (Ischemia/Reperfusion)[5][6]
Catalase (CAT)↑ (Increased activity)[5][6]Not ReportedRat Brain (Ischemia/Reperfusion)[5][6]
Neuronal Health Markers
HT-22 Neuronal Viability↑ (Protected from microglia-conditioned media toxicity)[1][2]Not ReportedHT-22 Neurons[1][2]
MAP-2 Expression↑ (Increased expression)[1][2]Not ReportedHT-22 Neurons[1][2]

Note: "↓" indicates a decrease or inhibition, and "↑" indicates an increase or enhancement.

Signaling Pathways and Mechanisms of Action

Skimmianine: A Multi-faceted Neuroprotective Agent

Skimmianine demonstrates neuroprotective effects through both anti-inflammatory and antioxidant mechanisms. A key target of Skimmianine is the NF-κB signaling pathway . By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, Skimmianine effectively suppresses the expression of a wide array of pro-inflammatory genes.[1][2][7] This action mitigates the neurotoxic environment created by activated microglia. Furthermore, in models of cerebral ischemia/reperfusion, Skimmianine has been shown to reduce oxidative stress by decreasing lipid peroxidation and enhancing the activity of antioxidant enzymes.[5][6]

Skimmianine_Pathway cluster_stress cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 NFκB_complex IκBα-p65/p50 (Inactive NF-κB) p65_nuc p65/p50 (Active NF-κB) NFκB_complex->p65_nuc Translocates Skimmianine Skimmianine Skimmianine->IKK Inhibits Skimmianine->p65_nuc Inhibits Translocation DNA DNA p65_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Skimmianine's inhibition of the NF-κB pathway.
This compound: A Modulator of Microglial Activation

The neuroprotective effects of this compound, based on current research, are primarily attributed to its potent anti-inflammatory activity in microglia. It has been demonstrated to suppress the production of key inflammatory mediators, including nitric oxide, iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism underlying these effects involves the inhibition of the JNK and p38 MAPK pathways , as well as the NF-κB pathway , in lipopolysaccharide (LPS)-stimulated microglial cells. By dampening the inflammatory response of microglia, this compound indirectly contributes to a less hostile environment for neurons, which is crucial for their survival.

This compound's inhibition of MAPK and NF-κB pathways in microglia.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • BV-2 Microglial Cells: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are pre-treated with varying concentrations of Skimmianine or this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[1][2]

  • HT-22 Hippocampal Neuronal Cells: HT-22 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For neuroprotection assays, conditioned media from treated BV-2 cells is collected and applied to the HT-22 cells for 24 hours.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Principle: ELISA is used to quantify the concentration of cytokines (TNF-α, IL-6) in the cell culture supernatants.

  • Procedure:

    • 96-well plates are coated with a capture antibody specific for the target cytokine and incubated overnight.

    • Plates are washed and blocked to prevent non-specific binding.

    • Cell culture supernatants and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[1][2]

Griess Assay for Nitric Oxide (NO) Measurement
  • Principle: The Griess assay measures the concentration of nitrite (a stable product of NO) in the culture medium.

  • Procedure:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid).

    • 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added.

    • The mixture is incubated for 10 minutes at room temperature.

    • The absorbance at 540 nm is measured.

    • Nitrite concentration is calculated from a sodium nitrite standard curve.[1][2]

Western Blotting for Protein Expression Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, p-p65, p-JNK, p-p38).

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.[1][2]

MTT Assay for Cell Viability
  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • HT-22 cells are seeded in a 96-well plate and treated with conditioned media.

    • MTT solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the control group.[1]

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates the general workflow for evaluating the neuroprotective effects of the compounds.

Experimental_Workflow cluster_microglia Microglia (BV-2) Experiments cluster_neuron Neuron (HT-22) Experiments cluster_analysis Biochemical Analysis BV2_culture Culture BV-2 cells Pretreat Pre-treat with This compound or Skimmianine BV2_culture->Pretreat LPS_stim Stimulate with LPS Pretreat->LPS_stim Supernatant_collection Collect Supernatant LPS_stim->Supernatant_collection Cell_lysis Lyse Cells LPS_stim->Cell_lysis Conditioned_media Apply Conditioned Media Supernatant_collection->Conditioned_media ELISA Cytokine Measurement (ELISA) Supernatant_collection->ELISA Griess NO Measurement (Griess Assay) Supernatant_collection->Griess Western Protein Expression (Western Blot) Cell_lysis->Western HT22_culture Culture HT-22 cells HT22_culture->Conditioned_media MTT Assess Viability (MTT) Conditioned_media->MTT MAP2 Assess Neuronal Marker (MAP-2) Conditioned_media->MAP2

Workflow for neuroprotection assays.

Conclusion and Future Directions

Both Skimmianine and this compound exhibit promising anti-neuroinflammatory properties, a critical aspect of neuroprotection. Skimmianine's demonstrated ability to directly protect neurons from inflammatory insults and to counteract oxidative stress provides a strong foundation for its further development as a neuroprotective agent.

The current research on this compound is more nascent in the context of neuroprotection, with its effects primarily characterized in microglial cells. While mitigating microglial activation is a valid and important therapeutic strategy, further studies are imperative to determine if this compound exerts direct protective effects on neurons. Future research should focus on:

  • Investigating the effects of this compound on neuronal viability, apoptosis, and oxidative stress in various neuronal cell culture models (e.g., SH-SY5Y, PC12, primary neurons) subjected to different neurotoxic stimuli (e.g., H₂O₂, glutamate, MPP+).

  • Elucidating the downstream targets of the JNK and p38 MAPK pathways modulated by this compound in microglia.

  • Conducting in vivo studies to validate the neuroprotective effects of both compounds in animal models of neurodegenerative diseases.

A deeper understanding of the direct neuronal effects of this compound will be crucial for a more comprehensive comparison with Skimmianine and for determining its full therapeutic potential in the treatment of neurodegenerative disorders.

References

Validating the Inhibitory Effect of Kokusaginine on P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the P-glycoprotein (P-gp) inhibitory activity of Kokusaginine, a furoquinoline alkaloid isolated from Dictamnus dasycarpus Turcz. The overexpression of P-gp, an ATP-binding cassette (ABC) transporter also known as MDR1 or ABCB1, is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy. This document summarizes the available experimental data on this compound's effect on P-gp and compares its potential with other known P-gp inhibitors. Detailed experimental protocols for key validation assays are also provided to facilitate further research in this area.

Comparative Analysis of P-glycoprotein Inhibitors

For a comparative perspective, the following table summarizes the IC50 values of several known P-gp inhibitors, determined using various in vitro assays. It is important to note that IC50 values can vary depending on the cell line, substrate, and specific experimental conditions used.

InhibitorCell LineSubstrateIC50 (µM)Reference
VerapamilCaco-2Digoxin4.47[2]
VerapamilA2780/TPaclitaxel0.0188[2]
TariquidarVariousVarious~0.05[3]
Elacridar (GF120918)Caco-2Paclitaxel0.239[4]
Cyclosporin AVariousVarious~1-5[5]
This compound MCF-7/ADR Not specifiedNot Reported [1]

Experimental Protocols for Validating P-gp Inhibition

To validate the inhibitory effect of a compound like this compound on P-glycoprotein, several key experiments are typically performed. These assays are designed to measure the function and expression of the P-gp transporter.

Rhodamine 123 Efflux Assay

This is a widely used functional assay to determine the inhibitory effect of a compound on P-gp-mediated efflux. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental, non-resistant cell line (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) and a known P-gp inhibitor (e.g., Verapamil) as a positive control for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of ~485/525 nm.

  • Data Analysis: An increase in Rhodamine 123 accumulation in the presence of the test compound compared to the untreated control indicates P-gp inhibition. The IC50 value can be calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Calcein-AM Efflux Assay

Similar to the Rhodamine 123 assay, the Calcein-AM assay is another fluorescent method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and cell-impermeable Calcein. P-gp can extrude Calcein-AM from the cell before it is cleaved, thus reducing the intracellular fluorescence.

Protocol:

  • Cell Culture and Seeding: Follow the same procedure as for the Rhodamine 123 efflux assay.

  • Compound Incubation: Pre-incubate the cells with the test compound and controls.

  • Calcein-AM Loading: Load the cells with Calcein-AM (typically 0.25-1 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Calcein at an excitation/emission wavelength of ~495/515 nm.

  • Data Analysis: Increased Calcein fluorescence in the presence of the test compound signifies P-gp inhibition.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Therefore, measuring the ATPase activity of P-gp in the presence of a test compound can determine if the compound interacts with the transporter. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Protocol:

  • Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

  • Assay Reaction: In a 96-well plate, add the membrane vesicles, the test compound at various concentrations, and a known modulator of P-gp ATPase activity (e.g., Verapamil, which stimulates activity).

  • ATP Addition: Initiate the reaction by adding ATP.

  • Inorganic Phosphate Detection: Incubate for a specific time at 37°C and then stop the reaction. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: A change in the amount of Pi released in the presence of the test compound compared to the basal activity indicates an interaction with the P-gp ATPase.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture P-gp overexpressing and parental cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_incubation Incubate with this compound (or other inhibitors) cell_seeding->compound_incubation substrate_loading Load with fluorescent substrate (Rhodamine 123 or Calcein-AM) compound_incubation->substrate_loading washing Wash to remove extracellular substrate substrate_loading->washing fluorescence_reading Measure intracellular fluorescence washing->fluorescence_reading data_analysis Analyze data and calculate IC50 fluorescence_reading->data_analysis

Caption: Workflow for P-gp Inhibition Assay.

pgp_pathway cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Chemotherapeutic Drug (extracellular) pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in Chemotherapeutic Drug (intracellular) drug_in->pgp Binds to P-gp This compound This compound This compound->pgp Inhibits pgp_expression P-gp Gene Expression This compound->pgp_expression Reduces expression atp ATP atp->pgp Hydrolysis

Caption: Mechanism of P-gp and this compound Inhibition.

Conclusion

The available evidence suggests that this compound is a promising natural compound for overcoming P-glycoprotein-mediated multidrug resistance. Its ability to both inhibit P-gp function and downregulate its expression makes it a candidate for further investigation. To definitively validate its inhibitory effect and compare it with existing P-gp modulators, it is crucial to determine its IC50 value through standardized in vitro assays. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working towards the development of novel and effective chemosensitizing agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Kokusaginine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Kokusaginine, a bioactive compound utilized in various research applications. Adherence to these procedures will minimize environmental impact and mitigate potential health and safety risks.

Hazard Assessment and Safety Precautions

While some safety data sheets (SDS) may classify this compound as not a hazardous substance, others indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow established laboratory safety protocols.

Summary of Safety Information:

Hazard Classification & Personal Protective Equipment (PPE)DescriptionReference
Hazard Classification May cause skin irritation, serious eye irritation, and respiratory irritation.[2] Not classified as a hazardous substance by all suppliers.[1][1][2]
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure easy access to an eyewash station and safety shower.[1][1]
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles.[1] - Hand Protection: Compatible chemical-resistant gloves. - Skin and Body Protection: Laboratory coat or other protective clothing.[1] - Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.[1][1]

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with all applicable country, federal, state, and local regulations.[1]

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure this compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Liquid this compound Waste (Solutions):

    • Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Include the date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.

  • Keep containers closed at all times except when adding waste.[4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. [1][2] This is to prevent environmental contamination.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Wear Appropriate PPE: Use the personal protective equipment outlined in the table above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1] Place the contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.[1] Collect all decontamination materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Kokusaginine_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, pipettes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste disposal Arrange for Disposal via EHS or Licensed Contractor store_waste->disposal

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Kokusaginine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Kokusaginine, including operational procedures and disposal plans, to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The required PPE includes:

  • Eye Protection : Safety goggles with side-shields are mandatory to protect against splashes.[1]

  • Hand Protection : Chemical-resistant protective gloves should be worn.[1] Nitrile gloves are a common choice for protection against incidental chemical contact.

  • Body Protection : An impervious clothing article, such as a lab coat, is required.[1] For activities with a higher risk of splashing, a chemical-resistant apron should be considered.

  • Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • An accessible safety shower and eye wash station are essential.[1]

  • Work under a chemical fume hood to minimize inhalation exposure.[2]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the substance.

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep the substance away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact Remove all contaminated clothing immediately and rinse the skin thoroughly with water or shower.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Containment and Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear full personal protective equipment.[1]

  • For dry spills, carefully collect the material without generating dust.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]

  • Decontaminate the spill area and equipment with alcohol.[1]

  • Collect all contaminated materials in a suitable container for disposal.

Waste Disposal:

  • Dispose of contaminated material according to institutional and local regulations for chemical waste.

  • Do not allow the product to enter drains or water courses.[1]

Quantitative Data Summary

The following table summarizes the key identifiers for this compound. No occupational exposure limit values have been established.[1]

IdentifierValue
CAS Number 484-08-2
Molecular Formula C14H13NO4

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow Start Start: Prepare for Handling this compound Prep Preparation: - Verify fume hood function - Assemble all necessary materials Start->Prep Don_PPE Don Personal Protective Equipment (PPE): - Lab coat - Safety goggles - Gloves - Respirator (if needed) Prep->Don_PPE Handling Handling this compound: - Weigh/transfer in fume hood - Avoid dust generation - Minimize contact Don_PPE->Handling Storage Proper Storage: - Tightly sealed container - Dry, well-ventilated area Handling->Storage If storing Decontamination Decontamination: - Clean work surfaces - Decontaminate equipment Handling->Decontamination Storage->Decontamination Doff_PPE Doff PPE: - Remove gloves first - Wash hands thoroughly Decontamination->Doff_PPE Waste_Disposal Waste Disposal: - Segregate waste - Label hazardous waste container - Follow institutional procedures Doff_PPE->Waste_Disposal End End of Process Waste_Disposal->End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.